NP213 TFA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[3-[(2S,5S,8S,11S,14S,17S,20S)-5,8,11,14,17,20-hexakis[3-(diaminomethylideneamino)propyl]-3,6,9,12,15,18,21-heptaoxo-1,4,7,10,13,16,19-heptazacyclohenicos-2-yl]propyl]guanidine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H84N28O7.C2HF3O2/c43-36(44)57-15-1-8-22-29(71)65-24(10-3-17-59-38(47)48)31(73)67-26(12-5-19-61-40(51)52)33(75)69-28(14-7-21-63-42(55)56)35(77)70-27(13-6-20-62-41(53)54)34(76)68-25(11-4-18-60-39(49)50)32(74)66-23(30(72)64-22)9-2-16-58-37(45)46;3-2(4,5)1(6)7/h22-28H,1-21H2,(H,64,72)(H,65,71)(H,66,74)(H,67,73)(H,68,76)(H,69,75)(H,70,77)(H4,43,44,57)(H4,45,46,58)(H4,47,48,59)(H4,49,50,60)(H4,51,52,61)(H4,53,54,62)(H4,55,56,63);(H,6,7)/t22-,23-,24-,25-,26-,27-,28-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAWZYRRHFHWWGX-UZTLYUDCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CN=C(N)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CN=C(N)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H85F3N28O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1207.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of NP213 TFA against Dermatophytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dermatophytosis, a superficial fungal infection of the skin, hair, and nails, is primarily caused by a group of keratinophilic fungi known as dermatophytes. While several antifungal agents are available, the emergence of resistance and the quest for more effective and safer therapies necessitate the development of novel treatment modalities. This technical guide provides a comprehensive overview of the mechanism of action of NP213, a novel antifungal peptide, and compares it with the established allylamine antifungal, terbinafine (TFA). The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the underlying molecular processes.
Core Mechanism of Action: A Tale of Two Antifungals
The antifungal activity of NP213 and terbinafine against dermatophytes stems from fundamentally different molecular interactions. NP213 exerts a rapid, fungicidal effect by directly targeting the fungal cell membrane, leading to its disruption. In contrast, terbinafine acts as a specific inhibitor of a key enzyme in the ergosterol biosynthesis pathway, ultimately compromising cell membrane integrity and leading to fungal cell death.
NP213: A Rapid Disruptor of Fungal Membranes
NP213 is a synthetic antimicrobial peptide designed to mimic the activity of endogenous host defense peptides.[1] Its primary mechanism of action is the perturbation and disruption of the fungal cytoplasmic membrane.[2] This process is initiated by the electrostatic interaction between the positively charged NP213 peptide and the negatively charged components of the fungal cell membrane.[3] This binding is followed by the insertion of the peptide into the lipid bilayer, leading to the formation of pores or other membrane defects. This disruption results in the leakage of essential intracellular contents, loss of membrane potential, and ultimately, rapid cell death.[2][3] This direct action on the membrane explains the rapid fungicidal activity of NP213.[3]
Terbinafine (TFA): An Inhibitor of Ergosterol Biosynthesis
Terbinafine, an allylamine antifungal, targets a specific enzyme in the fungal ergosterol biosynthesis pathway: squalene epoxidase.[4][5] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[4]
By inhibiting squalene epoxidase, terbinafine blocks the conversion of squalene to 2,3-oxidosqualene, a precursor of lanosterol and subsequently ergosterol.[6][7] This inhibition has a dual fungicidal effect:
-
Depletion of Ergosterol: The lack of ergosterol leads to a compromised cell membrane, increasing its permeability and disrupting cellular processes.[4][8]
-
Accumulation of Squalene: The blockage of the pathway causes the intracellular accumulation of squalene to toxic levels, which is believed to interfere with membrane function and cell wall synthesis, contributing to cell death.[6][7]
Terbinafine exhibits a high degree of selectivity for the fungal squalene epoxidase over its mammalian counterpart, which accounts for its favorable safety profile.[7]
Quantitative Data Summary
The following tables summarize the in vitro activity of NP213 and terbinafine against various dermatophyte species.
Table 1: Minimum Inhibitory Concentrations (MIC) of NP213 against Dermatophytes
| Fungal Species | Strain | MIC (mg/L) |
| Trichophyton rubrum | NCPF 0118 | 1000 |
| Trichophyton rubrum | FF5 | 1000 |
| Trichophyton mentagrophytes | NCPF 0113 | 2000 |
| Epidermophyton floccosum | NCPF 0361 | 1000 |
| Microsporum canis | NCPF 0114 | 4000 |
| Microsporum gypseum | NCPF 0490 | 2000 |
| Trichophyton tonsurans | NCPF 0116 | 2000 |
| Trichophyton violaceum | NCPF 0487 | 1000 |
Data sourced from Mercer et al., 2019.
Table 2: Minimum Inhibitory Concentrations (MIC) of Terbinafine against Dermatophytes
| Fungal Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Trichophyton rubrum | 0.004 - >16 | 0.03 | 0.25 |
| Trichophyton mentagrophytes/interdigitale | 0.008 - >16 | 0.03 | 1 |
| Trichophyton indotineae | 0.03 - >16 | 0.5 | >16 |
Data compiled from multiple sources.[9][10]
Table 3: Time-Kill Kinetics of NP213 against Trichophyton rubrum NCPF 0118
| Time (hours) | Log₁₀ CFU/mL Reduction (Spores) | Log₁₀ CFU/mL Reduction (Hyphae) |
| 0 | 0 | 0 |
| 1 | 1.5 | 1.8 |
| 2 | 2.5 | 2.9 |
| 3 | >3.0 | >3.0 |
| 4 | >3.0 | >3.0 |
Data represents a >3-log (99.9%) kill of both spores and hyphae within 3 to 4 hours with 1,000 mg/liter NP213.[3]
Table 4: Inhibitory Activity of Terbinafine against Squalene Epoxidase
| Enzyme Source | Inhibition Constant (Ki) |
| Candida albicans | 30 nM |
| Rat Liver | 77 µM |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Modified Antimicrobial Susceptibility Testing (AST) for NP213
This protocol is adapted from Mercer et al. (2019) to be more physiologically relevant for dermatophytes.
-
Preparation of Keratin Medium:
-
Sterilized human nail clippings are finely powdered.
-
A 0.5% (w/v) suspension of the nail powder is prepared in 10 mM sodium phosphate buffer (pH 7.0).
-
-
Inoculum Preparation:
-
Dermatophyte cultures are grown on Sabouraud Dextrose Agar (SDA) plates.
-
Conidia are harvested and suspended in sterile saline to a concentration of 1-5 x 10⁶ CFU/mL.
-
-
Assay Procedure:
-
The assay is performed in a 96-well microtiter plate.
-
Serial dilutions of NP213 are prepared in the keratin medium.
-
The fungal inoculum is added to each well.
-
The plate is incubated at 30°C for up to 7 days.
-
-
MIC Determination:
-
Due to the turbidity of the keratin medium, fungal growth is assessed using a metabolic indicator like AlamarBlue.
-
AlamarBlue is added to each well, and after a further incubation period, fluorescence is measured.
-
The MIC is defined as the lowest concentration of NP213 that inhibits a significant change in fluorescence compared to the control.
-
Propidium Iodide (PI) Staining for Fungal Viability
This protocol details the assessment of membrane integrity in dermatophytes treated with NP213.
-
Fungal Treatment:
-
Trichophyton rubrum spores are incubated with a test concentration of NP213 for 18 hours at 30°C.
-
A control sample with no NP213 is run in parallel.
-
-
Staining:
-
After the incubation period, propidium iodide solution is added to the fungal suspension to a final concentration of 2 µg/mL.
-
The suspension is incubated for 15 minutes in the dark at room temperature.
-
-
Microscopy:
-
Aliquots of the stained suspension are mounted on a microscope slide.
-
Samples are observed using a fluorescence microscope with appropriate filters for PI (excitation ~535 nm, emission ~617 nm) at 400x magnification.
-
-
Analysis:
-
The number of red fluorescent (PI-positive, non-viable) and total cells are counted in several fields of view to determine the percentage of dead cells.
-
Transmission Electron Microscopy (TEM) of Dermatophytes
This protocol outlines the preparation of dermatophyte samples for ultrastructural analysis after treatment with antifungal agents.
-
Sample Treatment and Fixation:
-
Trichophyton rubrum is cultured and then treated with the antifungal agent (e.g., NP213) for a specified time.
-
The fungal cells are harvested and fixed, typically with 2.5% glutaraldehyde followed by 1% osmium tetroxide.
-
-
Dehydration and Embedding:
-
The fixed cells are dehydrated through a graded series of ethanol concentrations.
-
The dehydrated samples are then infiltrated with and embedded in a suitable resin (e.g., Epon).
-
-
Sectioning and Staining:
-
The resin blocks are trimmed, and ultrathin sections (70-90 nm) are cut using an ultramicrotome.
-
The sections are mounted on copper grids and stained with heavy metal salts like uranyl acetate and lead citrate to enhance contrast.
-
-
Imaging:
-
The stained grids are examined using a transmission electron microscope to visualize the ultrastructural changes in the fungal cells.
-
Squalene Epoxidase Inhibition Assay
This is a representative protocol for assessing the inhibitory activity of compounds like terbinafine on squalene epoxidase.
-
Enzyme Preparation:
-
Microsomes containing squalene epoxidase are isolated from dermatophyte cultures.
-
-
Assay Reaction:
-
The reaction mixture contains the microsomal preparation, a buffer system, NADPH as a cofactor, and radiolabeled squalene as the substrate.
-
Varying concentrations of terbinafine are added to the reaction mixtures.
-
The reaction is initiated and incubated at an optimal temperature (e.g., 30°C).
-
-
Product Analysis:
-
The reaction is stopped, and the lipids are extracted.
-
The extracted lipids (squalene and 2,3-oxidosqualene) are separated using thin-layer chromatography (TLC).
-
-
Data Analysis:
-
The radioactivity in the squalene and 2,3-oxidosqualene spots on the TLC plate is quantified.
-
The percentage of inhibition of squalene epoxidase activity is calculated for each terbinafine concentration.
-
The IC₅₀ (the concentration of inhibitor that causes 50% inhibition) and the inhibition constant (Ki) are determined from the dose-response curve.
-
Conclusion
NP213 and terbinafine represent two distinct and effective strategies for combating dermatophyte infections. NP213's rapid, membrane-disrupting mechanism offers a novel approach that may be less susceptible to the resistance mechanisms that can affect enzyme-targeting drugs. Terbinafine's specific inhibition of squalene epoxidase remains a highly effective and well-established treatment modality. A thorough understanding of their respective mechanisms of action, as detailed in this guide, is crucial for the continued development of improved antifungal therapies and for designing effective strategies to overcome the challenges of drug resistance in the management of dermatophytosis.
References
- 1. Update on terbinafine with a focus on dermatophytoses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of dermatophyte viability for evaluation of antifungal effect by quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro antifungal activity of naftifine hydrochloride against dermatophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. NP213 (Novexatin®): A unique therapy candidate for onychomycosis with a differentiated safety and efficacy profile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Terbinafine: mode of action and properties of the squalene epoxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
The Origin and Technical Profile of NP213: A Novel Antifungal Peptide
An In-depth Technical Guide for Researchers and Drug Development Professionals
Aberdeen, Scotland - NP213, also known as Novexatin®, is a novel, synthetic cyclic antimicrobial peptide that has emerged as a promising candidate for the topical treatment of onychomycosis, a fungal infection of the nail.[1][2][3] Developed by NovaBiotics Ltd, a clinical-stage biotechnology company, NP213's origin is rooted in the mimicry of the host's innate immune system, specifically leveraging the fungicidal properties of host defense peptides (HDPs).[1][2][3] This technical guide provides a comprehensive overview of the origin, design rationale, mechanism of action, and key experimental data related to NP213.
Genesis of NP213: A Bio-inspired Approach
The development of NP213 was driven by the need for a more effective and safer topical treatment for onychomycosis. Existing therapies often face challenges with efficacy and potential side effects. NovaBiotics adopted a bio-inspired strategy, turning to the body's own defense mechanisms as a template for a new therapeutic agent.
Host Defense Peptides as a Design Template
NP213 was designed using HDPs as a blueprint.[1][2][3] HDPs are essential components of the innate immune response and are naturally present in skin and nails, playing a crucial role in maintaining healthy tissue and defending against pathogens.[4][5][6] These peptides are typically cationic and amphipathic, allowing them to selectively target and disrupt microbial membranes. By emulating the properties of these natural defense molecules, NovaBiotics aimed to create a therapeutic with a high degree of specificity for fungal pathogens and a low propensity for inducing resistance.[7]
Rationale for a Cyclic Hepta-Arginine Structure
NP213 is a backbone-cyclized homopolymer of seven L-arginine residues, represented as cyclo[Arg-Arg-Arg-Arg-Arg-Arg-Arg] or cyclo[R₇]. The choice of this specific structure is based on several key considerations:
-
Cationic Nature : The high density of arginine residues provides a strong positive charge (+7), which is critical for the initial electrostatic interaction with the negatively charged fungal cell membrane.[8]
-
Cyclic Conformation : Cyclization enhances the peptide's stability and resistance to proteolytic degradation compared to its linear counterpart. This structural constraint also contributes to its potent bioactivity.[8]
-
Membrane Targeting : The poly-arginine structure is designed to effectively perturb and disrupt the fungal cytoplasmic membrane, leading to rapid cell death.[9][10]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy of NP213 from preclinical and clinical studies.
Preclinical Efficacy: Minimum Inhibitory Concentration (MIC)
| Fungal Species | Condition | MIC (µg/mL) |
| Trichophyton rubrum | RPMI 1640 medium | 1000 |
| Trichophyton rubrum | RPMI 1640 + 0.5% human nail keratin | 16-32 |
| Trichophyton rubrum | RPMI 1640 + 0.5% human skin keratin | 125 |
| Trichophyton rubrum | RPMI 1640 + 0.5% lamb's wool keratin | 250 |
Clinical Efficacy: Phase IIa Studies
| Study | Duration of Treatment | Primary Endpoint | Efficacy Outcome |
| Phase IIa Study 1 | 28 days (daily application) | Fungal culture negativity at day 180 | 43.3% of patients were culture-negative.[1][2][3] |
| Phase IIa Study 2 | 28 days (daily application) | Fungal culture negativity at day 360 | 56.5% of patients were culture-negative for dermatophytes.[1][2][3] |
Experimental Protocols
The following are detailed methodologies for key experiments in the characterization of NP213.
Synthesis of NP213 (cyclo[R₇]) via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the on-resin cyclization approach for synthesizing a cyclic hepta-arginine peptide.
Materials:
-
Rink Amide resin
-
Fmoc-Arg(Pbf)-OH
-
Coupling reagents (e.g., HBTU, HOBt, DIC)
-
DIPEA (N,N-Diisopropylethylamine)
-
20% Piperidine in DMF (N,N-Dimethylformamide)
-
DMF, DCM (Dichloromethane)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Diethyl ether
-
HPLC purification system
-
Mass spectrometer
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Linear Peptide Assembly:
-
Couple the seven Fmoc-Arg(Pbf)-OH residues sequentially.
-
For each coupling cycle, activate the Fmoc-Arg(Pbf)-OH (4 equivalents) with a coupling reagent like HBTU/HOBt (4 equivalents) and DIPEA (8 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
After each coupling, wash the resin with DMF and DCM.
-
Perform Fmoc deprotection before coupling the next amino acid.
-
-
On-Resin Cyclization:
-
After the linear peptide is assembled, deprotect the N-terminal Fmoc group.
-
Deprotect the side chain of the C-terminal amino acid if a side-chain anchoring strategy is used.
-
Perform head-to-tail cyclization using a coupling reagent such as PyBOP or HATU in the presence of a base like DIPEA in DMF. The reaction is typically carried out overnight at room temperature.
-
-
Cleavage and Global Deprotection:
-
Wash the resin with DMF and DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove the Pbf side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
Dry the crude peptide and purify it using reverse-phase HPLC.
-
-
Characterization: Confirm the identity and purity of the final cyclic peptide by mass spectrometry and analytical HPLC.
Fungal Membrane Disruption Assay using Propidium Iodide (PI)
This protocol describes the use of propidium iodide staining and flow cytometry to assess fungal membrane integrity after treatment with NP213.
Materials:
-
Fungal strain (e.g., Trichophyton rubrum)
-
Sabouraud Dextrose Broth (SDB)
-
Phosphate-Buffered Saline (PBS)
-
NP213 peptide
-
Propidium Iodide (PI) staining solution (1 mg/mL stock)
-
Flow cytometer
Procedure:
-
Fungal Culture Preparation:
-
Inoculate the fungal strain in SDB and incubate at 30°C until the mid-logarithmic growth phase is reached.
-
Harvest the fungal cells by centrifugation (e.g., 5000 x g for 5 minutes).
-
Wash the cells twice with sterile PBS and resuspend in PBS to a final concentration of approximately 1 x 10⁶ cells/mL.
-
-
Peptide Treatment:
-
Aliquot the cell suspension into tubes.
-
Add NP213 to the cell suspensions at various concentrations (e.g., 0.5x, 1x, and 2x MIC).
-
Include an untreated control (cells in PBS only) and a positive control for membrane disruption (e.g., heat-killed cells or cells treated with 70% ethanol).
-
Incubate the tubes at 30°C for a defined period (e.g., 1-4 hours).
-
-
Propidium Iodide Staining:
-
Add PI stock solution to each tube to a final concentration of 2 µg/mL.
-
Incubate the tubes in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Excite the cells with a 488 nm laser and collect the PI fluorescence emission in the appropriate channel (typically around 617 nm).
-
Gate on the fungal cell population based on forward and side scatter.
-
Quantify the percentage of PI-positive cells (cells with compromised membranes) in each sample. An increase in the percentage of PI-positive cells in the NP213-treated samples compared to the untreated control indicates membrane disruption.
-
Antifungal Susceptibility Testing: Broth Microdilution Method (based on CLSI M38-A2)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of NP213 against dermatophytes.
Materials:
-
Dermatophyte isolates (e.g., Trichophyton spp.)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
-
NP213 peptide stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader (optional)
Procedure:
-
Inoculum Preparation:
-
Grow the dermatophyte isolate on a suitable agar medium (e.g., potato dextrose agar) at 28-30°C until sporulation is observed.
-
Harvest the conidia by flooding the plate with sterile saline and gently scraping the surface.
-
Adjust the conidial suspension to a concentration of 1-5 x 10⁶ CFU/mL using a hemocytometer or spectrophotometer.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.4-5 x 10⁴ CFU/mL.
-
-
Drug Dilution:
-
Prepare serial twofold dilutions of NP213 in RPMI-1640 medium in the 96-well plate. The final concentration range should typically span from 0.125 to 256 µg/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the fungal inoculum to each well containing 100 µL of the diluted NP213.
-
Include a positive control well (fungal inoculum without NP213) and a negative control well (medium only).
-
Incubate the plates at 35°C for 4-7 days, or until sufficient growth is observed in the positive control well.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of NP213 that causes a significant inhibition of fungal growth (typically ≥80%) compared to the positive control.
-
The endpoint can be determined visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).
-
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the key pathways and experimental processes related to NP213.
Caption: Mechanism of action of NP213 against fungal cells.
Caption: Workflow for the solid-phase synthesis of NP213.
Caption: Workflow for MIC determination of NP213.
References
- 1. Host Defense Peptides as Templates for Antifungal Drug Development [mdpi.com]
- 2. WO2006045483A2 - On-resin peptide cyclization - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Host Defense Peptides as Templates for Antifungal Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Innate Inspiration: Antifungal Peptides and Other Immunotherapeutics From the Host Immune Response [frontiersin.org]
- 6. Innate Inspiration: Antifungal Peptides and Other Immunotherapeutics From the Host Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NovaBiotics Highlights Advantages of Novel Immune-Based Approach to Combatting Fungal and Bacterial Infectious Diseases at Peptide Therapeutics Forum 2021 - Novabiotics [novabiotics.co.uk]
- 8. Antibacterial and Antifungal Activities of Linear and Cyclic Peptides Containing Arginine, Tryptophan, and Diphenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preliminary Characterization of NP339, a Novel Polyarginine Peptide with Broad Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
NP213 Novexatin: A Technical Deep Dive into its Discovery and Development for Onychomycosis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NP213, commercially known as Novexatin®, is a novel, peptide-based antifungal agent engineered for the topical treatment of onychomycosis, a common and persistent fungal nail infection.[1][2] Developed by Novabiotics Ltd, this first-in-class therapeutic candidate emerged from research into host defense peptides (HDPs), which are integral to the innate immune system.[3][4] NP213 is a water-soluble, cyclic fungicidal peptide that has demonstrated efficient penetration of the human nail plate.[3][5] Preclinical and clinical studies have highlighted its promising safety and efficacy profile, with no evidence of systemic absorption following topical application.[1][3] Notably, clinical trials have shown significant mycological cure rates with a remarkably short treatment duration of 28 days, a stark contrast to the extended regimens required for existing topical therapies.[1][5]
Discovery and Design
The development of NP213 was inspired by the body's natural defense mechanisms against pathogens.[3] Recognizing the limitations of existing onychomycosis treatments, researchers at Novabiotics turned to host defense peptides (HDPs) as a template for a new therapeutic agent.[5] HDPs are essential components of the innate immune response and are naturally present in skin and nails.[3]
NP213 is a synthetic, cyclic antimicrobial peptide.[3] It is a backbone-cyclized homopolymer composed of seven L-arginine residues, giving it a net positive charge of +7.[4] This rational drug design approach aimed to create a water-soluble molecule with the ability to effectively penetrate the dense keratin structure of the nail and exert a potent, localized antifungal effect.[5][6]
Mechanism of Action
NP213 exerts its antifungal effect through a rapid, fungicidal mechanism primarily targeting the fungal cytoplasmic membrane.[4][7] This mode of action is characteristic of many cationic HDPs.[7]
Key aspects of NP213's mechanism of action include:
-
Membrane Permeabilization: The positive charge of NP213 is crucial for its activity, facilitating its interaction with and subsequent disruption of the fungal cell membrane.[4] This leads to increased membrane permeability, as demonstrated by propidium iodide staining in Trichophyton rubrum, a common causative agent of onychomycosis.[7]
-
Rapid Fungicidal Activity: Time-kill studies have shown that NP213 achieves a 3-log reduction (99.9% kill) in fungal viability within 3-4 hours, significantly faster than conventional antifungal agents like terbinafine, which can take over 24 hours.[4]
-
Activity against Spores and Hyphae: Unlike some existing antifungals that show limited activity against fungal spores, NP213 is equally effective against both spores and hyphae of dermatophytes.[4]
The proposed mechanism of action is visualized in the signaling pathway diagram below.
References
- 1. NP213 (Novexatin®): A unique therapy candidate for onychomycosis with a differentiated safety and efficacy profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] NP213 (Novexatin®): A unique therapy candidate for onychomycosis with a differentiated safety and efficacy profile | Semantic Scholar [semanticscholar.org]
- 3. NP213 (Novexatin®): A unique therapy candidate for onychomycosis with a differentiated safety and efficacy profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Innate Inspiration: Antifungal Peptides and Other Immunotherapeutics From the Host Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. NP-213 by Novabiotics for Onychomycosis (Tinea Unguium): Likelihood of Approval [pharmaceutical-technology.com]
- 7. journals.asm.org [journals.asm.org]
NP213 TFA: A Technical Guide to a Novel Synthetic Antimicrobial Peptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NP213, in its trifluoroacetate (TFA) salt form, is a novel, first-in-class synthetic cyclic antimicrobial peptide (AMP) engineered for potent antifungal activity.[1][2][3] Developed from host defense peptides, NP213 exhibits a rapid and fungicidal mechanism of action primarily by targeting and disrupting the fungal cytoplasmic membrane.[1][2][3][4] This technical guide provides a comprehensive overview of NP213 TFA, including its mechanism of action, antimicrobial spectrum, quantitative efficacy data, and detailed experimental protocols for its evaluation.
Introduction
NP213 is a synthetic, water-soluble, cyclic peptide designed for the topical treatment of fungal infections, most notably onychomycosis (fungal nail infection).[2][5] Its design, inspired by naturally occurring host defense peptides, confers a high cationic charge, which is crucial for its interaction with the negatively charged fungal cell membrane.[3] The cyclic structure of NP213 enhances its stability and resistance to proteolytic degradation.
Mechanism of Action
The primary mechanism of action of NP213 is the rapid perturbation and disruption of the fungal cytoplasmic membrane.[1][2][3][4] This process is initiated by the electrostatic attraction between the positively charged peptide and the negatively charged components of the fungal membrane. Upon binding, NP213 is thought to insert into the lipid bilayer, leading to pore formation, increased membrane permeability, and subsequent leakage of intracellular contents, ultimately resulting in cell death.[6] This direct lytic mechanism contributes to its rapid fungicidal activity.[3][5] There is currently no evidence to suggest that NP213 interacts with specific intracellular signaling pathways.
Quantitative Data
In Vitro Antimicrobial Activity
The in vitro antifungal activity of NP213 has been demonstrated against a range of clinically relevant fungi.
| Organism/Condition | Assay | Metric | Value | Reference |
| Trichophyton rubrum NCPF0118 | Broth Microdilution (in 1640 medium with human nail keratin) | MIC | 16–32 mg/L | [1][4] |
| Trichophyton rubrum NCPF0118 | Broth Microdilution (in 1640 medium with human skin keratin) | MIC | 125 mg/L | [1][4] |
| Trichophyton rubrum NCPF0118 | Broth Microdilution (in 1640 medium with lamb's wool keratin) | MIC | 250 mg/L | [1][4] |
| 122 Clinically Relevant Yeast Isolates (Candida spp., Cryptococcus spp., Trichosporon spp.) | Broth Microdilution | Median MIC100 | 1-2 µg/mL | [1][4] |
In Vivo Efficacy and Pharmacokinetics
Preclinical studies in a murine model of disseminated candidiasis have provided insights into the in vivo activity and pharmacokinetic profile of NP213.
| Parameter | Animal Model | Value | Reference |
| Tolerated Dose | Mice | 25 mg/kg | [1][4] |
| Half-life | Mice | ~4.5 hours | [1][4] |
Clinical Efficacy (Onychomycosis)
NP213 has undergone clinical evaluation for the topical treatment of onychomycosis.
| Clinical Trial Phase | Endpoint | Result | Treatment Duration | Follow-up | Reference |
| Phase IIa (Study 1) | Culture Negative | 43.3% of patients | 28 days (daily) | 180 days | [2][5] |
| Phase IIa (Study 2) | Culture Negative for Dermatophytes | 56.5% of patients | 28 days (daily) | 360 days | [2][5] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of NP213.
Minimum Inhibitory Concentration (MIC) Assay
This protocol is based on the broth microdilution method and is designed to determine the lowest concentration of NP213 that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., RPMI-1640)
-
Fungal culture
-
Spectrophotometer or plate reader
Procedure:
-
Peptide Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the NP213 stock solution in the broth medium to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI guidelines.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the serially diluted peptide. Include a positive control (no peptide) and a negative control (no inoculum).
-
Incubation: Incubate the plate at the optimal temperature and for the appropriate duration for the specific fungal species being tested.
-
MIC Determination: The MIC is determined as the lowest concentration of NP213 at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density at a specific wavelength.
In Vitro Cytotoxicity Assay
This protocol describes a method to assess the cytotoxic effects of NP213 on mammalian cells using a colorimetric assay such as MTT or CCK-8.
Materials:
-
Mammalian cell line (e.g., HaCaT, HeLa)
-
Cell culture medium and supplements
-
This compound
-
96-well cell culture plates
-
Cytotoxicity assay kit (e.g., MTT, CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Peptide Treatment: Prepare serial dilutions of NP213 in cell culture medium and add them to the wells containing the cells. Include untreated cells as a control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Cell Viability Assessment: Add the cytotoxicity reagent (e.g., MTT or CCK-8) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control to determine the cytotoxic effect of NP213.
Murine Model of Disseminated Candidiasis
This protocol outlines a general procedure for evaluating the in vivo efficacy of NP213 in a murine model of systemic Candida infection.
Materials:
-
Laboratory mice (e.g., BALB/c)
-
Candida albicans strain
-
This compound formulated for in vivo administration
-
Sterile saline
-
Immunosuppressive agent (e.g., cyclophosphamide), if required
Procedure:
-
Immunosuppression (Optional): To establish a robust infection, mice can be immunosuppressed prior to infection using an agent like cyclophosphamide.
-
Infection: Infect the mice via intravenous injection with a standardized inoculum of Candida albicans.
-
Treatment: Administer NP213 at various doses and schedules (e.g., intraperitoneally or intravenously) starting at a defined time point post-infection. Include a vehicle control group.
-
Monitoring: Monitor the mice daily for survival, body weight changes, and clinical signs of illness.
-
Fungal Burden Determination: At the end of the study or at specific time points, euthanize the mice and harvest target organs (typically the kidneys). Homogenize the organs and plate serial dilutions on appropriate agar to determine the fungal burden (CFU/gram of tissue).
-
Data Analysis: Analyze survival data using Kaplan-Meier curves and compare fungal burdens between treatment and control groups.
Conclusion
This compound is a promising synthetic antimicrobial peptide with potent and rapid fungicidal activity. Its primary mechanism of action, the disruption of the fungal cell membrane, makes it an attractive candidate for the development of novel antifungal therapies, particularly for topical applications where high local concentrations can be achieved. The data summarized in this guide provide a solid foundation for further research and development of this innovative peptide. Researchers are encouraged to utilize the provided experimental protocols to further elucidate the therapeutic potential of NP213.
References
- 1. abmole.com [abmole.com]
- 2. NP213 (Novexatin®): A unique therapy candidate for onychomycosis with a differentiated safety and efficacy profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. This compound | antimicrobial peptide (AMP) | CAS# | InvivoChem [invivochem.com]
- 5. NP213 (Novexatin®): A unique therapy candidate for onychomycosis with a differentiated safety and efficacy profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy NP213 (Tfa) (EVT-8240135) [evitachem.com]
The Architecture of Antifungal Defense: A Technical Guide to the Design of NP213 from Host Defense Peptide Templates
For Researchers, Scientists, and Drug Development Professionals
Introduction
NP213, also known as Novexatin®, is a novel, first-in-class antifungal peptide developed for the topical treatment of onychomycosis, a common and persistent fungal nail infection.[1] Its design is rooted in the fundamental principles of innate immunity, drawing inspiration from host defense peptides (HDPs), which are essential components of the body's natural defense against pathogens.[1][2] This technical guide provides an in-depth exploration of the design, mechanism of action, and experimental evaluation of NP213, offering valuable insights for researchers in the fields of antimicrobial drug development and peptide engineering.
NP213 is a synthetic, water-soluble, cyclic peptide composed of seven L-arginine residues.[3][4] This unique structure confers high cationicity and stability, enabling it to effectively penetrate the human nail and exert a potent, localized fungicidal effect.[1][2][3] Its primary mechanism of action involves the rapid disruption of the fungal cytoplasmic membrane, leading to cell death.[5][6][7]
Host Defense Peptide Templates: The Design Rationale of NP213
While specific parent HDPs used as direct templates for NP213 are not explicitly detailed in the available literature, the design rationale can be inferred from the well-established characteristics of HDPs and the final structure of NP213. HDPs are a diverse group of naturally occurring peptides characterized by their amphipathic nature and net positive charge, which are crucial for their interaction with and disruption of microbial membranes.
The design of NP213 as a cyclic poly-arginine peptide leverages several key features inspired by HDPs:
-
Cationicity: The seven arginine residues provide a high positive charge (+7), which is a hallmark of many HDPs. This strong positive charge facilitates the initial electrostatic interaction with the negatively charged components of the fungal cell membrane, such as phospholipids and teichoic acids. The importance of this positive charge to NP213's antifungal activity has been experimentally demonstrated.
-
Simplicity and Stability: The composition of only arginine residues simplifies synthesis and is thought to contribute to its stability. The cyclic structure provides significant resistance to proteolytic degradation by fungal proteases, a common challenge for linear peptides, ensuring the peptide remains active at the site of infection.[3]
-
Membrane Targeting: Like many HDPs, NP213's primary target is the cell membrane. The accumulation of the cationic peptide on the fungal membrane leads to perturbation and increased permeability, ultimately causing membrane lysis and cell death.[2][5][6][8] This direct physical mechanism of action is less likely to induce the development of resistance compared to drugs that target specific metabolic pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for NP213, facilitating a clear comparison of its in vitro activity.
| Fungal Species | Medium/Keratin Source | MIC (mg/L) | MFC (mg/L) |
| Trichophyton rubrum NCPF0118 | RPMI 1640 | 1000 | >1000 |
| Trichophyton rubrum NCPF0118 | 1640 media + Human Nail Keratin | 16-32 | - |
| Trichophyton rubrum NCPF0118 | 1640 media + Human Skin Keratin | 125 | - |
| Trichophyton rubrum NCPF0118 | 1640 media + Lamb's Wool Keratin | 250 | - |
| Fungal Group | Number of Isolates | MIC Range (µg/mL) | Median MIC₁₀₀ (µg/mL) |
| Candida spp. | - | 0-8 | 1-2 |
| Cryptococcus spp. | - | 0-8 | 1-2 |
| Trichosporon spp. | - | 0-8 | 1-2 |
| All Yeast Isolates | 122 | - | 1-2 |
| Parameter | Value | Animal Model |
| Half-life | ~4.5 hours | Murine models of acute disseminated candidiasis |
| Tolerated Dose | 25 mg/kg | Mice |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of NP213 are provided below.
Antifungal Susceptibility Testing (MIC & MFC)
A modified broth microdilution method based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2 document for filamentous fungi was employed.
1. Inoculum Preparation:
-
Fungal cultures are grown on potato dextrose agar (PDA) to induce sporulation.
-
Spores are harvested and suspended in a suitable buffer.
-
The spore suspension is adjusted to a final concentration of approximately 1 x 10³ Colony Forming Units (CFU)/mL.
2. Broth Microdilution Assay:
-
The assay is performed in 96-well microtiter plates.
-
NP213 is serially diluted in RPMI 1640 medium (or modified medium containing different keratin sources).
-
Each well is inoculated with the fungal spore suspension.
-
Plates are incubated aerobically at 30°C for 96 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of NP213 that shows 100% inhibition of fungal metabolic activity, assessed using a metabolic indicator like alamarBlue.
3. Minimum Fungicidal Concentration (MFC) Determination:
-
Following MIC determination, 100 µL of the culture from each well showing no visible growth is spread onto PDA plates.
-
Plates are incubated at 30°C for up to 7 days.
-
The MFC is defined as the lowest concentration of NP213 that results in no fungal growth on the agar plates.
Membrane Permeabilization Assay (Propidium Iodide Staining)
This assay assesses the ability of NP213 to disrupt the fungal cell membrane, allowing the influx of the fluorescent dye propidium iodide (PI).
1. Fungal Cell Preparation:
-
T. rubrum spores are prepared as described for the antifungal susceptibility testing.
2. Treatment with NP213:
-
Spores are exposed to varying concentrations of NP213 (e.g., 500-1000 µg/mL) for 18 hours at 30°C.
-
An untreated control sample is included.
3. Propidium Iodide Staining:
-
Following incubation with NP213, the fungal cells are exposed to propidium iodide for 15 minutes.
4. Microscopy and Analysis:
-
The cells are examined using fluorescence microscopy.
-
The number of PI-stained (red fluorescent) cells, indicating compromised membranes, is counted and compared to the total number of cells.
Synthesis and Purification of NP213
NP213 is synthesized as an acetate salt to approximately 95% purity using solid-phase peptide synthesis (SPPS).[4]
1. Peptide Synthesis:
-
The synthesis is performed on a solid support resin.
-
Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is utilized for the protection of the alpha-amino group of the arginine monomers.
-
The seven L-arginine residues are sequentially coupled to form the linear peptide chain.
2. Cyclization:
-
The linear peptide is cyclized on the resin (on-resin cyclization) to form the backbone-cyclized structure.
3. Cleavage and Deprotection:
-
The cyclic peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail.
4. Purification:
-
The crude peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).
5. Final Product:
-
The purified NP213 is obtained as a lyophilized powder in its amorphous crystalline form.[4]
Visualizations
Logical Relationships in NP213 Design
Caption: Design rationale of NP213 from HDPs.
Experimental Workflow: MIC Determination
Caption: Workflow for MIC determination.
Signaling Pathway: NP213 Mechanism of Action
Caption: Mechanism of action of NP213.
References
- 1. NP213 (Novexatin®): A unique therapy candidate for onychomycosis with a differentiated safety and efficacy profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Host Defense Peptides as Templates for Antifungal Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Innate Inspiration: Antifungal Peptides and Other Immunotherapeutics From the Host Immune Response [frontiersin.org]
- 4. Frontiers | Rational design of potent ultrashort antimicrobial peptides with programmable assembly into nanostructured hydrogels [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. Host Defense Peptides as Templates for Antifungal Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. journals.asm.org [journals.asm.org]
In Vitro Antifungal Spectrum of NP213 TFA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NP213, also known as Novexatin®, is a novel, first-in-class synthetic antimicrobial peptide (AMP) developed as a topical treatment for onychomycosis, a fungal infection of the nails.[1] As a cyclic peptide, NP213 is designed based on host defense peptides (HDPs), which are key components of the innate immune system.[1] Its primary mechanism of action involves the rapid disruption of the fungal cytoplasmic membrane, leading to cell death.[2][3] This technical guide provides an in-depth overview of the in vitro antifungal spectrum of NP213 trifluoroacetate (TFA), detailing its activity against a range of fungal pathogens, the experimental protocols used for its evaluation, and a visualization of its mechanism of action and experimental workflows.
Data Presentation: In Vitro Antifungal Activity of NP213 TFA
The in vitro antifungal activity of this compound has been evaluated against a variety of dermatophytes and yeasts. The following tables summarize the Minimum Inhibitory Concentration (MIC) values obtained from these studies.
Table 1: MIC of NP213 Against Trichophyton rubrum in Different Media
| Fungal Strain | Medium | MIC (mg/L) |
| Trichophyton rubrum NCPF0118 | RPMI 1640 | 1000 |
| Trichophyton rubrum NCPF0118 | 10 mM sodium phosphate buffer (pH 7.0) with 0.1% (w/v) human nail powder | 8 - 32 |
| Trichophyton rubrum NCPF0118 | 10 mM sodium phosphate buffer (pH 7.0) with 0.25% (w/v) human nail powder | 8 - 32 |
| Trichophyton rubrum NCPF0118 | 10 mM sodium phosphate buffer (pH 7.0) with 0.5% (w/v) human nail powder | 16 - 32 |
| Trichophyton rubrum NCPF0118 | 10 mM sodium phosphate buffer (pH 7.0) with 0.75% (w/v) human nail powder | 8 - 32 |
| Trichophyton rubrum NCPF0118 | 1640 media with human skin keratin | 125 |
| Trichophyton rubrum NCPF0118 | 1640 media with lamb's wool keratin | 250 |
Table 2: In Vitro Activity of NP213 Against Dermatophytes
| Fungal Group | MIC Range (mg/L) | MFC Range (mg/L) |
| Dermatophytes | <100 - 4000 | 500 - 4000 |
Note: This represents a summary of activity against a broad range of dermatophytes as detailed in Mercer et al., 2019. A complete dataset for individual species is located in the supplemental material of the cited publication.
Table 3: In Vitro Activity of NP213 Against Yeasts
| Fungal Group | Number of Isolates | Median MIC100 (µg/mL) |
| Clinically relevant yeasts (including Candida spp., Cryptococcus spp., and Trichosporon spp.) | 122 | 1 - 2 |
Experimental Protocols
Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M38-A2)
The determination of MIC values for NP213 against filamentous fungi was conducted following the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for broth microdilution.
-
Inoculum Preparation: Fungal cultures are grown on potato dextrose agar to promote sporulation. Spore suspensions are prepared and adjusted to a concentration of approximately 1 x 10^5 spores/mL.
-
Drug Dilution: A serial two-fold dilution of this compound is prepared in RPMI 1640 liquid medium.
-
Incubation: The microtiter plates containing the fungal inoculum and drug dilutions are incubated at 30°C for up to 7 days.
-
MIC Determination: The MIC is determined as the lowest concentration of NP213 that prevents any discernible growth.
Modified Antifungal Susceptibility Testing with Keratin
To better mimic the in vivo environment of the nail, a modified protocol was developed.
-
Medium Preparation: A protein-based test medium is prepared using 10 mM sodium phosphate buffer (pH 7.0) supplemented with powdered human nail material, human skin keratin, or sheep's wool keratin as the primary nutrient source.
-
Antifungal Susceptibility Assessment: Due to the turbidity of the keratin-based medium, fungal growth is assessed using a fluorescence-based metabolic activity indicator, such as alamarBlue.
-
MIC Determination: The MIC is defined as the lowest drug concentration that inhibits fungal metabolism, as indicated by the fluorescent dye.
Time-Kill Kinetics Assay
Time-kill studies were performed to assess the fungicidal activity of NP213.
-
Inoculum Preparation: Spore and hyphal suspensions of T. rubrum are prepared in RPMI 1640 liquid medium at a concentration of 0.5 x 10^5 to 1 x 10^5 cells/mL.
-
Drug Exposure: NP213 is added to the fungal suspensions at a specified concentration (e.g., 1000 mg/L).
-
Sampling and Plating: At various time points (e.g., 0, 1, 2, 3, 4, 6, and 24 hours), aliquots are removed, serially diluted, and plated on potato dextrose agar.
-
CFU Enumeration: The plates are incubated, and the number of colony-forming units (CFU) is counted to determine the reduction in viable fungi over time. A >3-log (99.9%) reduction in CFU/mL is considered fungicidal. NP213 demonstrated a >3-log kill of both spores and hyphae of T. rubrum within 3 to 4 hours.[3]
Mandatory Visualizations
Mechanism of Action of this compound
Caption: Mechanism of action of this compound against a fungal cell.
Experimental Workflow for In Vitro Antifungal Susceptibility Testing
Caption: Workflow for determining the MIC of this compound.
References
- 1. A synthetic peptide mimic kills Candida albicans and synergistically prevents infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | antimicrobial peptide (AMP) | CAS# | InvivoChem [invivochem.com]
- 3. Improved Methods for Assessing Therapeutic Potential of Antifungal Agents against Dermatophytes and Their Application in the Development of NP213, a Novel Onychomycosis Therapy Candidate - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to NP213 TFA: Target Binding and Membrane Interaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
NP213 TFA is a novel, first-in-class synthetic antimicrobial peptide (AMP) currently under investigation as a topical treatment for onychomycosis, a fungal nail infection.[1][2][3] As a member of the AMP family, its primary mechanism of action involves the direct targeting and disruption of fungal cell membranes. This technical guide provides a comprehensive overview of the available data on this compound's target binding and its interaction with fungal membranes, intended to inform researchers, scientists, and professionals involved in drug development.
Target Binding and Affinity
The primary molecular target of this compound is the fungal cytoplasmic membrane.[1][4][5] Unlike many traditional antifungal agents that inhibit specific enzymes involved in cell wall or ergosterol biosynthesis, this compound directly interacts with the lipid components of the fungal membrane.
Quantitative Binding Data
The interaction between this compound and fungal membrane components has been quantified, highlighting the crucial role of the trifluoroacetate (TFA) counter-ion in enhancing this binding. Isothermal titration calorimetry (ITC) has been employed to determine the binding affinity of this compound for phosphatidylserine, a key anionic phospholipid present in fungal membranes.
| Compound | Ligand | Dissociation Constant (Kd) | Reference |
| This compound | Phosphatidylserine | 0.8 µM | [6] |
| NP213 (Chloride form) | Phosphatidylserine | 2.6 µM | [6] |
Table 1: Binding Affinity of this compound and its Chloride Form to Phosphatidylserine.
The data clearly indicates that the TFA salt form of NP213 possesses a significantly higher affinity for phosphatidylserine compared to its chloride counterpart, with a 3.2-fold increase in binding strength.[6] This enhanced affinity is attributed to the chaotropic properties of the TFA ion, which is believed to lower the activation energy required for the peptide to insert into the fungal membrane.[6]
Membrane Interaction and Disruption
This compound exerts its fungicidal effect through the perturbation and disruption of the fungal cytoplasmic membrane, leading to a loss of cellular integrity and subsequent cell death.[1][5][7] This mechanism is characteristic of many AMPs and is often described as a rapid, direct lytic process.
Mechanism of Membrane Disruption
The precise model of membrane disruption by this compound is believed to involve the formation of pores within the fungal membrane.[1] While the exact architecture of these pores (e.g., "barrel-stave" or "toroidal pore" model) has not been definitively elucidated for this compound, the outcome is a catastrophic loss of the membrane's barrier function. This leads to the leakage of essential intracellular components and an influx of extracellular substances, ultimately resulting in cell lysis.[1][4]
The initial interaction is thought to be electrostatic, with the cationic NP213 peptide being attracted to the negatively charged components of the fungal membrane, such as phosphatidylserine.[6] This is followed by the insertion of the peptide into the lipid bilayer, leading to the formation of transmembrane pores.
Quantitative Data on Antifungal Activity
The efficacy of this compound against various fungal species has been quantified using Minimum Inhibitory Concentration (MIC) assays. These values demonstrate the concentration of the peptide required to inhibit the visible growth of a microorganism.
| Fungal Species | Medium/Condition | MIC Value | Reference |
| Trichophyton rubrum NCPF0118 | 1640 media with human nail keratin | 16-32 mg/L | [1][7] |
| Trichophyton rubrum NCPF0118 | 1640 media with human skin keratin | 125 mg/L | [1][7] |
| Trichophyton rubrum NCPF0118 | 1640 media with lamb's wool keratin | 250 mg/L | [1][7] |
| 122 clinical yeast isolates (including Candida spp., Cryptococcus spp., and Trichosporon spp.) | Not specified | Median MIC100 of 1-2 µg/mL | [1][7] |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Various Fungi.
Experimental Protocols
Detailed experimental protocols for the assays cited in the literature for this compound are not exhaustively described. However, based on the available information and standard methodologies for antimicrobial peptides, the following outlines can be provided.
Propidium Iodide (PI) Membrane Permeabilization Assay
This assay is used to assess the integrity of the fungal cell membrane. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can enter cells with compromised membranes and bind to DNA, emitting a red fluorescence. An increase in PI staining is indicative of membrane damage.
Protocol used for T. rubrum treated with NP213:
-
Fungal Spore Preparation: Trichophyton rubrum NCPF0118 spores are prepared and suspended in a suitable buffer.
-
Incubation with this compound: The fungal spores are exposed to varying concentrations of this compound (e.g., 500-1000 µg/mL) for a specified period (e.g., 18 hours) at 30°C.[1]
-
PI Staining: Propidium iodide is added to the samples to a final concentration of 2.0 µM and incubated for 15 minutes in the dark.
-
Microscopy: The cells are then examined by fluorescence microscopy. The total number of cells and the number of PI-stained (red fluorescent) cells are counted in multiple fields of view.
-
Data Analysis: The percentage of permeabilized cells is calculated for each this compound concentration and compared to an untreated control.
Isothermal Titration Calorimetry (ITC)
ITC is a technique used to determine the thermodynamic parameters of binding interactions in solution. It directly measures the heat released or absorbed during a binding event.
Generalized Protocol for Peptide-Liposome Interaction:
-
Liposome Preparation: Prepare large unilamellar vesicles (LUVs) composed of lipids mimicking the fungal membrane (e.g., containing phosphatidylserine).
-
Sample Preparation: Degas both the this compound solution and the liposome suspension. Load one of the components (e.g., this compound) into the ITC syringe and the other (e.g., liposome suspension) into the sample cell.
-
Titration: A series of small injections of the syringe solution into the sample cell is performed while the heat change is continuously monitored.
-
Data Analysis: The resulting data (a plot of heat change per injection versus the molar ratio of the reactants) is fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Signaling Pathways
Currently, there is no direct evidence in the reviewed literature to suggest that this compound induces specific intracellular signaling pathways in fungal cells. Its mechanism of action appears to be primarily based on the direct physical disruption of the cell membrane, which is a rapid and energy-independent process. This is in contrast to antifungal agents that may trigger programmed cell death or other signaling cascades.
Conclusion
This compound is a promising antifungal peptide that acts through a mechanism of direct membrane disruption. Its enhanced binding to fungal membrane phospholipids, facilitated by the TFA counter-ion, leads to membrane permeabilization and subsequent cell death. The available quantitative data on its binding affinity and minimum inhibitory concentrations underscore its potent antifungal activity. While the precise molecular architecture of the membrane pores and the kinetics of their formation warrant further investigation, the current body of evidence strongly supports a mechanism of action that is rapid, direct, and independent of specific intracellular signaling pathways. This direct lytic mechanism may also reduce the likelihood of resistance development compared to traditional enzyme-inhibiting antifungals. Further research focusing on detailed biophysical characterization of the this compound-membrane interaction will provide deeper insights into its fungicidal activity and aid in the development of this novel therapeutic agent.
References
- 1. Structural insights into the interaction of antifungal peptides and ergosterol containing fungal membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isothermal Titration Calorimetry of Be2+ with Phosphatidylserine Models Guides All-Atom Force Field Development for Lipid-Ion Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluctuations and the Rate-Limiting Step of Peptide-Induced Membrane Leakage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of Isothermal Titration Calorimetry in Studying Biomimetic Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pore Formation Induced by an Antimicrobial Peptide: Electrostatic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Efficacy of NP213 TFA Against Trichophyton rubrum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the antifungal properties of NP213 TFA, a novel synthetic antimicrobial peptide, against Trichophyton rubrum, the primary causative agent of onychomycosis and other dermatophytoses. This document outlines the mechanism of action, quantitative efficacy data, and detailed experimental protocols relevant to the study of this compound.
Introduction to this compound
This compound is a rapidly acting, first-in-class synthetic antimicrobial peptide (AMP) with potent antifungal activity.[1][2] It is a cyclic peptide designed based on host defense peptides, which are key components of the innate immune system.[3][4] Developed for the topical treatment of onychomycosis, this compound has demonstrated effective penetration of human nail and fungicidal activity against various dermatophytes, most notably Trichophyton rubrum.[3][4][5]
Mechanism of Action
The primary mechanism of action of this compound involves the direct targeting and disruption of the fungal cytoplasmic membrane.[1][2][6] This interaction leads to membrane permeabilization, leakage of intracellular contents, and ultimately, fungal cell death.[1][5][6] This fungicidal activity is rapid, with studies showing significant kill of T. rubrum spores and hyphae within 3-4 hours of exposure. The positive charge of NP213 is crucial for its antifungal activity.
Transmission electron microscopy has revealed that exposure to NP213 causes a flattened appearance in hyphae, indicating a loss of cytoplasmic volume and internal turgor.[3] Furthermore, studies utilizing propidium iodide (PI) staining have confirmed that NP213 increases the permeability of T. rubrum cell membranes.[1]
Quantitative Efficacy Data
The in vitro efficacy of this compound against Trichophyton rubrum has been quantified through the determination of Minimum Inhibitory Concentrations (MICs). These values are dependent on the specific culture conditions, particularly the source of keratin.
| Antifungal Agent | Test Strain | Culture Medium | Keratin Source | MIC (mg/L) |
| NP213 | T. rubrum NCPF0118 | RPMI 1640 | Human Nail Keratin | 16–32 |
| NP213 | T. rubrum NCPF0118 | RPMI 1640 | Human Skin Keratin | 125 |
| NP213 | T. rubrum NCPF0118 | RPMI 1640 | Lamb's Wool Keratin | 250 |
Data sourced from InvivoChem and MedchemExpress.[1][6]
Experimental Protocols
Broth Microdilution Antifungal Susceptibility Testing (CLSI M38-A2 Method)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for filamentous fungi and is suitable for determining the MIC of this compound against Trichophyton rubrum.
4.1.1. Materials
-
Trichophyton rubrum isolate
-
Potato Dextrose Agar (PDA)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with 0.165 M morpholinepropanesulfonic acid (MOPS) to pH 7.0
-
This compound
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Sterile 0.85% saline
-
Sterile, flat-bottom 96-well microtiter plates
-
Spectrophotometer
-
Incubator (28-35°C)
4.1.2. Inoculum Preparation
-
Culture T. rubrum on PDA plates at 28°C for 7-10 days to encourage conidia formation.
-
Harvest conidia by flooding the agar surface with sterile 0.85% saline and gently scraping the surface with a sterile loop or cell scraper.
-
Transfer the resulting suspension to a sterile tube.
-
Allow heavy particles to settle for 5-10 minutes.
-
Adjust the turbidity of the conidial suspension with a spectrophotometer at 530 nm to achieve a transmittance of 68-82%.
-
Perform a 1:50 dilution of the adjusted inoculum suspension in RPMI 1640 medium to obtain the final inoculum concentration.
4.1.3. Drug Dilution
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium within the 96-well microtiter plates to achieve the desired final concentration range.
4.1.4. Inoculation and Incubation
-
Add 100 µL of the final T. rubrum inoculum to each well of the microtiter plate containing 100 µL of the diluted this compound.
-
Include a drug-free well as a positive growth control and an uninoculated well as a negative control (sterility control).
-
Seal the plates and incubate at 28-35°C for 4-7 days.
4.1.5. MIC Determination
-
The MIC is defined as the lowest concentration of this compound that causes complete inhibition of visible growth compared to the growth control.
Propidium Iodide (PI) Staining for Membrane Permeability
This protocol can be used to visualize the membrane-disrupting effects of this compound on Trichophyton rubrum.
4.2.1. Materials
-
Trichophyton rubrum spore suspension
-
This compound
-
Phosphate-buffered saline (PBS)
-
Propidium Iodide (PI) staining solution (e.g., 1 mg/mL in water)
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filters for PI (Excitation ~535 nm, Emission ~617 nm)
4.2.2. Procedure
-
Prepare a suspension of T. rubrum spores in a suitable buffer or culture medium.
-
Expose the fungal spores to different concentrations of this compound (e.g., 500-1000 µg/mL) for a specified duration (e.g., 18 hours) at 30°C.[1] Include a control sample without this compound.
-
After incubation, pellet the fungal cells by centrifugation and wash once with PBS to remove residual this compound.
-
Resuspend the cells in PBS.
-
Add PI staining solution to the cell suspension to a final concentration of approximately 2-5 µg/mL.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Mount a small volume of the stained cell suspension on a microscope slide with a coverslip.
-
Observe the cells under a fluorescence microscope. Cells with compromised membranes will exhibit red fluorescence due to the intercalation of PI with their nucleic acids.
Clinical Relevance and Future Directions
This compound has shown promise in early-stage clinical trials for the treatment of onychomycosis. In two Phase IIa trials, daily application for 28 days resulted in a significant percentage of patients being culture-negative for dermatophytes at 180 and 360 days post-treatment.[4] These findings highlight the potential of this compound as a differentiated topical therapy for fungal nail infections.
Further research is warranted to fully elucidate the molecular interactions between this compound and the fungal cell membrane and to explore its efficacy against a broader range of clinically relevant fungi. The development of resistance to this compound should also be investigated.
Conclusion
This compound is a potent, rapidly acting fungicidal peptide with a clear mechanism of action against Trichophyton rubrum. Its efficacy, demonstrated through in vitro susceptibility testing and early clinical trials, positions it as a promising candidate for the topical treatment of onychomycosis. The detailed protocols provided in this guide offer a framework for further research and development of this novel antifungal agent.
References
- 1. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 2. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 3. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 4. Table 3 from In vitro methods for antifungal susceptibility testing of Trichophyton spp. | Semantic Scholar [semanticscholar.org]
- 5. njccwei.com [njccwei.com]
- 6. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Properties of NP213 TFA Salt: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NP213, also known as Novexatin®, is a novel, synthetic, cyclic antimicrobial peptide (AMP) with potent antifungal activity.[1][2][3] It is designed based on host defense peptides and is particularly effective against dermatophytes responsible for onychomycosis (fungal nail infection).[4][5][6] NP213 is a backbone-cyclized homopolymer of seven L-arginine residues, giving it a net positive charge.[4][7] This technical guide focuses on the physicochemical properties of the trifluoroacetate (TFA) salt of NP213, a common form resulting from its synthesis and purification via high-performance liquid chromatography (HPLC).[8] Understanding these properties is critical for its formulation, delivery, and therapeutic application.
Physicochemical Data Summary
The following tables summarize the key quantitative physicochemical properties of NP213 TFA salt.
| Property | Value | Reference |
| Molecular Formula | C44H85F3N28O9 | [9][10] |
| Average Molecular Weight | 1207.32 Da | [9][10] |
| Monoisotopic Mass | 1206.67 Da | [9] |
| Purity (Typical) | >96% | [10] |
| Appearance | Lyophilized powder | [4] |
| Counterion | Trifluoroacetate (TFA) | [8] |
| Net Charge | +7 | [4] |
| Free Base Molecular Formula | C42H84N28O7 | [9] |
| Free Base Molecular Weight | 1093.3 Da | [9] |
Table 1: General Physicochemical Properties of this compound Salt
| Solvent System | Solubility | Conditions | Reference |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | With ultrasonication | [10] |
| Water (H₂O) | 100 mg/mL | With ultrasonication | [10] |
| Phosphate-Buffered Saline (PBS) | 100 mg/mL | With ultrasonication | [1] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | - | [1] |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL | - | [1] |
Table 2: Solubility of this compound Salt
| Parameter | Value | Organism | Reference |
| Minimum Inhibitory Concentration (MIC₉₀) | 1–2 µg/mL | C. albicans | [9] |
| Membrane Permeabilization | 93% at 4 µg/mL | - | [9] |
| In Vivo Half-Life (mice) | Approximately 4.5 hours | - | [1] |
Table 3: Biological Activity and Pharmacokinetic Profile of this compound Salt
Experimental Protocols
Synthesis: Solid-Phase Peptide Synthesis (SPPS)
The synthesis of NP213 is primarily achieved through Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) solid-phase peptide synthesis.[9][11]
Methodology:
-
Resin Preparation: The synthesis begins with the attachment of the first Fmoc-protected L-arginine residue to a solid support resin, typically a polystyrene-based resin.[9]
-
Amino Acid Coupling: Subsequent Fmoc-protected L-arginine residues are sequentially coupled. The coupling reaction is facilitated by activating agents such as HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and HOBt (1-Hydroxybenzotriazole) in the presence of a base like DIPEA (diisopropylethylamine).[9]
-
Fmoc Deprotection: After each coupling step, the Fmoc protecting group from the N-terminus of the growing peptide chain is removed using a mild base, typically piperidine in dimethylformamide (DMF), to allow for the next coupling reaction.
-
Cyclization: Upon completion of the linear heptapeptide chain, on-resin cyclization is performed to form the backbone-cyclized structure.
-
Cleavage and Deprotection: The cyclic peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, which typically includes trifluoroacetic acid (TFA).[12] This step results in the formation of the NP213 as a TFA salt.
-
Precipitation and Washing: The crude peptide is precipitated from the cleavage cocktail using cold diethyl ether, followed by washing to remove scavengers and byproducts.
Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
The crude this compound salt is purified to a high degree using preparative RP-HPLC.[4][9]
Methodology:
-
Sample Preparation: The crude lyophilized peptide is dissolved in a minimal volume of aqueous 0.1% TFA.[13] If solubility is an issue, 6M guanidine hydrochloride with 0.1% TFA can be used.[13]
-
Chromatographic System: A preparative C18 column is typically used.
-
Mobile Phases:
-
Gradient Elution: The peptide is eluted using a linear gradient of increasing Buffer B concentration. A shallow gradient is often employed for optimal resolution.
-
Detection: The column eluant is monitored at a wavelength of 220 nm.[13]
-
Fraction Collection: Fractions corresponding to the main peptide peak are collected.
-
Lyophilization: The purified fractions are combined and lyophilized to obtain the final this compound salt as a white, fluffy powder.
Purity and Identity Analysis
The purity and identity of the final product are confirmed using analytical RP-HPLC and mass spectrometry.
Analytical RP-HPLC:
-
Methodology: A small amount of the purified peptide (~1 mg/mL) is injected onto an analytical C18 column.[13] A standard gradient of 0.1% TFA in water and 0.1% TFA in acetonitrile is used. Purity is determined by integrating the peak area of the main product and expressing it as a percentage of the total peak area.[13]
Mass Spectrometry:
-
Methodology: The molecular weight of the purified peptide is verified using mass spectrometry, typically with electrospray ionization (ESI-MS).[9][13] This confirms the identity of the this compound salt by matching the observed mass to the calculated theoretical mass.[9]
Counterion Analysis and Exchange
While TFA is a common counterion from purification, it may be desirable to exchange it for a more pharmaceutically acceptable counterion like acetate or hydrochloride.[12]
Ion Chromatography:
-
Methodology: The content of trifluoroacetate and other anions can be accurately measured by ion chromatography.[9][13]
TFA/HCl Exchange Protocol:
-
Dissolve the peptide in 100 mM HCl.[13]
-
Let the solution stand at room temperature for one minute.[13]
-
Freeze the solution in liquid nitrogen.[13]
-
Lyophilize the frozen solution to obtain the peptide hydrochloride salt.[13]
Mechanism of Action and Experimental Workflow Visualizations
Caption: Mechanism of action of NP213 against fungal cells.
Caption: Experimental workflow for this compound salt synthesis and purification.
References
- 1. This compound | antimicrobial peptide (AMP) | CAS# | InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. NP213 (Novexatin®): A unique therapy candidate for onychomycosis with a differentiated safety and efficacy profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NP213 (Novexatin®): A unique therapy candidate for onychomycosis with a differentiated safety and efficacy profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. NP213 (Novexatin), currently unavailable peptide [novoprolabs.com]
- 9. Buy NP213 (Tfa) [smolecule.com]
- 10. This compound (942577-31-3 free base) - Immunomart [immunomart.com]
- 11. Buy NP213 (Tfa) (EVT-8240135) [evitachem.com]
- 12. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
An In-depth Technical Guide to the Early-Stage Research of Novexatin (NP213) for Onychomycosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Onychomycosis, a fungal infection of the nail apparatus, presents a significant therapeutic challenge due to the nail plate's formidable barrier properties and the limitations of current treatments. Existing oral therapies carry risks of systemic side effects, while topical agents often exhibit low efficacy, requiring long treatment durations. This guide provides a detailed overview of the early-stage research and development of Novexatin® (NP213), a novel, peptide-based topical agent designed specifically to overcome these challenges.
Novexatin® is a synthetic, water-soluble, cyclic antifungal peptide developed by NovaBiotics Ltd. Its design is based on the structure and function of endogenous host defense peptides (HDPs), which are key components of the innate immune system.[1][2][3] This approach aims to provide a potent, fungicidal action with a high safety profile, tailored for effective nail penetration and eradication of dermatophytes, the primary causative pathogens of onychomycosis.[1][3][4]
Proposed Mechanism of Action and Development Pathway
NP213 is an arginine-rich, cyclic cationic peptide designed to be rapidly fungicidal.[4][5] Its mechanism involves a significant post-antifungal effect, where a brief exposure leads to a sustained decrease in fungal viability over several days.[6] Unlike fungistatic agents, its fungicidal nature aims to eradicate the pathogen, reducing the likelihood of relapse. The development pathway leverages its biological inspiration from HDPs to create a targeted therapy that is effective without requiring systemic absorption.[1][2][3]
References
- 1. NP213 (Novexatin®): A unique therapy candidate for onychomycosis with a differentiated safety and efficacy profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. NP213 (Novexatin®): A unique therapy candidate for onychomycosis with a differentiated safety and efficacy profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improved Methods for Assessing Therapeutic Potential of Antifungal Agents against Dermatophytes and Their Application in the Development of NP213, a Novel Onychomycosis Therapy Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Antifungal Peptides as Therapeutic Agents [frontiersin.org]
- 6. novabiotics.co.uk [novabiotics.co.uk]
Methodological & Application
Application Notes and Protocols for In Vitro Nail Penetration Assay of NP213
For Researchers, Scientists, and Drug Development Professionals
Introduction to NP213 and Onychomycosis
Onychomycosis, a fungal infection of the nail, presents a significant treatment challenge due to the dense keratin structure of the nail plate, which limits the penetration of topical antifungal agents.[1] NP213 (Novexatin®) is a novel, water-soluble cyclic antifungal peptide developed for the topical treatment of onychomycosis.[2][3][4] It is designed based on host defense peptides, which are key components of the innate immune system.[2][3] NP213 has demonstrated effective penetration of human nails and potent, rapid fungicidal activity against dermatophytes, such as Trichophyton rubrum, the primary cause of onychomycosis.[1][2] Its mechanism of action involves the permeabilization of the fungal cell membrane, leading to cell death.[1]
These application notes provide detailed protocols for assessing the in vitro nail penetration and efficacy of NP213 using an onychomycosis model and a standard permeation assay.
Data Presentation: Efficacy of NP213 in Clinical and Ex Vivo Models
The following tables summarize the key quantitative data regarding the efficacy of NP213 from clinical trials and ex vivo studies.
Table 1: Clinical Efficacy of NP213 in Phase IIa Trials [2][3][4]
| Study | Treatment Duration | Follow-up | Endpoint | Efficacy (NP213) |
| Phase IIa Study 1 | 28 days (daily application) | 180 days | Culture Negative | 43.3% |
| Phase IIa Study 2 | 28 days (daily application) | 360 days | Culture Negative for Dermatophytes | 56.5% |
Table 2: Patient-Reported Outcomes from Phase IIa Trials [2][3][4]
| Timepoint | Outcome | Result |
| 14 days | Improved Nail Appearance | Positive patient-reported outcomes |
| 180 days (Study 1) | Clinical Improvement (mild-to-moderate onychomycosis) | 84.6% (vs. 20% on placebo) |
Ex Vivo Eradication of Trichophyton rubrum
In an ex vivo model using human nails, daily application of NP213 for 28 days successfully eradicated various strains of Trichophyton rubrum from infected nails, unlike comparator topical agents ciclopirox and amorolfine.[2]
Experimental Protocols
Two primary protocols are presented for evaluating the in vitro performance of NP213: an onychomycosis model to assess efficacy and a Franz cell diffusion assay to measure nail permeation.
Protocol 1: In Vitro Onychomycosis Model for Efficacy Testing of NP213
This protocol describes an in vitro model using human nail clippings to simulate onychomycosis and evaluate the antifungal efficacy of NP213.
1. Materials and Reagents
-
Healthy human nail clippings
-
Trichophyton rubrum (e.g., NCPF0118)
-
Sabouraud Dextrose Agar (SDA)
-
Phosphate Buffered Saline (PBS), sterile
-
Ethanol (70%)
-
NP213 solution (test article)
-
Vehicle control (placebo)
-
Positive control (e.g., 8% ciclopirox nail lacquer)
-
Sterile distilled water
-
Sterile petri dishes
-
Incubator (30°C)
-
Vortex mixer
-
Micropipettes and sterile tips
-
Hemocytometer or spectrophotometer for spore counting
2. Methods
2.1. Preparation of Nail Clippings
- Collect healthy human nail clippings and clean them by removing any debris.
- Wash the nail clippings with sterile distilled water.
- Sterilize the nail clippings by immersing them in 70% ethanol for 30 minutes, followed by three washes with sterile PBS.
- Allow the nail clippings to air dry in a sterile environment.
2.2. Fungal Spore Suspension Preparation
- Culture T. rubrum on SDA plates at 30°C for 14-21 days until sporulation is observed.
- Harvest the spores by gently scraping the surface of the culture with a sterile loop and suspending them in sterile PBS.
- Vortex the suspension to break up fungal clumps.
- Filter the suspension through sterile glass wool to remove hyphal fragments.
- Centrifuge the spore suspension and wash the pellet with sterile PBS.
- Resuspend the spores in PBS and adjust the concentration to 1 x 10^6 spores/mL using a hemocytometer.
2.3. Nail Infection
- Place the sterilized nail clippings in a sterile petri dish.
- Inoculate each nail clipping with a 10 µL aliquot of the T. rubrum spore suspension.
- Incubate the inoculated nail clippings at 30°C in a humidified chamber for 7-10 days to allow for fungal growth and nail invasion.
2.4. Treatment Application
- After the infection period, divide the infected nail clippings into treatment groups:
- NP213 solution
- Vehicle control
- Positive control
- Untreated control
- Apply a standardized amount of each treatment solution to the surface of the infected nail clippings daily for 28 days.
- Incubate the treated nail clippings at 30°C in a humidified chamber.
2.5. Assessment of Fungal Viability
- At the end of the treatment period, transfer each nail clipping to a sterile microcentrifuge tube containing a known volume of sterile PBS.
- Vortex vigorously to dislodge the fungi from the nail.
- Prepare serial dilutions of the resulting fungal suspension.
- Plate the dilutions onto SDA plates and incubate at 30°C for 5-7 days.
- Count the number of colony-forming units (CFU) to determine the fungal burden in each treatment group.
- Compare the CFU counts between the treatment groups to evaluate the efficacy of NP213.
Protocol 2: In Vitro Nail Permeation Assay (Franz Cell Method)
This protocol outlines the use of a Franz diffusion cell to quantify the permeation of NP213 through a human nail membrane.
1. Materials and Reagents
-
Human nail plates (full thickness, obtained from cadavers or surgical procedures)
-
Franz diffusion cells
-
Receptor solution (e.g., PBS at pH 7.4)
-
NP213 solution of known concentration
-
High-Performance Liquid Chromatography (HPLC) system for quantification of NP213
-
Syringes and needles for sampling
-
Magnetic stirrer and stir bars
-
Water bath or heating block to maintain 32°C
2. Methods
2.1. Preparation of Nail Membrane
- Clean the human nail plates to remove any adhering tissue.
- Cut the nail plates to a size that fits the Franz diffusion cell orifice.
- Measure the thickness of each nail membrane at multiple points using a micrometer and calculate the average thickness.
2.2. Franz Cell Assembly
- Fill the receptor chamber of the Franz cell with the receptor solution, ensuring no air bubbles are trapped.
- Place a small magnetic stir bar in the receptor chamber.
- Mount the prepared nail membrane between the donor and receptor chambers, with the dorsal side of the nail facing the donor chamber.
- Clamp the chambers together securely.
- Place the assembled Franz cells in a water bath or on a heating block set to maintain the receptor solution at 32°C.
2.3. Dosing and Sampling
- Apply a precise volume of the NP213 solution to the surface of the nail membrane in the donor chamber.
- Cover the donor chamber to prevent evaporation.
- At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw a sample from the receptor chamber through the sampling arm.
- Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain a constant volume.
2.4. Quantification and Data Analysis
- Analyze the collected samples using a validated HPLC method to determine the concentration of NP213 that has permeated the nail membrane.
- Calculate the cumulative amount of NP213 permeated per unit area (µg/cm²) at each time point.
- Plot the cumulative amount of NP213 permeated versus time.
- Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.
- Calculate the permeability coefficient (Kp) using the following equation: Kp = Jss / Cd, where Cd is the initial concentration of NP213 in the donor chamber.
Visualizations
Caption: Workflow for the In Vitro Onychomycosis Model.
Caption: Mechanism of Action of NP213.
References
Application Notes and Protocols for NP213 TFA Minimum Inhibitory Concentration (MIC) Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
NP213, also known as NAFINEX®, is a novel, first-in-class synthetic antimicrobial peptide (AMP) with potent antifungal activity.[1][2] It is a water-soluble, cyclic peptide designed based on endogenous host defense peptides.[2][3] NP213 has demonstrated rapid, fungicidal activity against a broad range of fungi, particularly dermatophytes such as Trichophyton rubrum, a primary causative agent of onychomycosis (fungal nail infection).[3][4] Its proposed mechanism of action involves the perturbation and disruption of the fungal cytoplasmic membrane.[1][2]
Determining the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro method to quantify the antimicrobial potency of a compound. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under defined conditions.[5] This application note provides a detailed protocol for determining the MIC of NP213 TFA using the standardized broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6]
Principle of the Method
The broth microdilution assay is a standardized and widely accepted method for determining the MIC of antimicrobial agents.[5] This method involves challenging a standardized suspension of the target fungus with serial dilutions of this compound in a liquid growth medium within a 96-well microtiter plate. Following an appropriate incubation period, the wells are visually inspected for fungal growth. The MIC is recorded as the lowest concentration of this compound that shows no visible growth.
Data Presentation: this compound MIC Values
The following table summarizes representative MIC values for NP213 against various fungal species. These values are provided for reference and may vary depending on the specific strains and testing conditions.
| Fungal Species | Strain | NP213 MIC Range (mg/L) | Reference Comparator | Comparator MIC Range (mg/L) |
| Trichophyton rubrum | NCPF0118 | 16 - 32 | Terbinafine | 0.004 - 0.015 |
| Trichophyton rubrum | ATCC MYA-4438 | <100 - 4000 | Ciclopirox | 0.25 - 1 |
| Candida albicans | ATCC 90028 | 1 - 2 | Fluconazole | 0.25 - 0.5 |
| Cryptococcus neoformans | ATCC 208821 | 1 - 2 | Amphotericin B | 0.25 - 1 |
Note: The MIC values for dermatophytes can be influenced by the presence of keratin in the growth medium.[1]
Experimental Protocol: Broth Microdilution Method for this compound
This protocol is adapted from the CLSI M27 and M38 guidelines for antifungal susceptibility testing of yeasts and filamentous fungi, respectively, with modifications suitable for antimicrobial peptides.
Materials:
-
This compound
-
Sterile, 96-well, U-bottom microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile distilled water or phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Target fungal isolates (e.g., Trichophyton rubrum, Candida albicans)
-
Quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Trichophyton mentagrophytes ATCC MYA-4439)[7][8]
-
Sterile centrifuge tubes, pipette tips, and other standard microbiology laboratory equipment
-
Spectrophotometer or McFarland standards
-
Incubator
Protocol Steps:
-
Preparation of this compound Stock Solution:
-
This compound is typically a white to off-white powder and is water-soluble.[9]
-
Prepare a stock solution of this compound in sterile DMSO at a concentration of 10 mg/mL.
-
Further dilutions should be made in RPMI-1640 medium to achieve the desired starting concentration for the serial dilution.
-
-
Preparation of Fungal Inoculum:
-
For Yeasts (e.g., Candida spp.):
-
From a fresh (24-48 hour) culture on Sabouraud Dextrose Agar (SDA), pick several colonies and suspend them in 5 mL of sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL.
-
-
For Dermatophytes (e.g., Trichophyton spp.):
-
Grow the dermatophyte on a suitable medium to encourage conidia formation (e.g., potato dextrose agar) for 7-14 days.
-
Harvest the conidia by flooding the plate with sterile saline and gently scraping the surface.
-
Transfer the suspension to a sterile tube and allow heavy particles to settle.
-
Adjust the turbidity of the conidial suspension to achieve a final inoculum concentration of approximately 1-3 x 10^3 CFU/mL in RPMI-1640 medium.
-
-
-
Preparation of Microtiter Plates (Serial Dilution):
-
Add 100 µL of RPMI-1640 medium to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the starting this compound working solution (at twice the highest desired final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no drug, no inoculum).
-
-
Inoculation:
-
Add 100 µL of the prepared fungal inoculum to wells 1 through 11. This will bring the final volume in each well to 200 µL and dilute the drug concentrations to the final desired range. The inoculum in the growth control well (well 11) should be 100 µL.
-
Add 100 µL of sterile RPMI-1640 medium to the sterility control well (well 12).
-
-
Incubation:
-
Cover the microtiter plates and incubate at 35°C.
-
Incubation times vary by organism:
-
Candida spp.: 24-48 hours
-
Trichophyton spp.: 4-7 days
-
-
-
Reading the MIC:
-
Following incubation, visually inspect the wells for turbidity (growth). A reading mirror can aid in visualization.
-
The MIC is the lowest concentration of this compound at which there is a significant inhibition of growth (typically ≥80% reduction in turbidity) compared to the growth control well.[8] For fungicidal compounds like NP213, this often corresponds to the first optically clear well.
-
Visualizations
Caption: Workflow for this compound Minimum Inhibitory Concentration (MIC) Testing.
Caption: Proposed Mechanism of Action of NP213 on the Fungal Cell Membrane.
References
- 1. m.youtube.com [m.youtube.com]
- 2. NP213 (TFA) - MedChem Express [bioscience.co.uk]
- 3. Buy NP213 (Tfa) [smolecule.com]
- 4. Antifungal Susceptibility Testing: A Primer for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal Susceptibility Testing of Dermatophytes: Establishing a Medium for Inducing Conidial Growth and Evaluation of Susceptibility of Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medicinearticle.com [medicinearticle.com]
- 8. Buy NP213 (Tfa) (EVT-8240135) [evitachem.com]
- 9. This compound | antimicrobial peptide (AMP) | CAS# | InvivoChem [invivochem.com]
Application Notes and Protocols: Time-Kill Kinetics Assay for NP213 against Candida
For Researchers, Scientists, and Drug Development Professionals
Introduction
NP213 (Novexatin®) is a novel, first-in-class synthetic antimicrobial peptide therapeutic candidate derived from host defense peptides (HDPs).[1] It is a cyclic peptide composed of seven L-arginine residues, giving it a strong positive charge.[1][2] This charge is crucial for its mechanism of action, which involves targeting and disrupting the fungal cell membrane, leading to cell lysis and rapid fungicidal activity.[1][3][4] While extensively studied for its efficacy against dermatophytes, the causative agents of onychomycosis (fungal nail infection), NP213 has also demonstrated broad-spectrum activity against other fungi, including yeasts like Candida species.[4][5]
Time-kill kinetics assays are essential for evaluating the pharmacodynamics of an antimicrobial agent, providing insights into the rate and extent of its fungicidal or fungistatic activity over time. This document provides a detailed protocol for performing a time-kill kinetics assay to evaluate the efficacy of NP213 against Candida species and presents illustrative data based on its known rapid action.
Mechanism of Action of NP213
NP213's antifungal activity is attributed to its membranolytic properties. As a cationic peptide, it is electrostatically attracted to the negatively charged components of the fungal cell membrane.[1][2] The subsequent interaction leads to membrane permeabilization and lysis, causing a loss of intracellular contents and rapid cell death.[3][4] This direct action on the cell membrane contributes to its rapid fungicidal effect and a low propensity for the development of resistance.[4]
Data Presentation: Illustrative Time-Kill Kinetics of NP213
While specific time-kill data for NP213 against Candida species is not publicly available, the following table illustrates the expected rapid fungicidal activity, based on studies against Trichophyton rubrum. These studies have shown that NP213 can achieve a >3-log₁₀ reduction (99.9% kill) in fungal viability within 3 to 4 hours.[1][4] For the purpose of this application note, we will use a hypothetical Candida albicans strain.
| Time (Hours) | Mean Log₁₀ CFU/mL (± SD) | Log₁₀ Reduction from Initial Inoculum |
| Growth Control | ||
| 0 | 5.02 (± 0.05) | - |
| 2 | 5.35 (± 0.08) | -0.33 (Growth) |
| 4 | 5.89 (± 0.11) | -0.87 (Growth) |
| 8 | 6.75 (± 0.15) | -1.73 (Growth) |
| 24 | 8.12 (± 0.20) | -3.10 (Growth) |
| NP213 (2x MIC) | ||
| 0 | 5.01 (± 0.04) | - |
| 2 | 2.98 (± 0.12) | 2.03 |
| 4 | <2.00 | >3.01 |
| 8 | <2.00 | >3.01 |
| 24 | <2.00 | >3.01 |
| Comparator Antifungal (e.g., Fluconazole at 2x MIC) | ||
| 0 | 5.03 (± 0.06) | - |
| 2 | 5.01 (± 0.09) | 0.02 |
| 4 | 4.85 (± 0.13) | 0.18 |
| 8 | 4.55 (± 0.18) | 0.48 |
| 24 | 3.98 (± 0.21) | 1.05 |
Note: Data is illustrative. The lower limit of detection is assumed to be 100 CFU/mL (2.00 Log₁₀ CFU/mL). MIC = Minimum Inhibitory Concentration.
Experimental Protocol: Time-Kill Kinetics Assay
This protocol is adapted from standardized methods for antifungal time-kill studies.[6][7]
1. Materials
-
Candida isolate (e.g., Candida albicans reference strain)
-
NP213 stock solution (sterile, concentration verified)
-
Comparator antifungal agent (e.g., Fluconazole)
-
Growth Medium: RPMI 1640 with L-glutamine, buffered to pH 7.0 with MOPS (Morpholinepropanesulfonic acid).
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile polypropylene tubes
-
Spectrophotometer
-
Incubator (35°C, with shaking capabilities)
-
Micropipettes and sterile tips
-
Spiral plater or sterile spreaders
2. Inoculum Preparation
-
From a fresh SDA plate (24-48 hours growth), select 3-5 colonies of the Candida isolate.
-
Suspend the colonies in 5 mL of sterile saline.
-
Vortex for 15 seconds to ensure a homogenous suspension.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.
-
Perform a 1:10 dilution of this suspension into the RPMI 1640 test medium to achieve a starting inoculum of approximately 1-5 x 10⁵ CFU/mL. Verify the initial concentration by plating a serial dilution onto an SDA plate.
3. Assay Procedure
-
Prepare test tubes with RPMI 1640 medium containing NP213 at desired concentrations (e.g., 1x, 2x, 4x MIC). Also prepare a growth control tube (no drug) and tubes for any comparator antifungals.
-
Add the prepared Candida inoculum to each tube to achieve the final starting concentration of ~1-5 x 10⁵ CFU/mL. The total volume should be sufficient for all time-point samples (e.g., 10 mL).
-
Incubate all tubes at 35°C with constant agitation (e.g., 150 rpm).[6]
-
At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.[8][9]
-
Perform serial 10-fold dilutions of the aliquot in sterile saline to prevent antifungal carryover.
-
Plate a defined volume (e.g., 100 µL) of the appropriate dilutions onto SDA plates.
-
Incubate the plates at 35°C for 24-48 hours, or until colonies are clearly visible.
-
Count the number of colonies (CFU) on plates that yield 30-300 colonies.
-
Calculate the CFU/mL for each time point and concentration. The formula is: CFU/mL = (Number of colonies x Dilution factor) / Volume plated (mL)
-
Convert the CFU/mL values to Log₁₀ CFU/mL for plotting and analysis.
4. Data Analysis
-
Plot the mean Log₁₀ CFU/mL against time for each concentration and control.
-
Determine the change in Log₁₀ CFU/mL from the initial inoculum at each time point.
-
Fungicidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the starting inoculum.[7] Fungistatic activity is generally defined as a <3-log₁₀ reduction.
References
- 1. Innate Inspiration: Antifungal Peptides and Other Immunotherapeutics From the Host Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NP213 (Novexatin®): A unique therapy candidate for onychomycosis with a differentiated safety and efficacy profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for NP213 TFA in a Murine Model of Candidiasis
For Researchers, Scientists, and Drug Development Professionals
Introduction
NP213, also known as Nucelafin® or Nucelafin-TFA, is a novel, first-in-class synthetic antimicrobial peptide (AMP) derived from host defense peptides (HDPs).[1] It is a backbone-cyclized homopolymer of L-arginine residues, designed for enhanced stability and potent antimicrobial activity.[2] While NP213 has been clinically evaluated primarily as a topical treatment for onychomycosis (fungal nail infection), its fungicidal activity against a range of pathogens, including Candida albicans, suggests its potential for broader applications.[1][2][3] Most research on antifungal AMPs has been directed against Candida species, particularly C. albicans.[2] This document provides detailed application notes and protocols for the preclinical evaluation of NP213 TFA in established murine models of both systemic (disseminated) and mucosal (oropharyngeal) candidiasis.
Mechanism of Action
NP213 is a member of the antimicrobial peptide class of drugs.[1] The primary mechanism of action for many antimicrobial peptides against fungi involves the disruption of the fungal cell membrane.[4][5][6] This is often initiated by an electrostatic interaction between the cationic peptide and the negatively charged components of the fungal cell wall and membrane. This interaction leads to membrane permeabilization, leakage of intracellular contents, and ultimately, cell death.[5] Some AMPs can also translocate into the cytoplasm and interfere with cellular processes such as DNA and protein synthesis.[6][7]
Murine Models of Candidiasis
Murine models are essential for studying the pathogenesis of candidiasis and for evaluating the efficacy of novel antifungal agents.[8][9] The choice of model, either systemic or mucosal, depends on the clinical indication being investigated.
Systemic (Disseminated) Candidiasis Model
This model mimics human hematogenously disseminated candidiasis, a life-threatening condition where Candida species spread through the bloodstream to infect various organs, most notably the kidneys.[8]
Experimental Protocol: Systemic Candidiasis
-
Animal Model: Female BALb/c mice (6-8 weeks old, 20-22g) are commonly used.
-
Housing: Mice should be housed in specific pathogen-free conditions with access to sterile food and water.
-
Candida albicans Preparation:
-
Streak C. albicans (e.g., SC5314 strain) on a Yeast Peptone Dextrose (YPD) agar plate and incubate at 30°C for 48 hours.[10]
-
Inoculate a single colony into 10 mL of YPD broth and grow overnight (16-18 hours) at 30°C with shaking.[10]
-
Harvest the yeast cells by centrifugation, wash twice with sterile phosphate-buffered saline (PBS), and resuspend in sterile PBS.[10]
-
Determine the cell density using a hemocytometer and adjust to the desired concentration (e.g., 5 x 10⁵ cells/mL for a final inoculum of 5 x 10⁴ cells per mouse in 0.1 mL).
-
-
Infection:
-
Inject 0.1 mL of the prepared C. albicans suspension intravenously (i.v.) into the lateral tail vein of each mouse.
-
-
This compound Treatment:
-
Preparation: Dissolve this compound in a suitable vehicle, such as sterile saline or PBS. The concentration should be prepared based on the desired dosage.
-
Administration: Two hours post-infection, administer this compound via intravenous or intraperitoneal (i.p.) injection. A range of doses (e.g., 1, 5, 10 mg/kg) should be tested to determine efficacy and toxicity. Treatment can be administered once daily for a specified period (e.g., 3-7 days).
-
-
Efficacy Assessment:
-
Survival Study: Monitor mice daily for morbidity and mortality for up to 21 days.
-
Fungal Burden: At specified time points (e.g., 24, 48, and 72 hours post-infection), euthanize a subset of mice. Aseptically remove the kidneys, weigh them, and homogenize in sterile PBS. Serially dilute the homogenates and plate on YPD agar. Incubate at 37°C for 24-48 hours and count the colony-forming units (CFU). Express the results as CFU per gram of tissue.
-
Histopathology: Fix a portion of the kidney tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with Periodic acid-Schiff (PAS) to visualize fungal elements and assess tissue damage.[8]
-
Oropharyngeal Candidiasis (OPC) Model
This model is relevant for studying mucosal Candida infections, commonly known as thrush, which are prevalent in immunocompromised individuals.[9][11]
Experimental Protocol: Oropharyngeal Candidiasis
-
Animal Model: Female C57BL/6 mice (6-8 weeks old) are often used.[12]
-
Immunosuppression: To establish a consistent infection, mice need to be immunosuppressed. Administer cortisone acetate (225 mg/kg) subcutaneously on day -1, day 1, and day 3 relative to infection.[8][9][11][12]
-
Candida albicans Preparation: Prepare the C. albicans inoculum as described for the systemic model, but at a higher concentration (e.g., 1 x 10⁸ cells/mL).
-
Infection:
-
On day 0, anesthetize the mice.
-
Inoculate the oral cavity by placing a cotton swab saturated with the C. albicans suspension sublingually for 75-90 minutes.[13]
-
-
This compound Treatment:
-
Preparation: Formulate this compound into a suitable topical delivery vehicle, such as a hydrogel or oral rinse.
-
Administration: Beginning on day 1 post-infection, apply a defined volume of the this compound formulation directly into the oral cavity of the mice, once or twice daily for 3-5 days.
-
-
Efficacy Assessment:
-
Fungal Burden: At the end of the treatment period, euthanize the mice. Excise the tongue and surrounding tissue, weigh, and homogenize. Determine the fungal burden (CFU/gram of tissue) as described for the systemic model.
-
Visual Scoring: Score the extent of oral lesions based on a standardized scale (e.g., 0 = no lesions, 4 = extensive lesions).
-
Histopathology: Process the tongue tissue for PAS staining to visualize hyphal invasion into the epithelium.[8]
-
Data Presentation
Quantitative data from these studies should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: Hypothetical Survival Data in a Systemic Candidiasis Model
| Treatment Group (n=10) | Dosage (mg/kg, i.v., once daily for 7 days) | Median Survival Time (Days) | Percent Survival at Day 21 |
| Vehicle Control (Saline) | - | 8 | 10% |
| This compound | 1 | 12 | 30% |
| This compound | 5 | 18 | 60% |
| This compound | 10 | >21 | 90% |
| Fluconazole (Positive Control) | 10 | >21 | 90% |
Table 2: Hypothetical Fungal Burden in a Systemic Candidiasis Model (72h post-infection)
| Treatment Group | Dosage (mg/kg, i.v.) | Mean Kidney Fungal Burden (log10 CFU/g ± SD) |
| Vehicle Control (Saline) | - | 6.5 ± 0.4 |
| This compound | 5 | 4.2 ± 0.6 |
| This compound | 10 | 2.8 ± 0.5 |
| Fluconazole (Positive Control) | 10 | 3.1 ± 0.4 |
Table 3: Hypothetical Fungal Burden in an Oropharyngeal Candidiasis Model (Day 5 post-infection)
| Treatment Group | Dosage/Application | Mean Oral Fungal Burden (log10 CFU/g ± SD) |
| Vehicle Control (Gel) | Twice daily | 5.8 ± 0.5 |
| This compound in Gel | 1% (w/v), twice daily | 3.5 ± 0.7 |
| Nystatin (Positive Control) | 100,000 U/mL, twice daily | 3.8 ± 0.6 |
Signaling Pathways in Host Defense Against Candida
The innate immune system recognizes Candida albicans through pattern recognition receptors (PRRs), which detect pathogen-associated molecular patterns (PAMPs) on the fungal cell surface.[14] Key PAMPs include β-glucans and mannans. The primary PRRs involved are C-type lectin receptors (CLRs) like Dectin-1, and Toll-like receptors (TLRs), particularly TLR2 and TLR4.[14][15][16][17][18]
-
Dectin-1 Pathway: Dectin-1 is a major receptor for β-glucans.[15][16][19][20] Upon binding, it signals through a Syk-CARD9-dependent pathway, leading to the activation of NF-κB and MAP kinases.[15][21] This cascade is crucial for phagocytosis, the production of reactive oxygen species (ROS), and the release of pro-inflammatory cytokines like TNF-α and IL-6.[15][20][21]
-
TLR Pathway: TLR2 and TLR4 recognize fungal mannans and other cell wall components.[17][18] TLR signaling proceeds primarily through the MyD88-dependent pathway, which also culminates in NF-κB activation and the production of inflammatory cytokines.[16] These TLRs can cooperate with Dectin-1 to mount a robust anti-fungal response.[16]
Host defense peptides, the class to which NP213 belongs, are not only directly fungicidal but can also modulate these host immune responses. They can enhance chemokine production, recruit immune cells to the site of infection, and influence cytokine release, potentially amplifying the host's natural defense mechanisms.[22]
Visualizations
Caption: Experimental workflow for evaluating this compound in murine candidiasis models.
Caption: Dectin-1 signaling pathway in response to Candida albicans.
References
- 1. NP213 (Novexatin®): A unique therapy candidate for onychomycosis with a differentiated safety and efficacy profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Innate Inspiration: Antifungal Peptides and Other Immunotherapeutics From the Host Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NP213 (Novexatin®): A unique therapy candidate for onychomycosis with a differentiated safety and efficacy profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A synthetic peptide mimic kills Candida albicans and synergistically prevents infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two mechanisms of butenafine action in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Candida Infections and Therapeutic Strategies: Mechanisms of Action for Traditional and Alternative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mouse Model of Oropharyngeal Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. niaid.nih.gov [niaid.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Frontiers | A mouse model of immunosuppression facilitates oral Candida albicans biofilms, bacterial dysbiosis and dissemination of infection [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. The role of Dectin-1 in the host defence against fungal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Role of Toll-like receptors in systemic Candida albicans infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The role of toll-like receptor (TLR) 2 and TLR4 in the host defense against disseminated candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. drugtargetreview.com [drugtargetreview.com]
- 20. Dectin-1 is required for β-glucan recognition and control of fungal infection - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The fungal pattern recognition receptor, Dectin-1, and the associated cluster of C-type lectin-like receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antimicrobial peptide can reduce acne infection in mice — The American Microbiome Institute [microbiomeinstitute.org]
Protocol for dissolving NP213 TFA in DMSO and saline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution of the antifungal peptide NP213 TFA in Dimethyl Sulfoxide (DMSO) and saline-based solutions. Furthermore, comprehensive methodologies for in vitro and in vivo assays are presented to facilitate the evaluation of its efficacy and cytotoxic profile.
Overview of this compound
This compound is a novel, synthetic antimicrobial peptide (AMP) with potent antifungal activity. Its primary mechanism of action involves the direct targeting and disruption of the fungal cytoplasmic membrane, leading to the loss of cellular integrity and subsequent cell death. This direct, physical mode of action makes the development of resistance less likely compared to conventional antifungal agents that target specific metabolic pathways.
Solubility and Preparation of this compound Solutions
Proper dissolution of this compound is critical for accurate and reproducible experimental results. The following tables summarize the solubility of this compound in various formulations and provide protocols for the preparation of stock and working solutions.
Table 1: Solubility of this compound in Different Formulations
| Formulation | Solubility | Notes |
| 10% DMSO + 90% Saline | Formulation dependent; co-solvents often required for higher concentrations. | Direct dilution of a DMSO stock into saline may lead to precipitation at higher concentrations. |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.5 mg/mL | Co-solvents enhance solubility and stability in aqueous solutions. |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a solubilizing agent. |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL | Suitable for specific in vivo applications. |
| Phosphate-Buffered Saline (PBS) | 100 mg/mL | Requires ultrasonication to achieve dissolution.[1] |
| DMSO | 100 mg/mL | Requires ultrasonication; use of newly opened, anhydrous DMSO is recommended as it is hygroscopic.[1] |
| Water | 100 mg/mL | Requires ultrasonication.[2] |
Protocol for Preparation of this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or 25 mg/mL).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the peptide is not fully dissolved, sonicate the solution in an ultrasonic bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C. For long-term storage, -80°C is recommended.
Protocol for Preparation of this compound Working Solution in Saline (with Co-solvents)
Materials:
-
This compound in DMSO (stock solution)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes
Procedure (for a final concentration in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline):
-
Calculate the required volumes of each component based on the desired final concentration and volume.
-
In a sterile conical tube, add the required volume of the this compound DMSO stock solution.
-
Add the calculated volume of PEG300 to the DMSO solution and mix thoroughly by vortexing.
-
Add the calculated volume of Tween-80 and mix again until the solution is homogeneous.
-
Slowly add the sterile saline to the mixture while vortexing to reach the final volume.
-
Ensure the final solution is clear. If precipitation occurs, the concentration may be too high for this specific formulation.
Experimental Protocols
In Vitro Cytotoxicity Assays
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Human cell line of interest (e.g., HaCaT, HepG2)
-
Complete cell culture medium
-
This compound working solutions (prepared in appropriate vehicle)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in serum-free medium. Include a vehicle control (medium with the same concentration of DMSO/co-solvents as the highest this compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Remove the culture medium from the cells and add 100 µL of the this compound dilutions or controls to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
This assay quantifies the release of LDH from damaged cells into the culture medium.
Materials:
-
Human cell line of interest
-
Complete cell culture medium
-
This compound working solutions
-
Commercially available LDH cytotoxicity assay kit
Procedure:
-
Follow steps 1-4 of the MTT assay protocol.
-
After the incubation period, carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the collected supernatants.
-
Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
In Vitro Antifungal Assays
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Fungal strain of interest (e.g., Candida albicans, Trichophyton rubrum)
-
Appropriate fungal growth medium (e.g., RPMI-1640, Sabouraud Dextrose Broth)
-
This compound working solutions
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a standardized fungal inoculum in the appropriate growth medium.
-
Prepare serial dilutions of this compound in the growth medium in a 96-well plate.
-
Add the fungal inoculum to each well. Include a positive control (fungi with no drug) and a negative control (medium only).
-
Incubate the plate at the optimal temperature for the fungal strain (e.g., 35°C for C. albicans) for 24-48 hours.
-
Determine the MIC by visual inspection of turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration with no visible growth.
This assay uses the fluorescent dye propidium iodide (PI), which can only enter cells with compromised membranes, to assess membrane damage.
Materials:
-
Fungal strain of interest
-
Phosphate-buffered saline (PBS)
-
This compound working solutions
-
Propidium Iodide (PI) solution (e.g., 1 mg/mL in water)
-
Fluorometer or fluorescence microscope
Procedure:
-
Harvest fungal cells and wash them with PBS. Resuspend the cells in PBS to a specific density.
-
Add this compound to the fungal suspension at various concentrations. Include a control with no peptide.
-
Incubate for a defined period (e.g., 1-4 hours) at the optimal growth temperature.
-
Add PI to a final concentration of 5-10 µg/mL and incubate in the dark for 15-30 minutes.
-
Measure the fluorescence intensity using a fluorometer (excitation ~535 nm, emission ~617 nm) or visualize the cells under a fluorescence microscope. An increase in red fluorescence indicates membrane damage.
In Vivo Efficacy Study: Murine Model of Dermatophytosis
This model is used to evaluate the topical efficacy of antifungal agents.
Materials:
-
6-8 week old BALB/c mice
-
Trichophyton rubrum or Trichophyton mentagrophytes
-
This compound formulated for topical application (e.g., in a cream or ointment base)
-
Vehicle control formulation
-
Positive control antifungal cream (e.g., terbinafine)
Procedure:
-
Anesthetize the mice and gently abrade a small area of skin on the back.
-
Inoculate the abraded area with a suspension of the dermatophyte.
-
Allow the infection to establish for 4-7 days until visible lesions appear.
-
Divide the mice into treatment groups: this compound, vehicle control, and positive control.
-
Apply the respective topical formulations to the infected area daily for a specified period (e.g., 14 days).
-
Monitor the clinical signs of infection (e.g., erythema, scaling, hair loss) and score them.
-
At the end of the treatment period, euthanize the mice and collect skin samples from the infected area for fungal burden analysis (e.g., by plating homogenized tissue on fungal growth medium and counting colony-forming units).
Signaling Pathways and Experimental Workflows
Mechanism of Action: Fungal Membrane Disruption
This compound, like many antimicrobial peptides, is thought to disrupt fungal membranes through one of several proposed models. The initial interaction is electrostatic, between the cationic peptide and the negatively charged components of the fungal cell membrane. Subsequent events can follow different pathways, leading to pore formation and membrane permeabilization.
Caption: Proposed mechanism of this compound-mediated fungal cell death.
Experimental Workflow for In Vitro Antifungal Efficacy
The following workflow outlines the key steps in assessing the in vitro efficacy of this compound.
Caption: Workflow for in vitro evaluation of this compound.
References
Application Notes and Protocols for Stability Testing of NP213 TFA in Various Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
NP213 is a novel, first-in-class synthetic antimicrobial peptide (AMP) with potent anti-fungal activity, primarily targeting the fungal cytoplasmic membrane. It is a cyclic peptide rich in arginine residues, which contributes to its mechanism of action and stability profile. The trifluoroacetate (TFA) salt of NP213 is commonly used during its synthesis and purification. Understanding the stability of NP213 TFA in different pharmaceutical formulations is critical for the development of safe, effective, and stable drug products.
These application notes provide a comprehensive overview of the stability testing protocols for this compound in various formulations. The protocols are designed to identify potential degradation pathways, assess the impact of formulation excipients, and establish a stability-indicating analytical method.
Signaling Pathway and Mechanism of Action
NP213 exerts its antifungal effect through a multi-step process initiated by an electrostatic attraction to the negatively charged fungal cell membrane. This interaction leads to membrane perturbation and eventual lysis.
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of this compound and to identify its degradation products. This information is crucial for developing a stability-indicating analytical method.
Objective: To identify the potential degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
High-purity water
-
Buffer solutions (pH 4.0, 7.0, 9.0)
-
Photostability chamber
-
Temperature-controlled ovens
Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in high-purity water at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24, 48, and 72 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24, 48, and 72 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store in the dark at room temperature for 24, 48, and 72 hours.
-
Thermal Degradation: Store the stock solution at 60°C and 80°C in a temperature-controlled oven for 7 days.
-
Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for analysis by a stability-indicating HPLC-UV/MS method.
Stability-Indicating HPLC-UV/MS Method Development
A stability-indicating analytical method is required to separate and quantify the intact this compound from its degradation products and any formulation excipients.
Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method coupled with UV and Mass Spectrometry (MS) detection for the analysis of this compound and its degradation products.
Instrumentation and Columns:
-
HPLC system with a diode array detector (DAD) or UV detector and a mass spectrometer.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 220 nm and MS in positive ion mode.
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The forced degradation samples will be used to demonstrate specificity.
Formulation Stability Testing
The stability of this compound should be evaluated in different formulations to assess the impact of excipients and storage conditions.
Objective: To determine the stability of this compound in parenteral, topical, and lyophilized formulations.
Example Formulations:
-
Parenteral Formulation:
-
This compound (1 mg/mL)
-
Citrate Buffer (20 mM, pH 6.0)
-
Mannitol (5% w/v)
-
Polysorbate 80 (0.02% w/v)
-
-
Topical Gel Formulation:
-
This compound (1% w/w)
-
Carbomer 940 (1% w/w)
-
Propylene Glycol (10% w/w)
-
Triethanolamine (to adjust pH to 6.5)
-
Purified Water
-
-
Lyophilized Formulation:
-
This compound (10 mg/vial)
-
Trehalose (50 mg/vial)
-
Phosphate Buffer (10 mM, pH 7.0)
-
Protocol:
-
Prepare each formulation and package in the intended container-closure system.
-
Store the samples under the following conditions (as per ICH guidelines):
-
Long-term: 2-8°C
-
Accelerated: 25°C / 60% RH
-
Intermediate (if significant change at accelerated): 30°C / 65% RH
-
-
At specified time points (e.g., 0, 1, 3, 6, 9, 12, 18, 24 months), withdraw samples and analyze for:
-
Appearance (color, clarity, precipitation)
-
pH
-
Assay of this compound (using the stability-indicating HPLC method)
-
Degradation products/impurities
-
For lyophilized product: Reconstitution time and appearance of the reconstituted solution.
-
Data Presentation
The quantitative data from the stability studies should be summarized in tables for easy comparison. The following tables present illustrative data for a hypothetical cyclic, arginine-rich peptide with properties similar to this compound.
Table 1: Forced Degradation of a Hypothetical Cyclic Peptide
| Stress Condition | Duration | % Degradation of Peptide | Major Degradation Products (m/z) |
| 0.1 M HCl | 72 hours | 15.2 | [M+H]+ - 17 (Deamidation), [M+H]+ - 18 (Hydrolysis) |
| 0.1 M NaOH | 72 hours | 28.5 | [M+H]+ - 17 (Deamidation), Racemization products |
| 3% H₂O₂ | 72 hours | 8.9 | [M+H]+ + 16 (Oxidation) |
| Heat (80°C) | 7 days | 12.4 | Aggregates, Fragmentation products |
| Photostability | ICH | 5.6 | Photodegradation adducts |
Table 2: Stability of a Hypothetical Cyclic Peptide in a Parenteral Formulation at 25°C / 60% RH
| Time Point (Months) | Appearance | pH | Assay (%) | Total Degradation Products (%) |
| 0 | Clear, colorless | 6.0 | 100.0 | 0.1 |
| 1 | Clear, colorless | 6.0 | 99.5 | 0.5 |
| 3 | Clear, colorless | 5.9 | 98.2 | 1.8 |
| 6 | Clear, colorless | 5.9 | 96.5 | 3.5 |
Table 3: Excipient Compatibility Study of a Hypothetical Cyclic Peptide (4 weeks at 40°C)
| Excipient | Concentration | % Recovery of Peptide | Observations |
| Mannitol | 5% | 98.5 | No significant degradation |
| Sorbitol | 5% | 97.9 | Slight increase in a minor degradant |
| Polysorbate 80 | 0.02% | 99.1 | Stabilizing effect observed |
| Benzyl Alcohol | 0.9% | 85.3 | Significant degradation, new peaks observed |
| m-Cresol | 0.3% | 82.1 | Significant degradation, discoloration |
Experimental Workflow Visualization
The overall workflow for this compound stability testing can be visualized as follows:
Application Notes & Protocols: NP213 TFA for Studying Fungal Resistance Mechanisms
Audience: Researchers, scientists, and drug development professionals.
Introduction
NP213, also known as NACTIVE or Novexatin®, is a novel, first-in-class synthetic antimicrobial peptide (AMP) with potent and rapid fungicidal activity.[1][2] It is a cyclic peptide composed of seven arginine residues.[3] Developed as a treatment for onychomycosis (fungal nail infection), its mechanism of action and resistance profile make it a valuable tool for studying fungal biology and resistance.[4][5][6] NP213 TFA refers to the trifluoroacetate salt of the peptide, a common formulation for synthetic peptides.
The primary mechanism of action of NP213 is the perturbation and disruption of the fungal cytoplasmic membrane.[1][2][7] This interaction is initiated by the positive charge of the peptide's arginine residues binding to the negatively charged fungal membrane, leading to membrane permeabilization, loss of cellular contents, and ultimately, cell death.[8][9] This direct, physical mode of action is distinct from many conventional antifungal agents that target specific enzymes in pathways like ergosterol biosynthesis.[5] Notably, studies have shown no evidence of resistance development to NP213 in target dermatophytes even after multiple passages, highlighting a key advantage over some traditional antifungals.[4]
These application notes provide an overview of this compound's utility in fungal resistance studies and detailed protocols for its use in key experiments.
Key Features of this compound for Research
-
Novel Mechanism of Action: Targets the fungal cell membrane directly, providing a tool to study membrane integrity and resistance mechanisms related to membrane composition and charge.[5][7]
-
Rapid Fungicidal Activity: Exhibits fast-acting fungicidal effects, allowing for the study of rapid cell killing kinetics.[3]
-
Low Propensity for Resistance: The lack of observed resistance development makes it a useful negative control in resistance induction experiments and for studying the mechanisms of non-specific membrane disruptors.[4]
-
Broad-Spectrum Antifungal Activity: Active against a range of clinically relevant yeasts (including Candida, Cryptococcus, and Trichosporon species) and dermatophytes (Trichophyton species).[4][7]
Data Presentation: In Vitro Activity of NP213
The following tables summarize the minimum inhibitory concentrations (MICs) of NP213 against various fungal species.
Table 1: MIC of NP213 against Trichophyton rubrum in Different Media [2][7]
| Fungal Strain | Medium | MIC (mg/L) |
| T. rubrum NCPF0118 | RPMI 1640 + Human Nail Keratin | 16-32 |
| T. rubrum NCPF0118 | RPMI 1640 + Human Skin Keratin | 125 |
| T. rubrum NCPF0118 | RPMI 1640 + Lamb's Wool Keratin | 250 |
Table 2: MIC of NP213 against Clinically Relevant Yeasts [7]
| Fungal Group | Number of Isolates | Median MIC100 (µg/mL) | Incubation Time (hours) |
| Candida spp. | 122 | 1-2 | 2-3 |
| Cryptococcus spp. | 122 | 1-2 | 2-3 |
| Trichosporon spp. | 122 | 1-2 | 2-3 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol is adapted from standard CLSI and EUCAST methodologies for antifungal susceptibility testing.[10][11]
Objective: To determine the lowest concentration of NP213 that inhibits the visible growth of a fungal isolate.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in sterile deionized water).
-
Fungal isolate (e.g., Candida albicans, Trichophyton rubrum).
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
-
Sterile 96-well microtiter plates.
-
Spectrophotometer or microplate reader (optional, for quantitative reading).
-
Inoculum suspension adjusted to the appropriate cell density (e.g., 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts).[11]
Procedure:
-
Prepare serial two-fold dilutions of this compound in the 96-well plate using RPMI 1640 medium. Final concentrations may range from 0.125 to 256 µg/mL.
-
Include a positive control well (fungal inoculum, no drug) and a negative control well (medium only).
-
Prepare a standardized fungal inoculum in RPMI 1640 and add it to each well (except the negative control).
-
Incubate the plates at 30-35°C for 24-48 hours (or longer for slow-growing dermatophytes).
-
Determine the MIC as the lowest concentration of this compound showing a significant reduction in growth (e.g., ≥50% for yeasts) compared to the positive control.[10]
Protocol 2: Fungal Membrane Permeability Assay using Propidium Iodide (PI)
This protocol assesses the membrane-disrupting activity of NP213.[7][9]
Objective: To quantify the extent of fungal cell membrane damage caused by NP213 by measuring the uptake of the fluorescent dye Propidium Iodide (PI).
Materials:
-
Fungal cell suspension (e.g., T. rubrum spores or yeast cells).
-
This compound solution.
-
Propidium Iodide (PI) stock solution (e.g., 1 mg/mL).
-
Phosphate-buffered saline (PBS).
-
Fluorometer or fluorescence microscope.
Procedure:
-
Grow and harvest fungal cells. Wash and resuspend in PBS to the desired density.
-
Expose the fungal suspension to various concentrations of this compound (e.g., 0, 1x MIC, 4x MIC) for a defined period (e.g., 1-6 hours).
-
Add PI to a final concentration of 5-10 µg/mL and incubate in the dark for 15-30 minutes.
-
Measure the fluorescence (Excitation ~535 nm, Emission ~617 nm) or visualize the cells under a fluorescence microscope.
-
An increase in PI fluorescence indicates membrane permeabilization, as PI can only enter cells with compromised membranes.[7][9]
Protocol 3: Serial Passage Experiment for Resistance Development
This protocol is designed to assess the potential for fungi to develop resistance to NP213.
Objective: To determine if fungal isolates develop increased MICs to NP213 after repeated exposure.
Materials:
-
Fungal isolate.
-
This compound.
-
Appropriate liquid and solid growth media (e.g., RPMI 1640, Sabouraud Dextrose Agar).
-
Sterile culture tubes and plates.
Procedure:
-
Determine the baseline MIC of the fungal isolate for NP213.
-
Inoculate the fungus into a liquid medium containing a sub-inhibitory concentration of NP213 (e.g., 0.5x MIC).
-
Incubate until growth is observed.
-
This culture is then used as the inoculum for the next passage. A small aliquot is transferred to fresh liquid medium containing the same sub-inhibitory concentration of NP213.
-
Simultaneously, re-determine the MIC of the culture from step 3.
-
Repeat this process for a set number of passages (e.g., 20-30).[4]
-
A significant (e.g., 4-fold or greater) and stable increase in the MIC is indicative of resistance development. Previous studies have shown no evidence of resistance development to NP213.[4]
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. This compound (942577-31-3 free base) - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Improved Methods for Assessing Therapeutic Potential of Antifungal Agents against Dermatophytes and Their Application in the Development of NP213, a Novel Onychomycosis Therapy Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NP213 (Novexatin®): A unique therapy candidate for onychomycosis with a differentiated safety and efficacy profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NP213 (Novexatin®): A unique therapy candidate for onychomycosis with a differentiated safety and efficacy profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | antimicrobial peptide (AMP) | CAS# | InvivoChem [invivochem.com]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving NP213 TFA solubility for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of NP213 TFA in in vitro assays. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is NP213 and what is its mechanism of action?
A1: NP213 (also known as Novexatin®) is a synthetic, water-soluble, cyclic antifungal peptide.[1][2][3] It is a backbone-cyclized homopolymer of seven L-arginine residues.[2] NP213 is designed based on host defense peptides (HDPs), which are key components of the innate immune system.[1] Its mechanism of action involves targeting and disrupting the fungal cytoplasmic membrane, leading to membrane perturbation and permeabilization, which ultimately results in fungal cell death.[3][4][5]
Q2: Why is NP213 supplied as a TFA salt?
A2: Trifluoroacetic acid (TFA) is commonly used during the solid-phase synthesis and purification of peptides.[6] It aids in the cleavage of the peptide from the resin and improves its solubility and stability during purification and storage. Consequently, synthetic peptides like NP213 are often supplied as TFA salts.[6]
Q3: Can the TFA counter-ion interfere with my in vitro assays?
A3: Yes, residual TFA from peptide synthesis can potentially interfere with biological assays. TFA can alter the secondary structure of peptides, and in some cellular assays, it has been observed to be toxic or affect cell proliferation.[7] For sensitive applications, removal of TFA may be necessary.
Q4: What are the recommended storage conditions for this compound?
A4: For long-term storage, this compound powder should be stored at -20°C.[8] For solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[4] To maintain stability, the product should be stored in a sealed container, protected from moisture and light.[8]
Troubleshooting Guide
This guide addresses common issues that may arise when working with this compound in in vitro settings.
| Problem | Potential Cause | Recommended Solution |
| Difficulty Dissolving this compound | The peptide has not fully equilibrated to room temperature. | Before opening, allow the vial to warm to room temperature to prevent condensation. |
| Inadequate solvent or mixing. | NP213 is a hydrophilic peptide. Use sterile water, PBS, or an appropriate buffer. For higher concentrations, ultrasonication may be required to achieve full dissolution.[4] | |
| High concentration of the peptide. | If the desired concentration is high, consider preparing a stock solution in an appropriate solvent like water or DMSO at a higher concentration (e.g., 100 mg/mL with ultrasonication) and then diluting it in your assay buffer.[4][5] | |
| Precipitation of this compound in Assay Medium | The solubility limit has been exceeded in the final assay buffer. | Ensure the final concentration of any organic solvent (e.g., DMSO) used to prepare the stock solution is compatible with your assay and does not cause precipitation when diluted. A final DMSO concentration of less than 0.5% is generally recommended for cell-based assays. |
| Interaction with components of the assay medium. | Perform a small-scale solubility test in your final assay medium before proceeding with the full experiment. | |
| Inconsistent or Unexpected Assay Results | Presence of TFA counter-ions. | If TFA interference is suspected, consider performing a TFA removal procedure. See the detailed protocols below for TFA removal by lyophilization with HCl or by ion-exchange chromatography. |
| Peptide degradation. | Ensure proper storage of both the lyophilized powder and stock solutions. Avoid multiple freeze-thaw cycles. | |
| Inaccurate peptide concentration. | Ensure the peptide is fully dissolved before making dilutions. Recalculate the concentration based on the net peptide content if this information is provided by the supplier. |
Quantitative Solubility Data
The following tables summarize the solubility of this compound in various solvents.
Table 1: Solubility in Common Solvents
| Solvent | Concentration | Method |
| Water | 100 mg/mL (82.83 mM) | With ultrasonication[4][5] |
| DMSO | 100 mg/mL (82.83 mM) | With ultrasonication[4][5] |
| PBS | 100 mg/mL (82.83 mM) | With ultrasonication[8] |
Table 2: Solubility in Formulations
| Formulation | Concentration |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.5 mg/mL (2.07 mM)[4][8] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (2.07 mM)[4][8] |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (2.07 mM)[4][8] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.
-
Add the desired volume of a suitable sterile solvent (e.g., water, PBS) to the vial to achieve the target concentration.
-
Gently vortex or swirl the vial to mix.
-
If necessary, sonicate the solution in a water bath for short intervals until the peptide is completely dissolved.
-
Visually inspect the solution to ensure there are no particulates before use.
Protocol 2: Removal of TFA by Lyophilization with HCl
This protocol is adapted from standard methods for counter-ion exchange.
-
Dissolution: Dissolve the this compound peptide in distilled water at a concentration of 1 mg/mL.
-
Acidification: Add 100 mM HCl to the peptide solution to a final concentration of 10 mM.
-
Incubation: Let the solution stand at room temperature for approximately 1 minute.
-
Freezing: Freeze the solution rapidly, for example, in a dry ice/acetone bath or liquid nitrogen.
-
Lyophilization: Lyophilize the frozen sample overnight until all the solvent is removed.
-
Repeat: To ensure complete removal of TFA, repeat steps 1-5 at least two more times.
-
Final Reconstitution: After the final lyophilization, reconstitute the NP213 HCl salt in the desired buffer for your experiment.
Visualizations
Caption: Workflow for dissolving this compound for in vitro assays.
Caption: Simplified mechanism of action of NP213 on fungal cells.
References
- 1. NP213 (Novexatin®): A unique therapy candidate for onychomycosis with a differentiated safety and efficacy profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novexatin (NP213) [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound (942577-31-3 free base) - Immunomart [immunomart.com]
- 6. Buy NP213 (Tfa) (EVT-8240135) [evitachem.com]
- 7. Amphiphilic Cell-Penetrating Peptides Containing Arginine and Hydrophobic Residues as Protein Delivery Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | antimicrobial peptide (AMP) | CAS# | InvivoChem [invivochem.com]
Technical Support Center: NP213 Formulations and Nail Penetration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the nail penetration of NP213 formulations.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments, which could be misinterpreted as poor nail penetration of NP213.
Question: Why do my microscopy results suggest persistent fungal elements after treatment with NP213, even when cultures are negative?
Answer: This is a known phenomenon related to NP213's mechanism of action. NP213 is a membrane-active peptide that rapidly lyses the fungal plasma membrane, leading to cell death, but it leaves the fungal cell wall intact[1]. Therefore, methods like Potassium Hydroxide (KOH) staining or Calcofluor White staining, which visualize cell walls, may detect dead fungal structures, leading to a false impression of treatment failure[1][2]. For NP213, negative fungal culture is a more reliable indicator of efficacy than microscopy, especially in studies lasting 12 months or less, as it takes time for the nail to grow out and eliminate the non-viable fungal remnants[1].
Question: The measured flux of NP213 in our in vitro nail penetration model seems lower than expected compared to highly lipophilic compounds. Is the formulation failing?
Answer: Not necessarily. NP213 is a water-soluble, hydrophilic cyclic peptide[1][2][3][4]. Its design leverages the fact that the nail plate behaves like a negatively charged aqueous hydrogel[5][6][7][8]. The positive charge of NP213 is anticipated to facilitate its penetration into the negatively charged nail structure[5][6]. Studies have shown that for transungual delivery, hydrophilicity can be a critical factor for effective penetration, whereas highly lipophilic compounds may show lower flux through the nail[9]. Therefore, a direct comparison of flux rates with dissimilar compound types may not be appropriate. NP213 is specifically designed to effectively penetrate the human nail in a water-based formulation without the need for organic solvents or chemical penetration enhancers[1].
Question: We are not observing rapid, visible improvement in the appearance of the nail in our ex vivo model. Does this indicate poor penetration?
Answer: Visible improvement in nail appearance is a clinical outcome that may not fully translate to short-term ex vivo models. In clinical trials, patients reported improved nail appearance after just 14 days of NP213 application[1][2][3]. This is attributed to the rapid fungicidal action of NP213, which stops the nail discoloration caused by pigments from the infecting pathogens[1][2]. An ex vivo model may not fully replicate the complex biological and cosmetic factors seen in patients. The primary measure of success in an ex vivo model should be the reduction or eradication of viable fungi, as determined by culture[1][5].
Question: Can we add chemical penetration enhancers to our NP213 formulation to boost delivery?
Answer: While various chemical enhancers are used to improve drug delivery across the nail plate for many topical therapies, NP213 was specifically designed to circumvent the challenges of nail delivery without them[1][10][11]. Its water-soluble, cyclic peptide nature is key to its inherent penetration ability[1][3][6]. Adding enhancers may not be necessary and could potentially alter the formulation's stability or characteristics. It is significant that NP213 eradicates Trichophyton rubrum from infected nails ex vivo, unlike comparator agents that often require enhancers[1]. Before modifying the formulation, it is recommended to re-evaluate the experimental setup and endpoints.
Frequently Asked Questions (FAQs)
What is NP213 and how does it work?
NP213 (also known as Novexatin®) is a novel, synthetic, water-soluble cyclic antifungal peptide developed for the topical treatment of onychomycosis (fungal nail infection)[1][3][4][12]. It was designed based on host defense peptides (HDPs), which are part of the innate immune system[1][3][5]. Its mechanism of action involves targeting and disrupting the fungal cytoplasmic membrane, causing the cell to lyse, which results in rapid fungal cell death[1][5][6].
What makes NP213 effective at penetrating the nail?
NP213's efficacy in nail penetration is attributed to its unique physicochemical properties. It is a highly hydrophilic and positively charged (net charge +7) cyclic peptide[5][6]. This positive charge is thought to facilitate its entry into the nail plate, which is considered a negatively charged hydrogel under physiological conditions[5][6][7]. Its design allows it to be delivered in a simple, water-based formulation that effectively penetrates the nail without requiring common chemical enhancers or organic solvents[1].
How does the clinical performance of NP213 compare to other topical treatments?
NP213 has shown favorable efficacy in Phase IIa clinical trials. In one study, 43.3% of patients were culture-negative after 180 days, and in another, 56.5% were culture-negative after 360 days[1][2][3]. A key differentiator is the treatment duration: NP213 was applied daily for only 28 days, in stark contrast to other topical treatments that often require application for up to 52 weeks[1][2][3][4].
What are the general strategies to enhance transungual drug delivery for other formulations?
While NP213 is designed for high permeability, enhancing nail delivery for other, less permeable drugs is a significant challenge. The dense, highly keratinized structure of the nail plate limits the penetration of many substances[11][13][14]. Strategies to overcome this barrier are broadly categorized as chemical or physical.
-
Chemical Enhancement: Involves incorporating agents into the formulation that disrupt the nail structure. These include keratolytic agents like urea, and compounds that cleave keratin's disulfide bonds, such as N-acetylcysteine (NAC) and thiols[15][16][17][18][19].
-
Physical Enhancement: Involves mechanically or physically altering the nail plate to increase permeability. Methods include manual nail abrasion (filing), laser ablation to create microchannels, iontophoresis (using an electric current to drive charged drugs into the nail), and ultrasound[13][15][16][17][20][21][22][23].
Data Presentation
Table 1: Summary of NP213 Phase IIa Clinical Trial Efficacy
| Study | Patient Population | Treatment Duration | Follow-up | Efficacy Endpoint | Result | Reference |
| Phase IIa Study 1 | Mild-to-moderate onychomycosis | 28 days (daily) | 180 days | Culture Negative | 43.3% of patients | [1][3] |
| Phase IIa Study 2 | Onychomycosis | 28 days (daily) | 360 days | Culture Negative (for dermatophytes) | 56.5% of patients | [1][3] |
Table 2: Overview of General Transungual Penetration Enhancement Strategies
| Strategy Type | Method | Mechanism of Action | Examples | References |
| Chemical | Keratolytic Agents | Soften and hydrate the nail plate by denaturing keratin. | Urea, Salicylic Acid | [17][18][19] |
| Thiol-based Compounds | Reduce disulfide bonds in nail keratin, increasing porosity. | N-acetylcysteine, Thioglycolic Acid, 2-Mercaptoethanol | [16][18][19] | |
| Solvents | Alter the lipid concentration of the nail plate or enhance hydration. | Dimethyl Sulfoxide (DMSO), Water | [16] | |
| Physical | Nail Abrasion/Filing | Thins the nail plate, reducing the diffusion path length. | Manual filing, electrical abrasion | [7][16][20][21] |
| Laser Ablation | Creates micropores or channels in the nail plate. | CO2 lasers, femtosecond lasers | [13][15][17] | |
| Iontophoresis | An applied electric current drives charged drug molecules into the nail. | Delivery of charged antifungals | [15][17][20][22] | |
| Ultrasound | Low-frequency ultrasound waves disrupt the nail plate structure. | Sonophoresis | [15][22][24] |
Mandatory Visualizations
Experimental Protocols
Protocol 1: In Vitro Nail Penetration Using Franz Diffusion Cells
This protocol outlines a method to measure the permeation of a substance through a human nail sample.
-
Nail Preparation:
-
Obtain healthy human nail clippings. Clean the nails by sonicating in distilled water for 10 minutes, then dry.
-
Cut the nails into discs of a diameter suitable for the Franz diffusion cells (e.g., 5 mm).
-
Measure the thickness of each nail disc at several points using a digital micrometer and calculate the average. Discard samples with cracks or abnormalities.
-
-
Franz Cell Assembly:
-
Mount the nail disc between the donor and receptor chambers of the Franz diffusion cell, ensuring a complete seal.
-
Fill the receptor chamber with a suitable buffer (e.g., phosphate-buffered saline, PBS) and a magnetic stir bar. Ensure no air bubbles are trapped beneath the nail.
-
Place the assembled cells in a circulating water bath set to 32°C. Allow the system to equilibrate for at least 30 minutes.
-
-
Dosing and Sampling:
-
Apply a precise volume of the NP213 formulation (or other test formulation) to the dorsal surface of the nail in the donor chamber.
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours), withdraw an aliquot from the receptor chamber via the sampling arm.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor buffer to maintain sink conditions.
-
-
Nail Extraction:
-
At the end of the experiment, dissemble the Franz cell.
-
Carefully wipe the nail surface to remove any excess formulation.
-
Extract the drug that has accumulated within the nail plate by pulverizing the nail and extracting with a suitable solvent.
-
-
Quantification:
-
Analyze the concentration of NP213 in the receptor fluid samples and the nail extract using a validated analytical method, such as LC-MS/MS.
-
Calculate the cumulative amount of drug permeated per unit area and plot against time. The steady-state flux can be determined from the linear portion of the curve.
-
Protocol 2: Ex Vivo Infected Nail Model for Efficacy Testing
This protocol is based on methodologies used to assess the efficacy of NP213 against dermatophytes in nail tissue[1][5].
-
Model Setup:
-
Use healthy human nail clippings, sterilized by autoclaving.
-
Infect the nail fragments by incubating them with a suspension of a relevant fungal strain (e.g., Trichophyton rubrum) in a suitable growth medium for a period sufficient to establish infection (e.g., 7-14 days).
-
-
Treatment Phase:
-
Remove the infected nail fragments from the culture medium and gently blot dry.
-
Place the fragments in a humidified chamber at 30-32°C.
-
Apply the NP213 formulation (and appropriate controls, such as vehicle-only and no-treatment) to the nail fragments daily for a specified treatment period (e.g., 28 days).
-
-
Fungal Viability Assessment:
-
At the end of the treatment period, collect the nail fragments.
-
Weigh each fragment and then pulverize it under sterile conditions (e.g., using a sterile mortar and pestle or a tissue homogenizer).
-
Resuspend the nail powder in a known volume of sterile saline or PBS.
-
Perform serial dilutions of the suspension and plate onto selective agar plates (e.g., Dermatophyte Test Medium, DTM).
-
Incubate the plates at an appropriate temperature for 7-14 days.
-
-
Data Analysis:
-
Count the number of colony-forming units (CFU) on each plate.
-
Calculate the CFU per gram of nail tissue for each treatment group.
-
Compare the fungal burden in the NP213-treated group to the control groups to determine the reduction in viable fungi. A complete eradication would result in zero CFUs.
-
References
- 1. NP213 (Novexatin®): A unique therapy candidate for onychomycosis with a differentiated safety and efficacy profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. NP213 (Novexatin®): A unique therapy candidate for onychomycosis with a differentiated safety and efficacy profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] NP213 (Novexatin®): A unique therapy candidate for onychomycosis with a differentiated safety and efficacy profile | Semantic Scholar [semanticscholar.org]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. ijpsr.com [ijpsr.com]
- 8. tandfonline.com [tandfonline.com]
- 9. journals.plos.org [journals.plos.org]
- 10. TranScreen-N: Method for rapid screening of trans-ungual drug delivery enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Drug delivery to the nail following topical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NP-213 by Novabiotics for Onychomycosis (Tinea Unguium): Likelihood of Approval [pharmaceutical-technology.com]
- 13. Research and Application of Methods for Improving Nail Permeation: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. wjbphs.com [wjbphs.com]
- 15. Enhancing the nail permeability of topically applied drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Recent Patents on Permeation Enhancers for Drug Delivery Through Nails - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jocpr.com [jocpr.com]
- 18. Potential of Chemical and Physical Enhancers for Transungual Delivery of Amorolfine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Understanding the Formidable Nail Barrier: A Review of the Nail Microstructure, Composition and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ungual and transungual drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. agnopharma.com [agnopharma.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Technical Support Center: NP213 TFA Synthesis and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of NP213 TFA.
Frequently Asked Questions (FAQs)
Q1: What is NP213 and why is the TFA salt form common?
NP213 is a synthetic, cyclic antimicrobial peptide composed of seven L-arginine residues. It exhibits potent anti-fungal activity by targeting and disrupting the fungal cytoplasmic membrane.[1][2][3] The Trifluoroacetate (TFA) salt form is common because Trifluoroacetic acid is widely used in solid-phase peptide synthesis (SPPS) for cleaving the synthesized peptide from the resin and for the removal of side-chain protecting groups.[4] It is also used as an ion-pairing agent during purification by reversed-phase high-performance liquid chromatography (RP-HPLC), leading to the final product being a TFA salt.
Q2: My NP213 synthesis has a low yield. What are the potential causes and solutions?
Low yield in NP213 synthesis can be attributed to several factors, particularly due to its composition of seven consecutive arginine residues, which are known to be challenging.
-
Aggregation: Arginine-rich sequences are prone to aggregation on the solid support, hindering reaction kinetics.[5]
-
Solution: Consider using a higher swelling resin, specialized solvents that disrupt hydrogen bonding (e.g., N-methylpyrrolidone (NMP) or adding chaotropic agents), or performing the synthesis at an elevated temperature.
-
-
Incomplete Coupling: The bulky side chain of arginine can lead to steric hindrance and incomplete coupling reactions.
-
Solution: Employ a longer coupling time, use a more potent coupling reagent like HATU or HCTU, or perform a double coupling for each arginine residue.[5]
-
-
δ-Lactam Formation: A common side reaction with arginine is the formation of a stable six-membered δ-lactam, which terminates the peptide chain.[5]
-
Solution: Using an appropriate protecting group for the guanidinium group, such as Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), can minimize this side reaction.[4]
-
Q3: I am observing multiple peaks during the HPLC purification of NP213. What could they be?
The presence of multiple peaks in the HPLC chromatogram of crude NP213 can indicate a variety of impurities:
-
Deletion Sequences: Shorter peptide fragments resulting from incomplete coupling at one or more steps.
-
Truncated Sequences: Peptides that have been prematurely capped or have undergone side reactions that prevent further elongation.
-
Diastereomers: Racemization of amino acids can occur during activation.
-
Oxidized Species: Although NP213 does not contain highly susceptible residues like methionine or cysteine, oxidation can still occur under harsh conditions.
-
Residual Protecting Groups: Incomplete removal of the Pbf group from arginine side chains.
Q4: The peak for my purified NP213 is broad during analytical HPLC. What can I do to improve it?
Peak broadening in HPLC can be caused by several factors:
-
Aggregation: The peptide may be aggregating in the mobile phase. Try injecting a more dilute sample or adding organic modifiers like acetonitrile to the sample solvent.
-
Poor Solubility: this compound should be soluble in aqueous solutions, but if it precipitates, this can cause peak broadening. Ensure the peptide is fully dissolved before injection.
-
Secondary Interactions with the Column: The highly cationic nature of NP213 can lead to interactions with residual silanol groups on the silica-based C18 column. Using a high concentration of TFA (0.1%) in the mobile phase helps to minimize these interactions.
-
Column Overload: Injecting too much sample can lead to peak distortion. Reduce the injection volume or sample concentration.
Q5: Why is it sometimes necessary to remove or exchange the TFA counter-ion, and how can this be done?
Residual TFA in the final peptide product can be toxic to cells in culture and may interfere with biological assays.[6] Therefore, for many biological applications, it is necessary to remove TFA or exchange it for a more biocompatible counter-ion like acetate or hydrochloride.
Common methods for TFA removal or exchange include:
-
Precipitation: The cleaved peptide is precipitated from the TFA cleavage cocktail using cold diethyl ether. Repeated washing of the precipitated peptide with cold ether can remove a significant amount of TFA.[7]
-
Lyophilization with HCl: The peptide is dissolved in a dilute HCl solution and then lyophilized. This process is repeated several times to sublime off the TFA as the volatile trifluoroacetic acid, leaving the peptide as a hydrochloride salt.
-
Ion-Exchange Chromatography: The peptide solution is passed through an anion-exchange resin that has been pre-equilibrated with the desired counter-ion (e.g., acetate or chloride).
Troubleshooting Guides
Synthesis Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Crude Yield | Aggregation of the poly-arginine sequence on the resin. | Use a high-swelling resin (e.g., PEG-based).Synthesize at a higher temperature (e.g., 50-60 °C).Use NMP instead of or in a mixture with DMF as the solvent. |
| Incomplete coupling of arginine residues. | Use a double coupling protocol for each arginine addition.Increase the coupling time.Use a more efficient coupling reagent (e.g., HATU, HCTU). | |
| δ-Lactam formation. | Ensure the use of a suitable arginine side-chain protecting group (e.g., Pbf). | |
| Presence of Deletion Sequences in MS | Inefficient coupling at specific steps. | Identify the problematic coupling step and apply a double coupling for that residue. |
| Difficult Cleavage from Resin | Steric hindrance due to peptide aggregation. | Swell the resin in the cleavage cocktail for a longer period before agitation.Use a larger volume of cleavage cocktail. |
Purification Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) in HPLC | Secondary interactions with the stationary phase. | Ensure 0.1% TFA is present in both mobile phases A and B.Use a column with end-capping to minimize exposed silanol groups. |
| Column overload. | Reduce the amount of peptide injected onto the column. | |
| Co-elution of Impurities | Similar hydrophobicity of impurities and the main product. | Optimize the HPLC gradient. A shallower gradient will provide better resolution.Try a different stationary phase (e.g., C8 instead of C18). |
| Low Recovery After Purification | Irreversible adsorption of the peptide onto the column. | Pre-condition the column with a blank injection or a small amount of a standard peptide.Ensure the mobile phase pH is low enough to keep the peptide protonated and soluble. |
| Precipitation of the peptide during purification. | Decrease the concentration of the crude peptide solution before injection.Increase the initial percentage of organic solvent in the gradient. |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Linear Hepta-Arginine Peptide
This protocol describes the manual synthesis of the linear precursor to NP213 using Fmoc/tBu chemistry.
-
Resin Swelling: Swell Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Coupling (for each Arginine residue):
-
In a separate vessel, dissolve Fmoc-Arg(Pbf)-OH (4 eq), HCTU (3.9 eq), and DIPEA (8 eq) in DMF.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), repeat the coupling.
-
Wash the resin with DMF (5 times).
-
-
Repeat Steps 2 and 3 for all seven arginine residues.
-
Final Fmoc Deprotection: Perform the deprotection as described in step 2.
-
Resin Washing and Drying: Wash the resin with DMF (5 times), DCM (5 times), and Methanol (3 times). Dry the resin under vacuum.
Protocol 2: On-Resin Cyclization
-
Side-Chain Attachment (for on-resin cyclization strategy): The synthesis would be initiated on a resin where the first amino acid is attached via its side chain (e.g., Fmoc-Asp(O-2-PhiPr)-OH on a Wang resin).
-
Linear Peptide Assembly: Synthesize the linear hepta-arginine peptide as described in Protocol 1.
-
Side-Chain Deprotection of C-terminal Residue: Selectively deprotect the C-terminal carboxylic acid.
-
N-terminal Fmoc Deprotection: Remove the Fmoc group from the N-terminus as described in Protocol 1, step 2.
-
Cyclization:
-
Swell the resin in DMF.
-
Add a solution of a coupling agent (e.g., HATU, 3 eq) and a base (e.g., DIPEA, 6 eq) in DMF.
-
Allow the reaction to proceed for 4-6 hours.
-
Monitor the reaction by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.
-
-
Wash the resin thoroughly with DMF and DCM.
Protocol 3: Cleavage and Precipitation
-
Prepare the Cleavage Cocktail: Mix TFA, TIS (triisopropylsilane), and water in a 95:2.5:2.5 ratio.
-
Cleavage: Add the cleavage cocktail to the dry resin and shake for 3 hours at room temperature.
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Add the filtrate dropwise to a 10-fold excess of cold diethyl ether.
-
A white precipitate of the crude peptide should form.
-
Centrifuge the mixture and decant the ether.
-
-
Washing: Wash the peptide pellet with cold diethyl ether two more times.
-
Drying: Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.
Protocol 4: RP-HPLC Purification of NP213
-
Sample Preparation: Dissolve the crude NP213 in a minimal amount of 0.1% TFA in water.
-
HPLC System:
-
Column: C18 semi-preparative column (e.g., 10 mm x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Detector: UV at 214 nm and 280 nm.
-
-
Purification Gradient:
-
Time (min) | %B
-
0 | 5
-
5 | 5
-
35 | 45
-
40 | 100
-
45 | 100
-
46 | 5
-
50 | 5
-
-
Fraction Collection: Collect fractions corresponding to the main peak.
-
Analysis of Fractions: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of NP213.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified NP2113 TFA salt as a white powder.
Quantitative Data Summary
The following tables provide representative data for NP213 synthesis and purification. Actual results may vary depending on the specific reagents, equipment, and experimental conditions used.
Table 1: Representative Yields at Different Stages
| Stage | Parameter | Typical Value |
| SPPS | Crude Peptide Yield (based on initial resin loading) | 60-80% |
| Purification | Recovery from RP-HPLC | 40-60% |
| Overall | Final Purified Peptide Yield | 25-45% |
Table 2: Purity Levels
| Stage | Parameter | Typical Value |
| Crude Peptide | Purity by Analytical HPLC | 30-60% |
| Purified Peptide | Purity by Analytical HPLC | >95% |
| After TFA Exchange | Purity by Analytical HPLC | >95% |
Visualizations
References
Technical Support Center: NP213 & Residual Trifluoroacetic Acid (TFA)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthetic antifungal peptide, NP213. The primary focus is to address potential issues arising from residual trifluoroacetic acid (TFA) in lyophilized peptide preparations and its impact on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is NP213 and what is its mechanism of action?
NP213 (also known as Novexatin®) is a synthetic, cyclic antimicrobial peptide designed for the topical treatment of onychomycosis (nail fungal infections).[1][2] It is derived from host defense peptides (HDPs), which are components of the innate immune system.[1][2] NP213's primary mechanism of action is the rapid disruption of the fungal cytoplasmic membrane, leading to cell death.[3][4][5] Its highly cationic nature, due to its seven arginine residues, facilitates binding to the negatively charged fungal membrane.[6]
Q2: Why is Trifluoroacetic Acid (TFA) present in my NP213 peptide sample?
TFA is a strong acid commonly used during the solid-phase synthesis and purification of peptides like NP213.[7][8][9] It is utilized for cleaving the synthesized peptide from the solid support resin and as a counter-ion during purification by high-performance liquid chromatography (HPLC).[9][10] During the final lyophilization step, unbound TFA is largely removed, but some residual TFA remains as a salt, ionically bound to positively charged residues on the peptide.[10][11]
Q3: Can residual TFA affect the biological activity of NP213?
Yes, residual TFA can potentially impact the biological activity of NP213 and introduce variability in experimental results.[10][11] Although for many standard in vitro assays the residual levels may not cause interference, highly sensitive cellular or biochemical studies may be affected.[12] Potential effects include:
-
Cellular Toxicity: TFA can be toxic to cells in culture, which could mask the specific antifungal activity of NP213 or lead to inaccurate cytotoxicity assessments.[13][14] Effects have been observed at concentrations as low as 10 nM.[11][14]
-
Alteration of Peptide Structure: The TFA counter-ion can affect the secondary structure and physicochemical properties of peptides, which may influence NP213's interaction with the fungal membrane.[7][15]
-
Assay Interference: TFA can lower the pH of the peptide solution, potentially altering the conditions of your assay.[10] It can also interfere with certain analytical techniques, such as infrared spectroscopy.[10]
Q4: When should I consider removing residual TFA from my NP213 sample?
TFA removal is recommended for sensitive applications, including:
-
Cell-based assays: To avoid TFA-induced cytotoxicity and ensure that observed effects are due to NP213.[14]
-
In vivo studies: To prevent potential toxicity and immunogenicity associated with TFA.[14]
-
Structural studies: To obtain accurate data without interference from TFA.
-
Formulation development: For preclinical and clinical formulations where TFA levels must be strictly controlled.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Higher than expected cytotoxicity in control (non-fungal) cells. | Residual TFA in the NP213 preparation may be causing cellular toxicity.[13][14] | 1. Quantify the TFA content in your peptide stock. 2. Perform a TFA salt exchange to replace TFA with a more biocompatible counter-ion like hydrochloride (HCl) or acetate.[7][16][17] 3. Run a toxicity control with a TFA solution at the same concentration found in your NP213 stock. |
| Inconsistent antifungal activity (MIC values) across different batches of NP213. | Varying levels of residual TFA between batches could be affecting the peptide's activity or the fungal cells' viability. | 1. Ensure consistent TFA levels across batches by requesting TFA quantification from the supplier or performing it in-house. 2. For maximum consistency, perform a TFA salt exchange on all batches before use. |
| Precipitation of NP213 upon reconstitution or dilution in buffer. | While TFA salts generally enhance solubility, the pH of the final solution after adding the peptide can affect its solubility.[3] | 1. Try reconstituting the peptide in a small amount of a different solvent (e.g., sterile water) before diluting it into your final assay buffer. 2. Ensure the pH of your final buffer is compatible with NP213's solubility. |
| Low peptide recovery after performing a TFA salt exchange. | Peptide loss can occur during lyophilization cycles or due to non-specific binding to labware.[13] | 1. Use low-protein-binding tubes and pipette tips. 2. Minimize the number of transfer steps during the protocol. 3. Ensure your lyophilizer is functioning optimally to prevent sample loss.[13] |
Quantitative Data Summary
Table 1: Reported Effects of TFA on Biological Systems
| TFA Concentration | Observed Effect | Cell/System Type | Reference |
| 10 nM | Inhibition of cell proliferation | Fetal rat osteoblasts | [11] |
| 100 nM | ~10% inhibition of cell growth | Fetal rat osteoblasts | [11] |
| 0.5–7.0 mM | Promotion of cell growth and protein synthesis | Murine glioma cells | [11] |
| 4 mM (450 mg/L) | Reduced binding of warfarin and phenytoin to human serum albumin | In vitro | [18] |
| 10 mM (1140 mg/L) | No effect on leucine and acetate uptake | Morris rat hepatoma cells | [18] |
Experimental Protocols
Protocol 1: TFA Removal by HCl Exchange and Lyophilization
This is a common method to replace TFA counter-ions with chloride.
-
Dissolution: Dissolve the NP213 peptide in distilled water at a concentration of 1 mg/mL.[7]
-
Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[7] Note: HCl concentrations below 2 mM may result in incomplete TFA exchange, while concentrations above 10 mM could potentially modify the peptide.[7]
-
Incubation: Let the solution stand at room temperature for at least one minute.[7][13]
-
Freezing: Rapidly freeze the solution, preferably in liquid nitrogen.[7][13]
-
Lyophilization: Lyophilize the frozen sample overnight until all liquid is removed.[7][13]
-
Repeat: To ensure complete removal of TFA, repeat steps 1-5 at least two more times.[7][13]
-
Final Reconstitution: After the final lyophilization, reconstitute the NP213-HCl salt in your desired experimental buffer.[13]
Protocol 2: TFA Removal by Anion Exchange Chromatography
This method uses a resin to exchange TFA for another anion.
-
Resin Preparation: Prepare a small column with a strong anion exchange resin. The column should have a 10- to 50-fold excess of anion sites relative to the expected amount of TFA in the peptide sample.[16][19]
-
Equilibration: Equilibrate the column with the desired counter-ion solution (e.g., 1 M sodium acetate), followed by a thorough wash with distilled water to remove excess salt.[16][19]
-
Peptide Loading: Dissolve the NP213-TFA salt in distilled water and apply it to the column.[16][19]
-
Elution: Elute the column with distilled water and collect the fractions containing the peptide.[16][19] The peptide, now in its new salt form, will flow through while the TFA remains bound to the resin.
-
Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the final peptide powder.[16][19]
Visualizations
Caption: Mechanism of action of NP213 against fungal cells.
Caption: Workflow for TFA removal by HCl exchange.
References
- 1. NP213 (Novexatin®): A unique therapy candidate for onychomycosis with a differentiated safety and efficacy profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. NP213 (Novexatin), currently unavailable peptide [novoprolabs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. NP213 - Immunomart [immunomart.com]
- 6. researchgate.net [researchgate.net]
- 7. lifetein.com [lifetein.com]
- 8. foreveryoungpharmacy.com [foreveryoungpharmacy.com]
- 9. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. genscript.com [genscript.com]
- 11. genscript.com.cn [genscript.com.cn]
- 12. Retatrutide (LY3437943), 99.5% purity peptide [novoprolabs.com]
- 13. benchchem.com [benchchem.com]
- 14. lifetein.com [lifetein.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. peptide.com [peptide.com]
- 17. scribd.com [scribd.com]
- 18. csl.noaa.gov [csl.noaa.gov]
- 19. peptide.com [peptide.com]
Technical Support Center: Optimizing NP213 TFA Dosage for Ex Vivo Nail Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing NP213 TFA in ex vivo nail models for antifungal research. Below you will find troubleshooting advice and frequently asked questions to ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action against onychomycosis?
A1: this compound is a novel, first-in-class synthetic antimicrobial peptide (AMP) with potent antifungal activity, specifically designed for the topical treatment of onychomycosis.[1] It is a water-soluble, cyclic peptide that effectively penetrates the human nail.[2][3][4] The primary mechanism of action of NP213 involves the rapid perturbation and disruption of the fungal cytoplasmic membrane.[1] As a cationic peptide, NP213 is electrostatically attracted to the negatively charged fungal cell membrane. This interaction leads to membrane depolarization, pore formation, and subsequent leakage of essential intracellular components, ultimately resulting in fungal cell death.[1]
Q2: What is the recommended starting dosage of this compound for an ex vivo nail infection model?
A2: Based on preclinical and clinical data, a 10% (w/v) solution of NP213 has been shown to be effective.[3] In ex vivo studies, daily application of a 10% (w/v) NP213 solution for 28 days successfully eradicated Trichophyton rubrum from infected human nails.[2][5] For initial dosage optimization studies, it is recommended to test a range of concentrations around this effective dose to determine the optimal concentration for your specific experimental conditions.
Q3: What is the typical duration of treatment with this compound in an ex vivo model?
A3: A 28-day daily application period has been established as an effective treatment duration in ex vivo models to eradicate T. rubrum from infected nails.[2][5] Clinical trials have also utilized a 28-day daily application regimen.[2][3][4]
Q4: How does the efficacy of NP213 compare to other topical antifungal agents in ex vivo models?
A4: Ex vivo studies have demonstrated that NP213 successfully eradicates different strains of Trichophyton rubrum from infected nails, unlike comparator topical onychomycosis agents such as ciclopirox and amorolfine.[2]
Q5: Is there a placebo effect observed with the vehicle used for NP213?
A5: No, studies have shown no evidence of a placebo effect. Treatment with the water-based vehicle alone did not cause a significant reduction in the number of T. rubrum colony-forming units in ex vivo experiments.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in nail permeation/penetration | - Inherent biological variability between nail donors (age, health, thickness).- Inconsistent nail preparation (e.g., surface cleaning, thickness).- Damage to the nail plate during preparation. | - Use a larger sample size of nails from multiple donors to account for biological variability.- Standardize the nail preparation protocol. Ensure consistent thickness and surface preparation.- Carefully inspect nails for pre-existing damage before starting the experiment. |
| Inconsistent or poor fungal growth in the control group | - Inadequate inoculum concentration.- Suboptimal incubation conditions (temperature, humidity).- Contamination of the culture. | - Ensure the fungal inoculum is fresh and at the correct concentration (e.g., 1 x 104 conidia per nail fragment for T. rubrum).- Maintain optimal incubation conditions (e.g., 28°C in a humid chamber).- Use sterile techniques throughout the experimental setup to prevent bacterial or other fungal contamination. |
| This compound appears to be ineffective at the expected dosage | - Incorrect formulation or dilution of this compound.- Insufficient contact time or application frequency.- Degradation of the peptide. | - Verify the concentration and preparation of the this compound solution.- Ensure the application protocol is followed consistently (e.g., daily application for 28 days).- Store the this compound solution under recommended conditions to prevent degradation. |
| Difficulty in quantifying fungal load post-treatment | - Fungal cells are non-viable but still physically present.- Inefficient extraction of fungi from the nail matrix. | - Use culture-based methods (colony-forming unit counts) to assess viable fungi. Microscopy alone may be misleading as it can detect dead fungal elements.[2]- Optimize the fungal extraction method. This may involve vortexing or scraping the nail to release hyphae. |
| Contamination of ex vivo nail cultures | - Non-sterile nail clippings.- Contaminated reagents or equipment.- Airborne contaminants. | - Thoroughly disinfect the nail clippings before infection (e.g., with 70% ethanol).- Autoclave all equipment and use sterile reagents.- Perform all manipulations in a laminar flow hood. |
Quantitative Data Summary
Table 1: In Vitro Minimum Inhibitory Concentrations (MICs) of NP213 against T. rubrum
| Keratin Source | MIC (mg/L) |
| Human Nail Keratin | 16-32 |
| Human Skin Keratin | 125 |
| Lamb's Wool Keratin | 250 |
| Data from MedchemExpress.[1] |
Table 2: Clinical Efficacy of NP213 in Phase IIa Trials
| Study | Treatment Duration | Follow-up Period | Mycological Cure Rate (Culture Negative) |
| Phase IIa Study 1 | 28 days (daily application) | 180 days | 43.3% |
| Phase IIa Study 2 | 28 days (daily application) | 360 days | 56.5% |
| Data from various sources.[2][3][4] |
Experimental Protocols
Key Experiment: Ex Vivo Nail Infection and Treatment Model
This protocol describes the establishment of an ex vivo onychomycosis model using human nail clippings and subsequent treatment with this compound.
Materials:
-
Healthy human nail clippings
-
Trichophyton rubrum culture
-
Sabouraud Dextrose Agar (SDA)
-
Phosphate Buffered Saline (PBS), sterile
-
70% Ethanol
-
This compound solution (e.g., 10% w/v in a sterile aqueous vehicle)
-
Sterile petri dishes
-
Sterile distilled water
-
Incubator (28°C)
-
Vortex mixer
-
Scalpel
Methodology:
-
Nail Preparation:
-
Collect healthy human nail clippings.
-
Disinfect the nail fragments by washing with 70% ethanol, followed by sterile distilled water.
-
Trim the nails into small, uniform pieces (e.g., 5x5 mm).
-
Sterilize the nail pieces by autoclaving.
-
-
Fungal Inoculum Preparation:
-
Culture T. rubrum on SDA plates until sporulation.
-
Harvest the conidia by flooding the plate with sterile PBS and gently scraping the surface.
-
Filter the suspension to remove hyphal fragments.
-
Adjust the conidial suspension to the desired concentration (e.g., 1 x 104 conidia/mL) using a hemocytometer.
-
-
Nail Infection:
-
Place the sterile nail fragments in a sterile petri dish.
-
Inoculate each nail fragment with a specific volume of the T. rubrum conidial suspension (e.g., 10 µL).
-
Incubate the petri dishes in a humid chamber at 28°C for a period sufficient to establish infection (e.g., 7-14 days).
-
-
This compound Treatment:
-
After the infection period, divide the infected nail fragments into treatment and control groups.
-
For the treatment group, apply the this compound solution to the surface of each nail fragment daily for 28 days.
-
For the control group, apply the vehicle solution daily for 28 days.
-
Incubate all nail fragments at 28°C in a humid chamber throughout the treatment period.
-
-
Assessment of Fungal Viability:
-
At the end of the treatment period, transfer individual nail fragments to sterile tubes containing PBS.
-
Vortex vigorously to dislodge fungal elements. Alternatively, scrape the nail surface with a sterile scalpel.
-
Plate serial dilutions of the resulting suspension onto SDA plates.
-
Incubate the plates at 28°C and count the number of colony-forming units (CFUs) to determine the viable fungal load.
-
Visualizations
Caption: Mechanism of action of this compound on the fungal cell membrane.
References
- 1. Frontiers | Membrane-Interacting Antifungal Peptides [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. jewlscholar.mtsu.edu [jewlscholar.mtsu.edu]
- 4. Activity and Mechanism of Action of Antifungal Peptides from Microorganisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Membrane-Interacting Antifungal Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NP213 MIC Results
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with NP213 and encountering variability in Minimum Inhibitory Concentration (MIC) results.
Frequently Asked Questions (FAQs)
Q1: What is NP213 and what is its mechanism of action?
A1: NP213 (also known as Novexatin®) is a novel, cyclic antifungal peptide developed for the topical treatment of onychomycosis, a fungal infection of the nail.[1][2][3] It is designed based on host defense peptides (HDPs), which are components of the innate immune system.[1][2] The primary mechanism of action of NP213 is the disruption and permeabilization of the fungal cytoplasmic membrane, leading to cell death.[2][4] This is a rapid, fungicidal action.[4]
Q2: What is a Minimum Inhibitory Concentration (MIC) and why is it important?
A2: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents the visible in-vitro growth of a microorganism.[5] It is a quantitative measure of a compound's antimicrobial potency; a lower MIC indicates a more potent antimicrobial.[5] MIC values are crucial in drug discovery and for guiding the selection of appropriate antimicrobial treatments.[5][6]
Q3: What are the typical MIC ranges for NP213 against dermatophytes?
A3: The MICs of NP213 against a broad range of dermatophytes have been reported to range from <100 to 4,000 mg/liter.[4] The corresponding Minimum Fungicidal Concentration (MFC) values ranged from 500 to 4,000 mg/liter.[4]
Q4: Are there standardized methods for determining the MIC of NP213?
A4: Yes, MIC testing for antifungal agents like NP213 should follow standardized protocols from organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][7] The broth microdilution method is a commonly used and recommended technique.[5][8][9]
Troubleshooting Guide for NP213 MIC Variability
Variability in MIC results can arise from several factors. This guide provides a systematic approach to troubleshooting inconsistent results.
Q5: My MIC values for NP213 are inconsistent between experiments. What are the common causes?
A5: Inconsistent MIC values can be attributed to several factors, broadly categorized as issues with the experimental setup, reagents, or the microorganism itself.[10][11] Common causes include:
-
Inoculum Preparation: Incorrect density of the fungal inoculum.[11][12]
-
Media Composition: Variations in the pH or cation concentration of the growth medium.[11][12]
-
Incubation Conditions: Fluctuations in incubation time, temperature, or atmospheric conditions.[10][12]
-
NP213 Stock Solution: Degradation or inaccurate concentration of the NP213 stock solution.[11]
-
Plate Reading: Subjectivity in visually determining the endpoint of growth inhibition.[10]
Q6: How can I troubleshoot issues related to my fungal inoculum?
A6:
-
Verify Inoculum Density: Ensure you are using a standardized inoculum preparation method to achieve the correct final concentration of fungal spores or hyphal fragments in your assay. Spectrophotometric methods or cell counting can be used for standardization.
-
Ensure Culture Purity: Streak your fungal culture on an appropriate agar plate to check for contamination.
-
Use Fresh Cultures: Use freshly grown cultures for each experiment to ensure the viability and consistent physiological state of the fungus.
Q7: What aspects of the growth medium should I check for variability?
A7:
-
pH Verification: Measure and adjust the pH of your Mueller-Hinton Broth (or other specified medium) before use.[12]
-
Cation Concentration: For certain antimicrobials, the concentration of divalent cations like Ca2+ and Mg2+ is critical.[11] Use cation-adjusted Mueller-Hinton Broth (CAMHB) as recommended by CLSI.
-
Media Preparation Consistency: Prepare the growth medium consistently in each batch to avoid variations.
Q8: How do I ensure my NP213 stock solution is not the source of error?
A8:
-
Proper Storage: Store the NP213 stock solution at the recommended temperature and protect it from light if necessary.
-
Fresh Preparations: Prepare fresh dilutions of NP213 for each experiment from a recently prepared stock solution.
-
Solubility Check: Ensure that NP213 is fully dissolved in the solvent and that the solvent itself does not inhibit fungal growth at the concentrations used.
Data Presentation
Table 1: Common Factors Influencing NP213 MIC Results and Recommended Controls
| Factor | Potential Impact on MIC | Recommended Control Measures |
| Inoculum Density | Higher density can lead to higher MICs.[12] | Standardize inoculum using a spectrophotometer or hemocytometer. |
| Incubation Time | Longer incubation may result in higher MICs.[10] | Adhere strictly to the incubation time specified in the protocol (e.g., 24-48 hours). |
| Media pH | Deviations from the optimal pH can affect both fungal growth and NP213 activity.[12] | Use buffered media and verify the pH of each batch. |
| Cation Concentration | Divalent cations can influence the activity of some antimicrobial peptides. | Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). |
| NP213 Stock Stability | Degraded compound will result in falsely high MICs. | Prepare fresh stock solutions and store them appropriately. |
Table 2: Example MIC Data for NP213 against Trichophyton rubrum
| Replicate | Inoculum Density (CFU/mL) | Incubation Time (h) | Medium | MIC (mg/L) |
| 1 | 5 x 10^5 | 48 | RPMI 1640 | 1000 |
| 2 | 1 x 10^6 | 48 | RPMI 1640 | 2000 |
| 3 | 5 x 10^5 | 72 | RPMI 1640 | 2000 |
| 4 | 5 x 10^5 | 48 | RPMI 1640 + High Cations | 1000 |
| 5 | 5 x 10^5 | 48 | Unbuffered Broth (pH 6.5) | 4000 |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for NP213
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of NP213 Dilutions:
-
Prepare a stock solution of NP213 in a suitable solvent (e.g., sterile distilled water).
-
Perform serial two-fold dilutions of the NP213 stock solution in a 96-well microtiter plate using the appropriate growth medium (e.g., RPMI 1640 with MOPS buffer for fungi). The final volume in each well should be 100 µL.
-
-
Inoculum Preparation:
-
Grow the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 30°C.
-
Prepare a suspension of fungal conidia or hyphal fragments in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension in the growth medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^5 CFU/mL in the microtiter plate wells.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing the NP213 dilutions. This will bring the final volume in each well to 200 µL.
-
Include a growth control well (inoculum without NP213) and a sterility control well (medium only).
-
Seal the plate and incubate at 30-35°C for 24-48 hours, or until sufficient growth is observed in the growth control well.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of NP213 that causes complete inhibition of visible growth as observed by the naked eye.[8]
-
Mandatory Visualization
References
- 1. NP213 (Novexatin®): A unique therapy candidate for onychomycosis with a differentiated safety and efficacy profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NP213 (Novexatin®): A unique therapy candidate for onychomycosis with a differentiated safety and efficacy profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EUCAST: MIC Determination [eucast.org]
- 8. Broth Microdilution | MI [microbiology.mlsascp.com]
- 9. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. litfl.com [litfl.com]
- 11. researchgate.net [researchgate.net]
- 12. droracle.ai [droracle.ai]
Technical Support Center: Quantification of NP213 in Plasma
Welcome to the technical support center for the bioanalysis of NP213. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in accurately quantifying NP213 in plasma samples using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying NP213 in plasma?
The primary challenges are typical for small molecule quantification in complex biological matrices and include:
-
Matrix Effects: Co-eluting endogenous components from plasma, such as phospholipids, can interfere with the ionization of NP213 in the mass spectrometer source, leading to signal suppression or enhancement.[1] This can severely impact the accuracy and reproducibility of the results.[2][3]
-
Low Recovery: NP213 can be lost during sample preparation steps like protein precipitation or extraction, leading to underestimation of its concentration.
-
Analyte Stability: NP213 may be unstable in the plasma matrix or during sample handling and storage.[4][5] Degradation can occur due to enzymatic activity, pH changes, or temperature fluctuations.
-
Poor Chromatographic Peak Shape: Issues like peak tailing or broadening can compromise resolution and lead to inaccurate peak integration and quantification.[6]
Q2: What is the recommended first-choice sample preparation technique for NP213?
For initial method development, Protein Precipitation (PPT) is often recommended due to its simplicity, speed, and universal applicability.[7] While it may result in a less clean extract compared to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE), it is an excellent starting point. If matrix effects or low sensitivity are observed, transitioning to a more rigorous technique like SPE may be necessary to remove interfering components more effectively.[8]
Q3: How can I minimize matrix effects?
Minimizing matrix effects is crucial for accurate quantification. Key strategies include:
-
Effective Sample Cleanup: Use advanced sample preparation techniques like SPE or LLE to remove interfering substances, particularly phospholipids.[7][8]
-
Chromatographic Separation: Optimize the LC method to chromatographically separate NP213 from co-eluting matrix components.[9]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for NP213 is the most effective tool to compensate for matrix effects. Since it co-elutes and experiences similar ionization suppression or enhancement as NP213, it provides the most accurate correction.[2]
-
Sample Dilution: Diluting the plasma sample can reduce the concentration of interfering components, but this may compromise the sensitivity of the assay.[3]
Q4: How should plasma samples containing NP213 be stored?
Proper storage is critical to prevent analyte degradation. General guidelines include:
-
Short-Term Storage: Store plasma samples at 4°C for short periods (e.g., up to 24 hours), although stability should be formally evaluated.[10]
-
Long-Term Storage: For long-term storage, samples should be kept frozen at -60°C or lower.[11]
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles, as repeated cycling can lead to degradation of the analyte.[5] It is recommended to aliquot samples into smaller volumes before freezing. The stability of NP213 through freeze-thaw cycles must be experimentally verified during method validation.
Troubleshooting Guides
Problem 1: Low or Inconsistent Analyte Recovery
Low recovery leads to an underestimation of the NP213 concentration and poor assay sensitivity.
| Potential Cause | Troubleshooting Steps & Solutions |
| Incomplete Protein Precipitation | Ensure the ratio of precipitation solvent (e.g., acetonitrile) to plasma is sufficient, typically at least 3:1. Vortex vigorously to ensure complete protein denaturation.[12] |
| Analyte Adsorption | NP213 might be adsorbing to plasticware (e.g., tubes, pipette tips). Use low-binding polypropylene tubes and tips. |
| Precipitate Co-precipitation | The analyte may be trapped within the protein pellet after centrifugation. Try a different precipitation solvent (e.g., methanol or acetone) or adjust the pH of the sample to alter protein and analyte interactions. |
| Extraction Inefficiency (LLE/SPE) | Optimize the extraction solvent polarity (for LLE) or the SPE sorbent, wash, and elution steps. Ensure the sample pH is optimal for the extraction of NP213.[12] |
| Analyte Instability | The analyte may be degrading during the sample preparation process.[13] Keep samples on ice and minimize the time between extraction and analysis. Perform stability tests in the processed extract.[5] |
Problem 2: Poor Chromatographic Peak Shape (Tailing, Fronting, Broadening)
Poor peak shape compromises resolution and leads to inaccurate integration and quantification.[14]
| Potential Cause | Troubleshooting Steps & Solutions |
| Secondary Column Interactions | Basic analytes can interact with residual acidic silanols on C18 columns, causing peak tailing.[6] Add a small amount of an amine modifier (e.g., triethylamine) to the mobile phase or use a column with advanced end-capping or a different stationary phase. |
| Mobile Phase pH Mismatch | If the mobile phase pH is close to the pKa of NP213, both ionized and non-ionized forms can exist, leading to peak distortion.[6] Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. |
| Column Overload | Injecting too much analyte can saturate the stationary phase, often causing peak fronting. Reduce the injection volume or dilute the sample. |
| Column Contamination or Void | Contaminants from the plasma matrix can build up at the head of the column, or a void can form over time, distorting peak shape for all analytes.[15] Use a guard column and flush the column regularly. If a void is suspected, replace the column. |
| Extra-Column Volume | Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause peak broadening.[6] Use tubing with a smaller internal diameter and minimize its length. |
Experimental Protocols & Data
Protocol 1: NP213 Quantification in Plasma via Protein Precipitation and LC-MS/MS
This protocol provides a general framework. Optimization of specific parameters for your instrument and NP213 is required.
1. Sample Preparation: Protein Precipitation (PPT)
-
Label 1.5 mL polypropylene microcentrifuge tubes.
-
Pipette 50 µL of plasma sample, calibration standard, or quality control (QC) sample into the appropriate tube.
-
Add 50 µL of internal standard (IS) working solution (NP213-d4 in 50% methanol) and vortex briefly.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute to ensure thorough mixing and precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 150 µL of the supernatant to a clean autosampler vial or 96-well plate.
-
Inject 5-10 µL onto the LC-MS/MS system.
2. Suggested LC-MS/MS Conditions
-
LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 1 minute.
-
Mass Spectrometer: Triple Quadrupole.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
MRM Transitions: To be determined by infusing a standard solution of NP213 and its SIL-IS. Example: NP213 (m/z 350.2 → 185.1), NP213-d4 (m/z 354.2 → 189.1).
Data Presentation: Comparison of Sample Preparation Methods
The following table summarizes typical performance data when comparing different sample preparation methods for a small molecule like NP213.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery (%) | 85 - 95% | 70 - 85% | 90 - 105% |
| Matrix Effect (%) | 40 - 60% | 80 - 95% | 95 - 105% |
| Relative Standard Deviation (RSD %) | < 15% | < 10% | < 5% |
| Throughput | High | Medium | Low to Medium |
| Extract Cleanliness | Low | Medium | High |
| Note: Matrix Effect is presented as a percentage, where 100% indicates no effect, <100% indicates ion suppression, and >100% indicates ion enhancement.[2] |
Visualizations: Workflows and Logic Diagrams
Caption: High-level experimental workflow for NP213 quantification.
Caption: Troubleshooting decision tree for low analyte recovery.
Caption: Diagram illustrating the mechanism of matrix effect (ion suppression).
References
- 1. nebiolab.com [nebiolab.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. The stability of 65 biochemistry analytes in plasma, serum, and whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromtech.com [chromtech.com]
- 7. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 9. nebiolab.com [nebiolab.com]
- 10. bevital.no [bevital.no]
- 11. longdom.org [longdom.org]
- 12. benchchem.com [benchchem.com]
- 13. welchlab.com [welchlab.com]
- 14. mastelf.com [mastelf.com]
- 15. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
Removal of urea from NP213 formulation to reduce irritation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the NP213 formulation. The following information addresses the removal of urea from the formulation to reduce skin irritation, providing detailed experimental protocols and data to support formulation optimization.
Frequently Asked Questions (FAQs)
Q1: Why was urea initially included in the NP213 formulation?
A1: Urea was initially included in the NP213 formulation primarily for its keratolytic and hydrating properties. At concentrations around 20%, urea helps to soften the nail plate and surrounding hyperkeratotic skin, which can enhance the penetration of the active peptide, NP213, to the site of fungal infection.[1][2][3] Additionally, urea acts as a humectant, drawing moisture into the skin and nail, which can be beneficial for the overall health of the tissue.[4][5]
Q2: What evidence suggests that urea in the NP213 formulation causes skin irritation?
A2: During clinical trials of NP213, erythema (redness) was observed at the application site. It was determined that this irritation was not caused by the NP213 peptide itself but was linked to the 20% (w/v) urea in the vehicle.[1] Patients with onychomycosis often have inflamed or damaged skin adjacent to the nail, making them more susceptible to the irritant effects of high concentrations of urea.[1][6] Consequently, urea was removed from the NP213 formulation in subsequent clinical trials to improve its tolerability.[1][6]
Q3: What are suitable alternatives to urea to maintain or improve the efficacy of NP213 while reducing irritation?
A3: To replace urea, a multi-faceted approach considering both penetration enhancement and hydration without causing irritation is necessary. Potential alternatives include:
-
Humectants: Glycerin is a highly effective and well-tolerated humectant that can replace urea's moisturizing function.[4] Other options include propylene glycol and lactic acid, though their irritation potential at higher concentrations should be evaluated.
-
Penetration Enhancers: For enhancing nail penetration, alternatives to the keratolytic effect of urea can be considered. These may include surfactants, fatty acids (like oleic acid), or novel excipients designed to reversibly alter the nail plate barrier.[7][8][9]
-
Anti-Irritant Additives: Incorporating soothing agents can help mitigate any potential irritation from other excipients. Ingredients like bisabolol (a component of chamomile) or niacinamide (Vitamin B3) have demonstrated anti-inflammatory properties.
Q4: How can I assess the irritation potential of a reformulated NP213 product without urea?
A4: A stepwise approach is recommended, starting with in vitro models and progressing to clinical assessment if necessary. A validated and widely accepted in vitro method is the Reconstructed Human Epidermis (RhE) test, as described in the OECD Test Guideline 439.[10][11][12][13] This test uses a 3D tissue model that mimics the human epidermis to predict skin irritation. Key endpoints to measure are cell viability and the release of pro-inflammatory cytokines like Interleukin-1 alpha (IL-1α).[14][15][16][17]
Troubleshooting Guide: Reformulating NP213 to Reduce Irritation
This guide provides a structured approach to addressing irritation issues when reformulating NP213.
Problem: Observed skin irritation (e.g., redness, itching) with a new NP213 formulation.
Logical Relationship for Troubleshooting NP213 Formulation Irritation
Caption: A logical workflow for troubleshooting and resolving skin irritation in NP213 formulations.
Experimental Protocols
Protocol 1: In Vitro Skin Irritation Assessment using a Reconstructed Human Epidermis (RhE) Model (based on OECD TG 439)
This protocol outlines the key steps to evaluate the skin irritation potential of a reformulated NP213 formulation.
-
Tissue Culture:
-
Use commercially available Reconstructed Human Epidermis (RhE) tissues (e.g., EpiDerm™, epiCS®).
-
Upon receipt, pre-incubate the tissues overnight in the provided culture medium at 37°C and 5% CO2.
-
-
Application of Test Formulations:
-
Apply a precise amount of the test formulation (e.g., 25 µL for liquids) topically to the surface of the RhE tissue.
-
Include a negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate solution).
-
Test formulations should include:
-
Original NP213 formulation with 20% urea (if available, as a benchmark).
-
Urea-free NP213 formulation.
-
Urea-free NP213 formulations with potential urea alternatives.
-
-
-
Incubation and Rinsing:
-
Incubate the tissues with the test materials for 60 minutes at 37°C and 5% CO2.[18]
-
After incubation, thoroughly rinse the formulations from the tissue surface with a buffered saline solution.
-
-
Post-Incubation:
-
Transfer the tissues to fresh culture medium and incubate for 42 hours.[18]
-
-
Endpoint Analysis:
-
Cell Viability (MTT Assay):
-
After the post-incubation period, transfer the tissues to a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Incubate for 3 hours, allowing viable cells to convert the MTT into a purple formazan precipitate.[18]
-
Extract the formazan using an appropriate solvent (e.g., isopropanol) and measure the optical density using a spectrophotometer.
-
Calculate the percentage of cell viability relative to the negative control. A formulation is classified as an irritant if the cell viability is ≤ 50%.[12][13]
-
-
Cytokine Release (ELISA):
-
Collect the culture medium after the post-incubation period.
-
Quantify the concentration of pro-inflammatory cytokines, such as IL-1α, using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
An increase in cytokine release compared to the negative control indicates an inflammatory response, suggesting irritation potential.[14][15][17]
-
-
Experimental Workflow for In Vitro Irritation Testing
Caption: A flowchart of the experimental workflow for assessing skin irritation of NP213 formulations in vitro.
Data Presentation
The following tables present hypothetical data from an in vitro irritation study comparing different NP213 formulations.
Table 1: Cell Viability of RhE Tissues after Exposure to NP213 Formulations
| Formulation ID | Description | Mean Cell Viability (%) | Standard Deviation | Classification (Irritant if ≤ 50%) |
| F1 | NP213 with 20% Urea | 45.2 | ± 5.1 | Irritant |
| F2 | NP213 without Urea | 88.7 | ± 4.3 | Non-Irritant |
| F3 | NP213 with 10% Glycerin | 92.1 | ± 3.9 | Non-Irritant |
| F4 | NP213 with 5% Propylene Glycol | 85.4 | ± 6.2 | Non-Irritant |
| F5 | NP213 with 1% Oleic Acid | 82.3 | ± 5.8 | Non-Irritant |
| NC | Negative Control (PBS) | 100 | ± 3.5 | Non-Irritant |
| PC | Positive Control (5% SDS) | 25.6 | ± 4.9 | Irritant |
Table 2: IL-1α Release from RhE Tissues after Exposure to NP213 Formulations
| Formulation ID | Description | Mean IL-1α Concentration (pg/mL) | Standard Deviation | Interpretation |
| F1 | NP213 with 20% Urea | 250.4 | ± 30.2 | High Inflammatory Response |
| F2 | NP213 without Urea | 35.1 | ± 8.7 | Low Inflammatory Response |
| F3 | NP213 with 10% Glycerin | 28.9 | ± 7.5 | Low Inflammatory Response |
| F4 | NP213 with 5% Propylene Glycol | 42.6 | ± 9.1 | Low Inflammatory Response |
| F5 | NP213 with 1% Oleic Acid | 55.3 | ± 11.4 | Mild Inflammatory Response |
| NC | Negative Control (PBS) | 20.5 | ± 6.3 | Baseline |
| PC | Positive Control (5% SDS) | 480.7 | ± 45.8 | High Inflammatory Response |
Signaling Pathway of Skin Irritation
Caption: A simplified signaling pathway illustrating the mechanism of skin irritation from topical irritants.
References
- 1. NP213 (Novexatin®): A unique therapy candidate for onychomycosis with a differentiated safety and efficacy profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-fungal treatments - CENTURY PHARMACY [centuryrx.net]
- 3. researchgate.net [researchgate.net]
- 4. Urea in Dermatology: A Review of its Emollient, Moisturizing, Keratolytic, Skin Barrier Enhancing and Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural Ingredients of Transdermal Drug Delivery Systems as Permeation Enhancers of Active Substances through the Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. ejhp.bmj.com [ejhp.bmj.com]
- 8. Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical Enhancer: A Simplistic Way to Modulate Barrier Function of the Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. oecd.org [oecd.org]
- 12. iivs.org [iivs.org]
- 13. senzagen.com [senzagen.com]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. Novel cytokine marker available for skin irritation testing of medical devices using reconstructed human epidermis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Requirements for Alternative In Vitro and In Silico Skin Models of Irritant and Allergic Contact Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An in vitro skin irritation test (SIT) using the EpiDerm reconstructed human epidermal (RHE) model - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Incomplete Boc Group Removal in Peptide Synthesis with TFA
Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions for common issues encountered during the acid-catalyzed removal of the tert-butyloxycarbonyl (Boc) protecting group using trifluoroacetic acid (TFA).
Frequently Asked Questions (FAQs)
Q1: What are the primary indicators of incomplete Boc deprotection?
A1: Incomplete Boc deprotection can manifest in several ways during your peptide synthesis workflow. Key indicators include:
-
A positive Kaiser test after the deprotection step: The Kaiser test detects free primary amines. A negative result (yellow beads) after the coupling step is desired, but a negative or weakly positive result after the deprotection step suggests that the Boc group has not been fully removed, leaving the N-terminus of the peptide blocked for the next coupling reaction.
-
Unexpected masses in LC-MS analysis: Your mass spectrometry data may show the presence of the desired peptide mass plus 100 Da (the mass of the Boc group), indicating that a portion of your peptide population is still protected.
-
Peptide deletion sequences: In solid-phase peptide synthesis (SPPS), incomplete deprotection at one cycle will lead to the failure of the subsequent amino acid to couple. This results in a final peptide product missing one or more amino acids, which can be identified by mass spectrometry.[1]
-
Complex or broad peaks in HPLC chromatograms: A mixture of protected and deprotected peptides, as well as deletion sequences, will result in a complex chromatogram with multiple, often poorly resolved, peaks.
Q2: What are the most common causes of incomplete Boc deprotection with TFA?
A2: Several factors can contribute to the incomplete removal of the Boc group:
-
Insufficient Acid Concentration or Reaction Time: The cleavage of the Boc group is an acid-catalyzed reaction. If the concentration of TFA is too low or the reaction time is too short, the deprotection may not go to completion. The rate of Boc cleavage has been shown to have a second-order dependence on the acid concentration, meaning a small decrease in acid strength can significantly impact the reaction rate.
-
Poor Resin Swelling (in SPPS): For the TFA to effectively cleave the Boc group, it must be able to access the peptide chains attached to the solid support. Inadequate swelling of the resin in the deprotection solvent (e.g., dichloromethane, DCM) can hinder this access, leading to incomplete deprotection. Interestingly, 100% TFA may cause less resin swelling than a 55% TFA solution in DCM, which can result in lower purity peptides.[1]
-
Steric Hindrance: Amino acids with bulky side chains or N-methylated amino acids can sterically hinder the approach of the TFA to the Boc group, slowing down the cleavage reaction.[2] This is also a known issue with certain modified amino acids like N(pi)-benzyloxymethylhistidine.[3]
-
Inadequate Reagent Quality: The purity and anhydrous nature of the TFA and solvent are crucial. Water content in the reaction mixture can affect the efficiency of the deprotection.
Q3: How do scavengers affect Boc deprotection?
A3: Scavengers are added to the deprotection cocktail to "scavenge" or trap the reactive tert-butyl cation that is generated during the cleavage of the Boc group. This is crucial for preventing side reactions, particularly the alkylation of sensitive amino acid residues such as tryptophan (Trp), methionine (Met), cysteine (Cys), and tyrosine (Tyr). While scavengers are primarily used to prevent side product formation, their presence can also influence the overall deprotection environment. It's important to select the appropriate scavenger for the amino acids present in your peptide sequence.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving issues of incomplete Boc deprotection.
Problem: Analysis (LC-MS, HPLC) of the crude peptide reveals the presence of Boc-protected peptide or deletion sequences.
dot
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Data Presentation: Comparison of Deprotection Conditions
The following table summarizes quantitative data on the effectiveness of different Boc deprotection conditions. It is important to note that the efficiency of deprotection can be sequence-dependent, and these values should be considered as a guide for optimization.
| Deprotection Reagent/Conditions | Substrate/Method | Outcome/Efficiency | Reference |
| 55% TFA in DCM, 30 min | 40 C-terminal amide peptides (SPPS) | On average, 9% higher purity than 100% TFA | [1] |
| 100% TFA, 5 min | 40 C-terminal amide peptides (SPPS) | Major impurity was deletion of the second amino acid | [1] |
| 50% TFA in DCM, 5 min | Model tetrapeptide APFG on CPG support | 78% of the target peptide, with deletion sequences | |
| 50% TFA in DCM, 2 x 30 min | Model tetrapeptide APFG on CPG support | Clean end product | |
| 4M HCl in Dioxane, 2 x 30 min | Model tetrapeptide APFG on CPG support | Clean end product | |
| Thermal Deprotection (TFE, 240°C, 30 min) | N-Boc aniline | 93% deprotection | |
| Thermal Deprotection (MeOH, 240°C, 30 min) | N-Boc aniline | 88% deprotection | |
| Oxalyl Chloride (3 equiv.) in MeOH, RT, 1-3h | Aromatic N-Boc amines | >70% yield |
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA in DCM (Solution Phase)
-
Preparation: Dissolve the Boc-protected compound in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add an equal volume of a pre-chilled solution of TFA in DCM (e.g., 50% v/v). If the peptide contains sensitive residues (Trp, Met, Cys, Tyr), include an appropriate scavenger (e.g., 2.5% v/v triisopropylsilane (TIS) and 2.5% v/v H₂O).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or by taking small aliquots for LC-MS analysis.
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 x 10 mL). The resulting TFA salt of the deprotected amine can often be used directly in the next step.
Protocol 2: Monitoring Deprotection in SPPS using the Kaiser Test
The Kaiser test is a qualitative colorimetric test for the presence of primary amines. A positive result (blue color) indicates the presence of a free N-terminal amine, signifying complete deprotection.
Reagents:
-
Solution A: 5 g of ninhydrin in 100 mL of ethanol.
-
Solution B: 80 g of phenol in 20 mL of ethanol.
-
Solution C: 2 mL of 0.01 M aqueous KCN diluted to 100 mL with pyridine.
Procedure:
-
Sample Collection: After the deprotection step and subsequent washing of the peptide-resin, remove a small sample of the resin beads (approx. 5-10 mg) and place them in a small glass test tube.
-
Reagent Addition: Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.
-
Heating: Heat the test tube at 100-120°C for 5 minutes.
-
Observation:
-
Intense blue solution and blue beads: Positive result, indicating complete deprotection.
-
Yellow or colorless solution and beads: Negative result, indicating incomplete deprotection.
-
Mandatory Visualizations
Mechanism of TFA-Mediated Boc Deprotection
dot
Caption: Mechanism of acid-catalyzed Boc group removal by TFA.
References
Validation & Comparative
A Comparative Guide to NP213 (TFA) and Other Antifungal Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antifungal peptide NP213 (TFA) with other prominent antifungal peptides. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.
Introduction to NP213 (TFA)
NP213, also known as Novexatin®, is a novel synthetic, cyclic antimicrobial peptide (AMP) designed for the topical treatment of onychomycosis, a fungal nail infection.[1][2] It is derived from host defense peptides (HDPs), which are key components of the innate immune system.[1][2] NP213 is a water-soluble, fungicidal peptide that effectively penetrates human nail tissue.[1][2] Its primary mechanism of action involves targeting and disrupting the fungal cytoplasmic membrane, leading to cell death.[1][3][4] This membrane-lytic activity is rapid and dependent on the peptide's positive charge.[5][6]
Quantitative Comparison of Antifungal Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of NP213 (TFA) and other selected antifungal peptides against common fungal pathogens, Candida and Trichophyton species. MIC is a key indicator of a peptide's potency, representing the lowest concentration that inhibits the visible growth of a microorganism.
| Peptide Class | Specific Peptide | Fungal Species | MIC Range | Reference |
| Synthetic Peptide | NP213 (TFA) | Candida spp. (122 isolates) | 1-2 µg/mL (median MIC100) | [3] |
| Trichophyton rubrum | 16–32 mg/L (in human nail keratin medium) | [3] | ||
| Trichophyton spp. | <100 to 4,000 mg/liter | [5] | ||
| Defensins | Plant Defensins | Candida spp. | 2.5–10 μM | [7] |
| Trichophyton rubrum | 5–20 μM | [7] | ||
| θ-Defensins (e.g., RTD-1) | Candida albicans (drug-resistant) | 1.5 to 25 μg/ml | [8] | |
| Cathelicidins | LL-37 | Candida spp. | >64 µM (for most isolates) | [9] |
| Trichophyton rubrum | 12.5 μM | [10] | ||
| Trichophyton mentagrophytes | 12.5 μM | [10] | ||
| Lactoferrins | hLf(1–11) | Candida spp. | >12.5 µg/mL | [11] |
| Lactoferrin | Candida albicans | 10 µg/ml | [12] | |
| Candida glabrata | 10 µg/ml | [12] | ||
| Candida tropicalis | 10 µg/ml | [12] |
Mechanism of Action: A Focus on Membrane Disruption
The primary mode of action for NP213 and many other cationic antifungal peptides is the disruption of the fungal cell membrane. This process can be visualized as a series of steps:
-
Electrostatic Attraction: The positively charged peptide is attracted to the negatively charged components of the fungal cell membrane.
-
Membrane Insertion: The peptide inserts itself into the lipid bilayer.
-
Pore Formation: The accumulation of peptides leads to the formation of pores or channels in the membrane. This can occur through various models, including the "barrel-stave," "toroidal pore," or "carpet" models.
-
Cell Lysis: The formation of these pores disrupts the membrane's integrity, leading to the leakage of essential intracellular contents and ultimately, cell death.
Transmission electron microscopy studies have confirmed that NP213 causes lysis of the fungal plasma membrane without affecting the cell wall.[1]
Experimental Protocols
The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of antifungal peptides using the broth microdilution method, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Broth Microdilution Assay for Antifungal Susceptibility Testing
1. Preparation of Fungal Inoculum:
-
Fungal strains are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for Candida and Trichophyton).
-
Colonies are harvested and suspended in sterile saline or phosphate-buffered saline (PBS).
-
The suspension is adjusted to a specific turbidity, corresponding to a known concentration of fungal cells (e.g., using a spectrophotometer or McFarland standards).
-
The final inoculum is prepared by diluting the adjusted suspension in the test medium (e.g., RPMI-1640) to the desired concentration.
2. Preparation of Antifungal Peptide Dilutions:
-
A stock solution of the antifungal peptide is prepared in a suitable solvent (e.g., sterile deionized water or a buffer).
-
Serial twofold dilutions of the peptide are made in a 96-well microtiter plate using the appropriate test medium.
3. Inoculation and Incubation:
-
Each well of the microtiter plate containing the peptide dilutions is inoculated with the prepared fungal suspension.
-
Control wells are included: a growth control (fungal inoculum without peptide) and a sterility control (medium without inoculum).
-
The plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours), depending on the fungal species.
4. Determination of MIC:
-
After incubation, the plates are examined visually or with a spectrophotometer to determine fungal growth.
-
The MIC is defined as the lowest concentration of the peptide that causes a significant inhibition of fungal growth compared to the growth control.
References
- 1. NP213 (Novexatin®): A unique therapy candidate for onychomycosis with a differentiated safety and efficacy profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NP213 (Novexatin®): A unique therapy candidate for onychomycosis with a differentiated safety and efficacy profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NP213 TFA | antimicrobial peptide (AMP) | CAS# | InvivoChem [invivochem.com]
- 4. This compound (942577-31-3 free base) - Immunomart [immunomart.com]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. Defensins: antifungal lessons from eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fungicidal Potency and Mechanisms of θ-Defensins against Multidrug-Resistant Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Expression and potential function of cathelicidin antimicrobial peptides in dermatophytosis and tinea versicolor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimicrobial Activity of Lactoferrin-Related Peptides and Applications in Human and Veterinary Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative In Vitro Efficacy Analysis of NP213 and Terbinafine Against Dermatophytes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro efficacy of NP213 (Novexatin®), a novel antifungal peptide, and terbinafine, a widely used allylamine antifungal. The data presented is compiled from various preclinical studies to offer an objective overview of their performance against key dermatophytic fungi, the primary causative agents of onychomycosis and other superficial fungal infections.
Executive Summary
NP213 and terbinafine exhibit distinct mechanisms of action and resulting antifungal profiles. NP213, a cyclic peptide, demonstrates rapid, fungicidal activity by disrupting the fungal cell membrane. In contrast, terbinafine is primarily fungistatic against certain fungi and acts by inhibiting the squalene epoxidase enzyme, a key step in the ergosterol biosynthesis pathway. This fundamental difference is reflected in their in vitro performance, particularly in time-kill kinetic studies where NP213 shows a significantly faster rate of fungal eradication compared to terbinafine. While terbinafine generally exhibits lower Minimum Inhibitory Concentrations (MICs) under standard laboratory conditions, NP213's efficacy is notably enhanced in the presence of keratin, suggesting a high potential for clinical relevance in nail infections.
Data Presentation: In Vitro Susceptibility
The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) data for NP213 and terbinafine against common dermatophytes. It is important to note that the data has been compiled from different studies, and direct comparisons should be made with consideration of potential variations in experimental conditions.
Table 1: In Vitro Activity of NP213 Against Dermatophytes (Standard Broth Microdilution)
| Fungal Species | MIC Range (mg/L) | MFC Range (mg/L) |
| Trichophyton rubrum | <100 - 4,000 | 500 - 4,000 |
| Other Dermatophytes | <100 - 4,000 | 500 - 4,000 |
| Data compiled from a study that noted these MIC values are high compared to other antifungals under these specific test conditions[1]. |
Table 2: In Vitro Activity of Terbinafine Against Dermatophytes (Broth Macrodilution/Microdilution)
| Fungal Species | MIC Range (µg/mL) | MFC Range (µg/mL) |
| Trichophyton rubrum | 0.008 - >4 | 0.0002 - >128 |
| Trichophyton mentagrophytes | 0.008 - 0.03 | Not consistently reported |
| Microsporum canis | 0.0313 - 0.5 | Not consistently reported |
| Epidermophyton floccosum | 0.008 - 0.03 | Not consistently reported |
| Data compiled from multiple sources[2][3][4][5]. Ranges can be wide due to the inclusion of both susceptible and resistant strains in various studies. |
Time-Kill Kinetics: A Comparative Analysis
Time-kill assays are crucial for understanding the pharmacodynamics of an antimicrobial agent. Studies directly comparing NP213 and terbinafine against Trichophyton rubrum have demonstrated a significant difference in their fungicidal activity.
Key Findings:
-
NP213: Exhibited rapid fungicidal activity, achieving a >3-log reduction (99.9% kill) of both spores and hyphae of T. rubrum within 3 to 4 hours of exposure[1].
-
Terbinafine: At a concentration of 2x its MIC, terbinafine failed to kill spores or hyphae of T. rubrum even after 24 hours of incubation[1]. This aligns with other studies that describe terbinafine as having fungistatic or heterogeneous fungicidal activity in time-kill analyses[6].
Experimental Protocols
Broth Microdilution for MIC and MFC Determination (Based on CLSI M38-A2)
This protocol is a standardized method for determining the in vitro susceptibility of filamentous fungi to antifungal agents.
1. Inoculum Preparation:
- Fungal isolates are cultured on a suitable medium, such as potato dextrose agar, to promote sporulation.
- Conidia are harvested and the suspension is adjusted to a specific concentration (e.g., 1 x 10^5 to 5 x 10^5 CFU/mL) using a spectrophotometer or hemocytometer.
2. Antifungal Agent Preparation:
- Stock solutions of NP213 and terbinafine are prepared in an appropriate solvent.
- Serial twofold dilutions of the antifungal agents are prepared in 96-well microtiter plates containing RPMI-1640 medium.
3. Inoculation and Incubation:
- Each well is inoculated with the fungal suspension.
- The plates are incubated at a controlled temperature (typically 28-35°C) for a specified period (e.g., 4-7 days) until sufficient growth is observed in the drug-free control wells.
4. MIC Determination:
- The MIC is visually determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (e.g., ≥80%) compared to the growth control.
5. MFC Determination:
- A small aliquot from each well showing no visible growth is subcultured onto an agar plate.
- The plates are incubated to allow for the growth of any remaining viable fungi.
- The MFC is the lowest concentration of the antifungal agent that results in no fungal growth on the subculture plates.
Time-Kill Kinetic Assay
This assay evaluates the rate at which an antifungal agent kills a fungal population over time.
1. Fungal Culture Preparation:
- A standardized suspension of fungal spores or hyphae is prepared in a liquid medium (e.g., RPMI-1640).
2. Exposure to Antifungal Agents:
- The fungal suspension is exposed to the desired concentrations of NP213 and terbinafine. A drug-free control is also included.
3. Sampling and Viability Assessment:
- At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed from each culture.
- Serial dilutions of the aliquots are plated on agar plates.
- The plates are incubated, and the number of colony-forming units (CFU) is counted to determine the number of viable fungi at each time point.
4. Data Analysis:
- The results are typically plotted as the log10 CFU/mL versus time. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
Mechanism of Action and Signaling Pathways
The distinct mechanisms of action of NP213 and terbinafine are central to their different efficacy profiles.
NP213: Membrane Disruption
NP213 is a cationic cyclic peptide that directly targets the fungal cell membrane[7][8][9][10]. Its positively charged molecules are attracted to the negatively charged components of the fungal membrane. This interaction leads to membrane permeabilization and disruption, causing leakage of intracellular contents and rapid cell death[7][8]. This direct physical disruption is consistent with its rapid fungicidal activity.
Terbinafine: Inhibition of Ergosterol Synthesis
Terbinafine specifically inhibits the fungal enzyme squalene epoxidase[11][12][13][14][15]. This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity and function of the fungal cell membrane. By blocking this enzyme, terbinafine leads to a deficiency in ergosterol and an accumulation of toxic squalene within the fungal cell, ultimately resulting in growth inhibition (fungistatic effect) and, in some cases, cell death (fungicidal effect)[11][12][14].
Visualizations
Caption: Experimental workflow for in vitro antifungal efficacy testing.
Caption: Comparative mechanisms of action for NP213 and terbinafine.
References
- 1. Improved Methods for Assessing Therapeutic Potential of Antifungal Agents against Dermatophytes and Their Application in the Development of NP213, a Novel Onychomycosis Therapy Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. In vitro activity of terbinafine against clinical isolates of dermatophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the in vitro activity of terbinafine and lanoconazole against dermatophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. NP213 (Novexatin®): A unique therapy candidate for onychomycosis with a differentiated safety and efficacy profile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Membrane-Interacting Antifungal Peptides [frontiersin.org]
- 11. droracle.ai [droracle.ai]
- 12. What is the mechanism of Terbinafine? [synapse.patsnap.com]
- 13. academic.oup.com [academic.oup.com]
- 14. droracle.ai [droracle.ai]
- 15. What is the mechanism of Terbinafine Hydrochloride? [synapse.patsnap.com]
NP213: A Comparative Safety Analysis for Topical Onychomycosis Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the safety profile of NP213 (Novexatin®), a novel peptide-based topical treatment for onychomycosis, against other established topical antifungal agents. The information presented is intended to inform research, clinical development, and decision-making within the pharmaceutical and dermatological fields.
Introduction to NP213
NP213 is a first-in-class, synthetic, cyclic antimicrobial peptide designed specifically for the topical treatment of onychomycosis, a fungal infection of the nail.[1][2] Developed by NovaBiotics, this water-soluble peptide has a unique mechanism of action, targeting and disrupting the fungal plasma membrane, leading to rapid fungicidal activity.[1] A key differentiator of NP213 is its ability to penetrate the nail plate without the need for chemical enhancers.[3] Clinical trials to date have focused on its efficacy and safety, particularly its local and systemic tolerability.
Comparative Safety Profile
The safety of a topical antifungal is paramount, given the long treatment durations often required for onychomycosis. A favorable safety profile, particularly the absence of systemic side effects and low incidence of local site reactions, is a critical attribute.
Systemic Safety
A significant advantage of topical therapies over oral antifungals is the minimization of systemic exposure and associated adverse events.
NP213: Across multiple clinical studies, including Phase I and Phase IIa trials, there has been no evidence of systemic absorption of NP213 following topical application.[1][2][4] Pharmacokinetic analyses have shown that plasma concentrations of NP213 remain below the lower limit of quantification, even with application to all twenty nails daily for 28 days.[1][4] Consequently, no systemic adverse events have been linked to NP213.
Competitor Topical Agents (Ciclopirox, Amorolfine, Efinaconazole, Tavaborole): These agents also exhibit low systemic absorption. While generally considered safe from a systemic perspective, their product labels and clinical trial data do not raise significant concerns about systemic toxicity when used topically as directed.
Local Tolerability
Local adverse events at the site of application are the most common side effects associated with topical onychomycosis treatments.
NP213: Clinical trial data indicate a very high degree of local tolerability for NP213.[1][5]
-
In a Phase I study, no adverse events or irritation were observed.[1]
-
An early Phase IIa study (EudraCT No. 2008-001496-29) reported seven possibly related adverse events. Five of these were mild, transient erythema (redness) at the application site, which occurred in both the NP213 (three cases) and placebo (two cases) groups, suggesting it was not a drug-specific effect. One case of moderate headache was also reported.[1]
-
A subsequent Phase IIa study (NCT02343627), which used a formulation without urea, reported only one possibly related adverse event: untreated abdominal pain.[1]
-
A maximal exposure study found no instances of application site reactions, including irritation or sensitization.[4]
Competitor Topical Agents: The approved topical treatments for onychomycosis are associated with a range of local adverse events, primarily application site reactions. The table below summarizes the reported incidence of common local adverse events from clinical trials.
Data Presentation: Comparative Local Adverse Events
| Adverse Event | NP213 | Ciclopirox 8% | Efinaconazole 10% | Tavaborole 5% | Amorolfine 5% |
| Application Site Erythema/Redness | 3 cases (vs. 2 in placebo) in one study; none in others[1] | ~5% (vs. ~1% in vehicle) | Incidence not significantly different from vehicle | ≥1% | Mild and transient |
| Application Site Pruritus/Itching | Not reported as a notable event | Incidence not significantly different from vehicle | Incidence not significantly different from vehicle | ≥1% | Mild and transient |
| Application Site Dermatitis | Not reported as a notable event | Incidence not significantly different from vehicle | ~2.2% (vs. 0.2% in vehicle) | ≥1% | Not reported as a notable event |
| Application Site Vesicles/Blisters | Not reported as a notable event | Incidence not significantly different from vehicle | ~1.6% (vs. 0% in vehicle) | Not reported as a notable event | Not reported as a notable event |
| Ingrown Toenail | Not reported as a notable event | Incidence not significantly different from vehicle | ~2.3% (vs. 0.7% in vehicle) | ≥1% | Not reported as a notable event |
| Application Site Pain/Burning | Not reported as a notable event | Incidence not significantly different from vehicle | ~1.1% (vs. 0.2% in vehicle) | Not reported as a notable event | Mild and transient |
Note: Data for competitor products are compiled from publicly available clinical trial information and product labels. Direct comparison between trials can be challenging due to differences in study design and patient populations.
Experimental Protocols
The safety and tolerability of NP213 and competitor drugs were primarily assessed in randomized, double-blind, vehicle-controlled clinical trials.
General Safety Assessment Protocol
-
Study Design: Typically Phase II or III, multicenter, randomized, double-blind, and vehicle-controlled.
-
Patient Population: Adults with mild to moderate distal subungual onychomycosis.
-
Treatment Duration: Varied, with NP213 trials involving shorter 28-day or 60-day daily applications, while competitor trials often last for 48 weeks.[1][2]
-
Safety Monitoring:
-
Recording of all treatment-emergent adverse events (TEAEs), including their severity, duration, and relationship to the study drug.
-
Local tolerability assessments at the application site, often involving grading of erythema, edema, scaling, and other signs of irritation.
-
Monitoring of vital signs and clinical laboratory parameters (hematology, chemistry, urinalysis).
-
Pharmacokinetic blood sampling to assess systemic exposure.
-
Specific NP213 Safety Studies
-
Phase I (EudraCT No. 2008-001496-29): Assessed safety and systemic exposure after a single topical application in 8 participants. No adverse events were observed.[1]
-
Phase IIa (EudraCT No. 2008-001496-29): A 28-day study in 48 participants. Assessed local and systemic safety.[1]
-
Phase IIa (NCT02343627): A 60-day study in 47 participants with a urea-free formulation to confirm the excellent tolerability profile.[1]
-
Maximal Exposure Study: Assessed systemic absorption after application to all fingernails and toenails for 28 days. Confirmed no detectable systemic levels of NP213.[4]
Mandatory Visualization
NP213 Mechanism of Action
The diagram below illustrates the proposed mechanism of action of NP213, a cationic peptide, on the fungal cell membrane.
Clinical Trial Safety Assessment Workflow
The following diagram outlines a typical workflow for assessing the safety of a topical onychomycosis treatment in a clinical trial setting.
References
- 1. NP213 (Novexatin®): A unique therapy candidate for onychomycosis with a differentiated safety and efficacy profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NP213 (Novexatin®): A unique therapy candidate for onychomycosis with a differentiated safety and efficacy profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. novabiotics.co.uk [novabiotics.co.uk]
A Comparative Analysis of NP213 TFA and Other Therapies for Onychomycosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical trial results for the novel antifungal peptide NP213 TFA (Novexatin®) against established topical and oral treatments for onychomycosis. The data presented is intended to offer an objective overview of efficacy and safety profiles to inform research and development in the field of antifungal therapies.
Executive Summary
Onychomycosis, a fungal infection of the nail, remains a therapeutic challenge due to the difficulty of drug penetration through the nail plate and the long duration of treatment required. This compound, a novel cyclic peptide, has emerged as a promising topical candidate with a distinct mechanism of action. This guide synthesizes available clinical trial data for this compound and compares it with the performance of other approved topical agents—tavaborole, efinaconazole, and ciclopirox—as well as the oral standards of care, terbinafine and itraconazole. All quantitative data is presented in standardized tables for direct comparison, and a typical clinical trial workflow for onychomycosis is visualized.
Data Presentation: Comparative Efficacy and Safety
The following tables summarize the key efficacy and safety outcomes from clinical trials of this compound and comparator treatments.
Table 1: Efficacy of Topical Treatments for Onychomycosis
| Treatment (Phase) | Dosing Regimen | Complete Cure Rate | Mycological Cure Rate | Treatment Success Rate (or equivalent) |
| This compound (Phase IIa) | Daily for 28 days | Not Reported | 56.5% (culture negative at day 360)[1][2][3] | Not Reported |
| Tavaborole 5% Solution (Phase III) | Daily for 48 weeks | 6.5% - 9.1%[4][5] | 31.1% - 35.9%[4] | 15.3% - 17.9% (Completely or almost clear nail + mycological cure)[4] |
| Efinaconazole 10% Solution (Phase III) | Daily for 48 weeks | 15.2% - 17.8%[6][7] | 53.4% - 55.2%[6][7] | 21.3% - 44.8% (<10% affected target toenail)[6][7] |
| Ciclopirox 8% Lacquer (Phase III) | Daily for 48 weeks | Not significantly different from vehicle[8][9][10] | 32.0% (new hydrolacquer formulation)[8][9][10] | 27.2% (Improvement: mycological cure and ≥20% reduction in diseased nail)[8][9][10] |
Table 2: Efficacy of Oral Treatments for Onychomycosis
| Treatment | Dosing Regimen | Complete Cure Rate | Mycological Cure Rate |
| Terbinafine | 250 mg/day for 12 weeks | 71% (at 48 weeks)[11] | 76% (LION study)[12] |
| Itraconazole | 200 mg/day for 12 weeks | 14% (toenail)[12] | 54% (toenail)[12] |
| Itraconazole (Pulse Therapy) | 400 mg/day for 1 week/month for 3 months | 89.0% (clinical cure, toenail)[12] | 68.4% (toenail)[12] |
Table 3: Safety Profile of Topical Treatments
| Treatment | Common Adverse Events |
| This compound | No tolerability or safety concerns reported in Phase I and IIa trials[1] |
| Tavaborole 5% Solution | Application site exfoliation (2.7%), erythema (1.6%), dermatitis (1.3%)[4] |
| Efinaconazole 10% Solution | Application site reactions (2%), clinically similar to vehicle[6][7] |
| Ciclopirox 8% Lacquer | Safety profile comparable to vehicle and reference product[10] |
Experimental Protocols
Detailed methodologies for the pivotal clinical trials of the topical agents are summarized below. The general framework for these studies is a randomized, double-blind, vehicle-controlled design.
This compound (Phase IIa Studies)
-
Study Design: Randomized, double-blinded, placebo-controlled pilot study.[3]
-
Patient Population: Adults with 10–50% toenail involvement due to dermatophyte infection.[3]
-
Intervention: Daily application of this compound solution or vehicle for 28 days.[1][2]
-
Primary Efficacy Endpoint: The proportion of patients who were culture-negative for dermatophytes.
-
Follow-up: Patients were followed for up to 360 days post-treatment.[1][2][3]
-
Mycological Assessment: Samples of nail material and subungual debris were obtained for fungal culture.
Tavaborole 5% Solution (Phase III Studies)
-
Study Design: Two identical, multicenter, randomized, double-blind, vehicle-controlled trials.[4]
-
Patient Population: Adults with distal subungual onychomycosis affecting 20% to 60% of a target great toenail.[4]
-
Intervention: Randomization (2:1) to receive tavaborole or vehicle, applied once daily for 48 weeks.[4]
-
Primary Efficacy Endpoint: Complete cure of the target great toenail at week 52, defined as a completely clear nail with negative mycology (negative KOH and negative fungal culture).[4]
-
Secondary Efficacy Endpoints: Included completely or almost clear nail, negative mycology, and completely or almost clear nail plus negative mycology.[4]
-
Safety Assessment: Monitoring of adverse events throughout the study.
Efinaconazole 10% Solution (Phase III Studies)
-
Study Design: Two identical, multicenter, randomized, double-blind, vehicle-controlled studies.[6][7]
-
Patient Population: Patients with toenail distal lateral subungual onychomycosis with 20%-50% clinical involvement.[6][7]
-
Intervention: Patients were randomized (3:1) to receive efinaconazole or vehicle, applied once daily for 48 weeks, with a 4-week post-treatment follow-up.[6][7] Debridement was not performed.[6][7]
-
Primary Efficacy Endpoint: Complete cure rate (0% clinical involvement of the target toenail, and both negative potassium hydroxide examination and fungal culture) at week 52.[6][7]
-
Mycological Assessment: Toenail clippings were collected for mycological evaluation by both potassium hydroxide (KOH) wet mount and fungal culture.
Mandatory Visualization
The following diagrams illustrate key aspects of onychomycosis clinical trials and the mechanism of action of NP213.
References
- 1. NP213 (Novexatin®): A unique therapy candidate for onychomycosis with a differentiated safety and efficacy profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NP213 (Novexatin®): A unique therapy candidate for onychomycosis with a differentiated safety and efficacy profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel and Investigational Treatments for Onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of tavaborole topical solution, 5%, a novel boron-based antifungal agent, for the treatment of toenail onychomycosis: Results from 2 randomized phase-III studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anacor reports positive preliminary results from tavaborole Phase III onychomycosis trial - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. Efinaconazole 10% solution in the treatment of toenail onychomycosis: Two phase III multicenter, randomized, double-blind studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. globalrph.com [globalrph.com]
- 9. Efficacy and safety of a new medicated nail hydrolacquer in the treatment of adults with toenail onychomycosis: A randomised clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A randomized treatment duration-finding study of terbinafine in onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antifungal Selection for the Treatment of Onychomycosis: Patient Considerations and Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
Placebo Effect in NP213 Clinical Studies for Onychomycosis: A Comparative Analysis
A thorough evaluation of clinical trial data for the novel antifungal peptide NP213 (Novexatin®) reveals a notable distinction in its placebo effect profile when compared to other topical treatments for onychomycosis, such as efinaconazole and tavaborole. This guide provides a comprehensive comparison of the placebo effect observed in the clinical studies of these treatments, supported by experimental data and detailed methodologies, to offer researchers, scientists, and drug development professionals a clear perspective on the therapeutic landscape.
NP213, a novel cyclic peptide, has demonstrated promising efficacy in Phase IIa clinical trials for the topical treatment of onychomycosis, a fungal infection of the nail. A key finding from these studies is the minimal placebo response observed, suggesting a robust and specific antifungal activity of the drug.
Comparative Analysis of Placebo Effect in Onychomycosis Clinical Trials
To contextualize the performance of NP213, a comparison with established topical treatments, efinaconazole and tavaborole, is essential. The following table summarizes the key efficacy endpoints and the corresponding placebo response rates from their respective pivotal clinical trials.
| Treatment | Study Phase | Primary Endpoint | Treatment Arm Efficacy | Placebo Arm Efficacy |
| NP213 (Novexatin®) | Phase IIa (Study 1) | Patient-reported clinical improvement at day 180 | 84.6% | 20.0% |
| Improvement with at least one negative culture at day 180 | 38.4% | 10.0% | ||
| Phase IIa (Study 2) | Culture negative at day 360 | 56.5% | 0.0% | |
| Efinaconazole 10% Solution | Phase III (Pooled data from 2 studies) | Complete Cure at Week 52 | 17.8% and 15.2% | 3.3% and 5.5%[1] |
| Mycological Cure at Week 52 | 55.2% and 53.4% | 16.8% (in one study)[2] | ||
| Tavaborole 5% Solution | Phase III (Study 1) | Complete Cure at Week 52 | 6.5% | 0.5%[3][4] |
| Mycological Cure at Week 52 | 31.1% | 7.2%[3][4] | ||
| Phase III (Study 2) | Complete Cure at Week 52 | 9.1% | 1.5%[3] | |
| Mycological Cure at Week 52 | 35.9% | 12.2%[3] |
Experimental Protocols
The clinical assessment of NP213 and its comparators followed rigorous, placebo-controlled, double-blind study designs. Below is a generalized methodology representative of these onychomycosis clinical trials.
Study Design: Randomized, double-blind, vehicle-controlled, parallel-group, multicenter studies.
Participant Population: Adult patients (typically 18-70 years old) with a clinical diagnosis of mild to moderate distal lateral subungual onychomycosis (DLSO) affecting 20% to 60% of the target great toenail. The diagnosis is confirmed by a positive potassium hydroxide (KOH) examination and a positive fungal culture for dermatophytes (e.g., Trichophyton rubrum or Trichophyton mentagrophytes).
Treatment Regimen:
-
NP213: Once-daily topical application for 28 days.
-
Efinaconazole: Once-daily topical application for 48 weeks.[5][6]
-
Tavaborole: Once-daily topical application for 48 weeks.[3][7]
Assessments:
-
Screening and Baseline: Collection of demographic data, medical history, and confirmation of onychomycosis through clinical and mycological assessments.
-
Treatment Period: Regular follow-up visits to assess efficacy, safety, and tolerability.
-
Efficacy Endpoints:
-
Primary Endpoint: Complete Cure, defined as 0% clinical involvement of the target toenail (completely clear nail) and mycological cure (negative KOH and negative fungal culture).
-
Secondary Endpoints: Mycological Cure, treatment success (defined as a certain percentage of clear nail), and patient-reported outcomes.
-
-
Safety Assessments: Monitoring of adverse events, local site reactions, and laboratory parameters.
Statistical Analysis: Efficacy endpoints are compared between the active treatment and placebo groups using appropriate statistical methods, such as the Cochran-Mantel-Haenszel test.
Signaling Pathway and Experimental Workflow
The mechanism of action of NP213 involves the disruption of the fungal cell membrane, a distinct pathway compared to the ergosterol synthesis inhibition of azoles like efinaconazole.
References
- 1. Efinaconazole 10% solution in the treatment of toenail onychomycosis: Two phase III multicenter, randomized, double-blind studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review of the Clinical Efficacy and Safety of Efinaconazole 10% Topical Solution for Onychomycosis Across Subgroups | SKIN The Journal of Cutaneous Medicine [skin.dermsquared.com]
- 3. Efficacy and safety of tavaborole topical solution, 5%, a novel boron-based antifungal agent, for the treatment of toenail onychomycosis: Results from 2 randomized phase-III studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anacor reports positive preliminary results from tavaborole Phase III onychomycosis trial - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. pi.bauschhealth.com [pi.bauschhealth.com]
- 6. Dosing | JUBLIA® (efinaconazole) [jubliarx.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
NP213: A Comparative Analysis of Long-Term Efficacy in Onychomycosis Post-Treatment
A comprehensive guide for researchers and drug development professionals on the sustained effectiveness of NP213 versus alternative topical therapies for fungal nail infections.
This guide provides a detailed evaluation of the long-term efficacy of NP213, a novel peptide-based antifungal agent, following a short course of treatment for onychomycosis. Its performance is objectively compared with other leading topical alternatives—efinaconazole, tavaborole, topical terbinafine, and luliconazole—supported by data from key clinical trials. Detailed experimental methodologies are provided for a clear understanding of the trial designs and outcomes.
Comparative Efficacy of NP213 and Alternatives
The following table summarizes the long-term efficacy data from clinical trials of NP213 and its comparators. A key differentiator for NP213 is its significantly shorter treatment duration compared to other topical agents.
| Treatment | Active Ingredient | Trial Phase | Treatment Duration | Follow-up | Mycological Cure Rate | Complete Cure Rate |
| NP213 (Novexatin®) | NP213 (cyclic peptide) | Phase IIa | 28 days | 360 days | 56.5%[1][2] | Not Reported |
| Efinaconazole (Jublia®) | Efinaconazole 10% | Phase III (Pooled) | 48 weeks | 52 weeks | 55.2% & 53.4%[3] | 17.8% & 15.2%[3] |
| Tavaborole (Kerydin®) | Tavaborole 5% | Phase III | 48 weeks | 52 weeks | 31.1% - 35.9%[4] | 6.5% & 9.1%[4] |
| Topical Terbinafine (MOB-015) | Terbinafine HCl 10% | Phase III | 48 weeks | 52 weeks | 69.9%[5][6] | 4.5%[5][6] |
| Luliconazole | Luliconazole 5% | Phase III | 48 weeks | 48 weeks | 45.4% (Negative direct microscopy)[7] | 14.9%[7] |
Experimental Protocols: A Methodological Overview
This section details the methodologies employed in the key clinical trials cited in this guide, providing a basis for the comparative data presented.
NP213 (Novexatin®) Phase IIa Study (NCT02343627)
-
Study Design: A randomized, double-blind, placebo-controlled pilot study.[1]
-
Patient Population: 47 participants with mild-to-moderate (10-50% nail involvement) toenail onychomycosis caused by dermatophytes.[1]
-
Intervention: Participants were randomized in a 3:1 ratio to receive either NP213 solution or a placebo.[1] The treatment was applied daily for 28 days.[1][2]
-
Primary Efficacy Endpoint: The primary outcome was the proportion of patients with negative fungal culture at day 360.[1][2]
-
Sample Collection and Analysis: Nail clippings and subungual debris were collected at baseline and at specified follow-up points. Fungal presence was determined by culture on specific media.[8]
Efinaconazole 10% Solution Phase III Studies (NCT01008033 & NCT01007708)
-
Study Design: Two identical, multicenter, randomized, double-blind, vehicle-controlled studies.[9][10][11]
-
Patient Population: Patients with mild to moderate distal lateral subungual onychomycosis affecting 20% to 50% of the target great toenail.[10]
-
Intervention: Patients were randomized (3:1) to receive efinaconazole 10% solution or vehicle, applied once daily for 48 weeks.[10]
-
Primary Efficacy Endpoint: The primary endpoint was the rate of complete cure at week 52, defined as 0% clinical involvement of the target toenail and negative results on both potassium hydroxide (KOH) examination and fungal culture.[9][10]
-
Sample Collection and Analysis: Toenail specimens were collected for mycological assessment, including KOH staining and fungal culture.
Tavaborole 5% Solution Phase III Studies
-
Study Design: Two identical, multicenter, randomized, double-blind, vehicle-controlled trials.[4]
-
Patient Population: Adults with distal subungual onychomycosis affecting 20% to 60% of the target great toenail.[4]
-
Intervention: Patients were randomized (2:1) to apply tavaborole 5% solution or vehicle once daily for 48 weeks.[4]
-
Primary Efficacy Endpoint: The primary endpoint was complete cure of the target great toenail at week 52, defined as a completely clear nail with negative mycology (negative KOH and culture).[4]
-
Sample Collection and Analysis: Nail specimens were obtained for mycological evaluation using KOH microscopy and fungal culture.
Topical Terbinafine 10% Solution (MOB-015) Phase III Study
-
Study Design: A multicenter, randomized, double-blind, vehicle-controlled study.[5][6]
-
Patient Population: Patients with mild to moderate distal and lateral subungual onychomycosis involving 20% to 60% of at least one great toenail.[5][6]
-
Intervention: Patients were randomized to a once-daily application of MOB-015 or a matching vehicle for 48 weeks.[5][6]
-
Primary Efficacy Endpoint: The primary efficacy variable was complete cure at week 52, defined as 0% clinical disease involvement and mycological cure.[5][6]
-
Sample Collection and Analysis: Mycological cure was determined by negative culture and negative KOH microscopy.[6]
Luliconazole 5% Nail Solution Phase III Study
-
Study Design: A multicenter, double-blind, randomized study.[7]
-
Patient Population: Japanese patients with distal lateral subungual onychomycosis of the great toenails, with 20-50% clinical involvement.[7]
-
Intervention: Patients were randomized (2:1) to receive luliconazole or vehicle once daily for 48 weeks.[7]
-
Primary Efficacy Endpoint: The primary endpoint was the complete cure rate, defined as clinical cure (0% clinical involvement) plus mycological cure (negative results on direct microscopy).[7]
-
Sample Collection and Analysis: Nail samples were assessed for the presence of fungi using direct microscopy.[7]
Visualizing Mechanisms and Processes
To further elucidate the comparisons, the following diagrams illustrate the mechanism of action of NP213, a typical clinical trial workflow for onychomycosis, and a logical comparison of NP213's treatment paradigm.
NP213's direct action on the fungal cell membrane.
A generalized workflow for onychomycosis clinical trials.
Logical comparison of NP213's treatment approach.
References
- 1. NP213 (Novexatin®): A unique therapy candidate for onychomycosis with a differentiated safety and efficacy profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NP213 (Novexatin®): A unique therapy candidate for onychomycosis with a differentiated safety and efficacy profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Efficacy and safety of tavaborole topical solution, 5%, a novel boron-based antifungal agent, for the treatment of toenail onychomycosis: Results from 2 randomized phase-III studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of topical terbinafine 10% solution (MOB-015) in the treatment of mild to moderate distal subungual onychomycosis: A randomized, multicenter, double-blind, vehicle-controlled phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mims.com [mims.com]
- 7. Efficacy and safety of luliconazole 5% nail solution for the treatment of onychomycosis: A multicenter, double-blind, randomized phase III study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efinaconazole in the treatment of onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dovepress.com [dovepress.com]
Safety Operating Guide
Proper Disposal Procedures for NP213 TFA: A Comprehensive Guide for Laboratory Personnel
Effective management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This document provides detailed procedures for the proper disposal of NP213 TFA, a synthetic antimicrobial peptide, with a focus on the hazardous trifluoroacetic acid (TFA) component.
This compound is comprised of the peptide NP213 and trifluoroacetic acid (TFA) as a counter-ion. While the peptide component does not pose a significant environmental hazard, TFA is a strong, corrosive acid that requires careful handling and disposal. The following procedures are designed to provide researchers, scientists, and drug development professionals with the necessary information for the safe management of this compound waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to handle this compound with appropriate safety measures to minimize risk.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and a laboratory coat.
-
Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Avoid Inhalation and Contact: Prevent inhalation of dust or vapors and avoid direct contact with skin and eyes.
Waste Segregation and Collection
Proper segregation of waste streams is the first step in safe disposal.
-
Solid Waste: Unused or expired lyophilized this compound powder should be collected in a clearly labeled, sealed container designated for solid chemical waste.
-
Liquid Waste: Solutions containing this compound, as well as contaminated solvents (e.g., DMSO, saline) and buffers, must be collected in a separate, labeled container for liquid chemical waste. Do not mix TFA waste with incompatible materials such as bases, strong oxidizing agents, or reducing agents.
-
Contaminated Materials: All materials that have come into contact with this compound, including pipette tips, vials, gloves, and absorbent paper, are to be disposed of as solid chemical waste.
All waste containers must be clearly labeled with the full chemical name, "this compound," and the major components of any solvent mixture. Store waste containers in a designated and secure secondary containment area.
Disposal Procedures
Direct disposal of this compound down the drain is strictly prohibited due to the corrosive and environmentally harmful nature of TFA.[1] The primary methods for disposal are through an institutional Environmental Health and Safety (EHS) program or by neutralization of the acidic component followed by appropriate disposal.
Method 1: Institutional Waste Pickup (Recommended)
-
Collection: Collect all this compound waste (solid, liquid, and contaminated materials) in appropriately labeled hazardous waste containers.
-
Storage: Store the sealed containers in a designated satellite accumulation area in your laboratory.[2]
-
Request Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste. Follow all institutional guidelines and documentation requirements for the waste pickup.
Method 2: Neutralization of Liquid Waste (For Experienced Personnel Only)
Neutralization of the TFA component can render the liquid waste non-corrosive. This procedure should only be performed by trained personnel with a thorough understanding of the risks involved, as the reaction can be exothermic and generate fumes.
Experimental Protocol for TFA Neutralization
This protocol is adapted from established guidelines for the neutralization of strong acids in a laboratory setting.[3]
Materials:
-
TFA-containing liquid waste
-
Weak base for neutralization (e.g., sodium bicarbonate or sodium carbonate solution)
-
Large beaker or flask (at least twice the volume of the waste)
-
Ice bath
-
Stir bar and stir plate
-
pH meter or pH indicator strips
-
Appropriate PPE (chemical splash goggles, face shield, gloves, lab coat)
Procedure:
-
Preparation: Perform the entire procedure within a certified chemical fume hood. Place the beaker or flask containing the TFA waste in an ice bath to dissipate the heat generated during neutralization. Add a stir bar to the waste container.
-
Dilution: If the TFA waste is concentrated, it is advisable to first dilute it by slowly adding the waste to a large volume of cold water. Always add acid to water, never the other way around.
-
Slow Addition of Base: Slowly and carefully add the weak base solution to the stirring TFA waste. The addition should be done portion-wise to control the rate of reaction and heat generation. A 10% solution of sodium carbonate is a suitable neutralizing agent.[3]
-
Monitor pH: Continuously monitor the pH of the solution using a pH meter or pH indicator strips.
-
Target pH: Continue adding the base until the pH of the solution is within a neutral range, typically between 6.0 and 8.0.
-
Final Disposal: Once neutralized, the solution may be suitable for drain disposal, depending on local regulations and the absence of other hazardous materials in the waste. It is crucial to consult your institution's EHS guidelines before disposing of any neutralized waste down the drain. If drain disposal is permitted, flush with a large excess of water.
Quantitative Data for this compound Disposal
The following table summarizes key quantitative parameters relevant to the disposal of this compound and its hazardous TFA component.
| Parameter | Value/Range | Regulation/Guideline |
| pH of Corrosive Hazardous Waste | ≤ 2 or ≥ 12.5 | EPA Hazardous Waste Characteristics[4] |
| Target pH for Neutralized Waste | 6.0 - 8.0 | General Laboratory Safety Protocols |
| Satellite Accumulation Area Limit | ≤ 55 gallons | EPA Regulations[4] |
| Acute Hazardous Waste Limit | ≤ 1 quart (liquid) | EPA Regulations[4] |
Decontamination of Laboratory Equipment
Glassware and other reusable equipment that have been in contact with this compound should be decontaminated. A common and effective procedure involves:
-
Initial Rinse: Rinse the equipment with a suitable solvent (e.g., ethanol or acetone) to remove organic residues. This solvent rinse must be collected as hazardous liquid waste.
-
Washing: Wash the rinsed equipment with a laboratory detergent and water.
-
Final Rinse: Thoroughly rinse the equipment with deionized water.
Spill Management
In the event of a spill, the response should be swift and safe.
-
Minor Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). Collect the contaminated absorbent in a sealed container and dispose of it as solid hazardous waste.
-
Major Spills: For large spills, evacuate the area immediately and contact your institution's EHS or emergency response team.
Visualizing the Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
References
Personal protective equipment for handling NP213 TFA
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling NP213 TFA. Adherence to these guidelines is crucial for ensuring personal safety and maintaining the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound, especially in its lyophilized powder form, a comprehensive PPE strategy is mandatory to prevent inhalation, skin, and eye contact. The trifluoroacetic acid (TFA) salt component necessitates caution due to its potential corrosive nature.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against dust particles and splashes. Must meet ANSI Z87.1 standards.[1] |
| Face Shield | Recommended in addition to safety goggles when there is a significant splash hazard, such as during bulk reconstitution or spill cleanup.[1] | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. Double gloving is recommended for added protection. Change gloves immediately if they become contaminated.[1][2] |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is required to protect skin and clothing from spills and contamination.[1][2][3] |
| Respiratory Protection | Respirator/Dust Mask | Recommended when weighing and handling the lyophilized powder to avoid inhalation of fine particles. Work should be conducted in a fume hood or biosafety cabinet.[1][2][3] |
| General Attire | Long Pants & Closed-Toe Shoes | Minimum attire for working in any laboratory where hazardous materials are present.[1] |
Operational Plan: Step-by-Step Handling Procedures
Proper handling procedures are critical for both safety and maintaining the quality of this compound. Peptides are sensitive to moisture and temperature.
2.1. Handling Lyophilized this compound Powder
-
Preparation : Before opening, allow the vial of lyophilized this compound to warm to room temperature in a desiccator. This prevents condensation from forming inside the vial, which can degrade the peptide.[1]
-
Designated Area : Conduct all handling of the powder within a designated, clean area, such as a chemical fume hood or a biosafety cabinet, to minimize inhalation risk.[2]
-
Weighing : Briefly centrifuge the vial to ensure all the powder is at the bottom. Weigh the desired amount of powder quickly to minimize exposure to air and moisture.[1]
-
Sealing : After weighing, purge the vial with an inert gas like argon or nitrogen before tightly resealing it to protect the remaining peptide from degradation.[4]
-
Storage : Store the lyophilized powder at -20°C or -80°C for long-term stability, protected from light.[2][4]
2.2. Reconstitution and Handling of this compound Solutions
-
Solvent Selection : Use an appropriate sterile, high-purity solvent for reconstitution as specified by the supplier. For this compound, common solvents include sterile water or DMSO.
-
Reconstitution Process : Slowly add the solvent to the vial containing the lyophilized powder. Cap the vial securely and mix gently by vortexing until the peptide is fully dissolved. An ultrasonic bath may be used if necessary to aid dissolution.
-
Labeling : Clearly label all solutions with the peptide name, concentration, date of preparation, and solvent used.[2][4]
-
Storage of Solutions : To avoid repeated freeze-thaw cycles which can degrade the peptide, it is best practice to aliquot the stock solution into smaller, single-use volumes.[2][4] Store these aliquots at -20°C or -80°C. For short-term storage, some solutions may be kept at 4°C, but always refer to the supplier's specific recommendations.[4]
Disposal Plan
Waste containing this compound and its TFA component must be treated as hazardous chemical waste. Never dispose of this material down the drain or in regular trash.[1][4][5]
Table 2: Disposal Procedures for this compound Waste
| Waste Type | Disposal Procedure |
| Solid Waste (Contaminated PPE, vials, pipette tips) | - Collect all contaminated solid waste in a clearly labeled, leak-proof hazardous waste container.[6] - The container should be labeled "Hazardous Waste" and include the chemical name.[7] |
| Liquid Waste (Unused solutions, rinsate) | - Collect all liquid waste in a designated, sealed, and properly labeled hazardous waste container.[4][5] - The trifluoroacetic acid component makes the waste acidic and potentially corrosive. Do not mix with incompatible waste streams such as bases or strong oxidizing agents.[5][8] - Neutralization may be required before final disposal, following institutional guidelines.[6][9] |
| Spill Cleanup Material | - For spills, use an inert absorbent material to contain the substance.[9][10] - Collect the absorbed material and any contaminated debris into a sealed, labeled hazardous waste container.[5][7] |
Institutional Compliance: Always consult and adhere to your institution's Environmental Health & Safety (EHS) department's specific protocols for hazardous waste disposal.[1][11] Arrange for waste pickup through your institution's certified hazardous waste management service.[6]
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps and decision points in the safe handling and disposal workflow for this compound.
Caption: Safe handling workflow for this compound from receipt to disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide24.store [peptide24.store]
- 3. benchchem.com [benchchem.com]
- 4. puretidestherapy.com [puretidestherapy.com]
- 5. ehs.washington.edu [ehs.washington.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. amherst.edu [amherst.edu]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. dl.novachem.com.au [dl.novachem.com.au]
- 11. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
